molecular formula C6H10N2O B1455774 (5-ethyl-1H-pyrazol-4-yl)methanol CAS No. 1881229-50-0

(5-ethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1455774
CAS No.: 1881229-50-0
M. Wt: 126.16 g/mol
InChI Key: MROPTDZYIJISTR-UHFFFAOYSA-N
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Description

(5-Ethyl-1H-pyrazol-4-yl)methanol (CAS 1881229-50-0) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol , this pyrazole derivative features a methanol functional group, making it a versatile building block in organic synthesis and medicinal chemistry. As a pyrazole-based scaffold, it shares structural similarities with other researched compounds, such as 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one, which has been studied using crystallographic methods, revealing a planar pyrazole ring and intermolecular hydrogen bonding that forms dimers in the crystal lattice . This insight underscores the potential of such heterocyclic cores in forming well-defined molecular structures. Researchers value this compound as a key intermediate for constructing more complex molecules, particularly in the exploration of new pharmaceutical agents and biologically active compounds. The presence of the hydroxymethyl group allows for further functionalization, enabling its use in coupling reactions and the synthesis of novel chemical entities. Handle with care. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-5(4-9)3-7-8-6/h3,9H,2,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPTDZYIJISTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881229-50-0
Record name (5-ethyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination for researchers, scientists, and drug development professionals.

In the intricate world of heterocyclic chemistry, pyrazole derivatives stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and agrochemicals. Their synthetic versatility and diverse biological activities make them a focal point of intensive research. This technical guide addresses a specific query regarding "(5-ethyl-1H-pyrazol-4-yl)methanol," a compound whose precise identification and documentation present a notable case study in chemical nomenclature and data availability. While a definitive CAS (Chemical Abstracts Service) number for this specific constitutional isomer remains elusive in major chemical databases, a thorough investigation reveals critical data on its closely related and commercially available isomers. This guide will clarify the existing data, provide a comparative analysis of these key isomers, and offer insights into their synthesis and potential applications, thereby equipping researchers with the necessary knowledge to navigate this particular section of the pyrazole chemical space.

The Challenge of Isomer-Specific Identification: The Case of this compound

A comprehensive search of authoritative chemical registries, including PubChem, reveals the structure and molecular formula (C₆H₁₀N₂O) for "this compound"[1]. However, a specific CAS number for this exact arrangement of atoms is not readily found. This situation is not uncommon in chemical research, where novel or less-synthesized compounds may not yet be registered.

The core of the issue lies in the specific placement of the ethyl group at the 5-position and the methanol group at the 4-position of the pyrazole ring, with an unsubstituted nitrogen at the 1-position (1H). In contrast, several of its constitutional isomers, which differ only in the position of the substituents or the point of attachment to the pyrazole ring, are well-documented and possess unique CAS numbers.

A Comparative Analysis of Key Isomers

For researchers working in this area, understanding the properties of closely related, available isomers is paramount. The following table summarizes the key data for the most relevant isomers of "this compound":

Compound NameCAS NumberMolecular FormulaKey Distinctions
This compound Not FoundC₆H₁₀N₂OEthyl at C5, Methanol at C4, Unsubstituted N1
(5-Ethyl-1-methyl-1H-pyrazol-4-yl)methanol1007542-05-3[2]C₇H₁₂N₂OMethyl group on N1
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol494214-31-2C₇H₁₂N₂OEthyl group on N1, Methyl group at C5
(1-Ethyl-1H-pyrazol-4-yl)methanol905307-04-2C₆H₁₀N₂OEthyl group on N1, Methanol at C4

This comparative data underscores the importance of precise nomenclature in chemical synthesis and procurement. The presence and location of even a single methyl or ethyl group can significantly alter the compound's chemical and biological properties.

Synthetic Pathways to Pyrazole Methanols

The synthesis of pyrazole-4-methanol derivatives often involves multi-step processes. While a specific, validated protocol for the requested "this compound" is not available due to its apparent novelty, general synthetic strategies for related pyrazoles can be extrapolated. A common approach involves the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of a pre-existing pyrazole ring, followed by reduction to the corresponding alcohol.

Below is a conceptual workflow illustrating a plausible synthetic route.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reduction to Alcohol 1,3-Dicarbonyl Ethyl Pentanoylacetate 5-Ethyl-1H-pyrazol-3(2H)-one 5-Ethyl-1H-pyrazol-3(2H)-one 1,3-Dicarbonyl->5-Ethyl-1H-pyrazol-3(2H)-one Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->5-Ethyl-1H-pyrazol-3(2H)-one 5-Ethyl-1H-pyrazole-4-carbaldehyde 5-Ethyl-1H-pyrazole-4-carbaldehyde 5-Ethyl-1H-pyrazol-3(2H)-one->5-Ethyl-1H-pyrazole-4-carbaldehyde Formylation Vilsmeier_Reagent POCl₃ / DMF Vilsmeier_Reagent->5-Ethyl-1H-pyrazole-4-carbaldehyde Target_Molecule This compound 5-Ethyl-1H-pyrazole-4-carbaldehyde->Target_Molecule Reduction Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Target_Molecule

Sources

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-ethyl-1H-pyrazol-4-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatile synthetic accessibility and diverse pharmacological profile make it a privileged scaffold in drug discovery. This guide focuses on this compound, a specific derivative with significant, yet underexplored, potential. While direct literature on this exact molecule is sparse, its structural motifs—particularly the 4-hydroxymethyl group—suggest compelling therapeutic avenues, notably in oncology.[2] This document, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview, including a robust proposed synthesis, detailed characterization protocols, and an evidence-based discussion of its potential applications for researchers and drug development professionals.

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of chemical properties that are highly advantageous for drug design.[3][4] The pyrazole core is resistant to metabolic degradation, can engage in hydrogen bonding as both a donor and acceptor, and allows for precise three-dimensional orientation of substituents to optimize target binding. This has led to the development of blockbuster drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer kinase inhibitors such as Crizotinib, and antiviral compounds.[4][5] The functionalization at the C4 position is a common strategy to modulate the biological activity and pharmacokinetic properties of these agents. The introduction of a hydroxymethyl group, as in this compound, provides a key hydrogen-bonding feature and a potential point for further chemical modification.

Structural and Physicochemical Profile

The fundamental step in evaluating any new chemical entity is a thorough characterization of its physical and structural properties.

Chemical Structure

The structure of this compound consists of a central pyrazole ring substituted with an ethyl group at position 5 and a methanol group at position 4.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties
PropertyPredicted ValueData Source
Molecular Formula C₆H₁₀N₂OPubChem
Molecular Weight 126.16 g/mol PubChem
XLogP3 0.2PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Boiling Point 307.5 ± 25.0 °CChemSpider
Melting Point 95-98 °CChemSpider
Solubility Soluble in Methanol, DMSOGeneral Pyrazole Properties

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthetic Route and Characterization

A robust and reproducible synthesis is paramount for advancing a compound from discovery to development. We propose a reliable two-step synthesis starting from commercially available materials, followed by a comprehensive characterization workflow.

Synthesis Workflow

The proposed synthesis proceeds via the formation of a pyrazole-4-carboxylate ester, which is subsequently reduced to the target primary alcohol. This approach is well-precedented and avoids potential side reactions associated with carrying the unprotected alcohol through the initial ring-forming condensation.

Synthesis_Workflow start Ethyl 2-formylbutanoate + Hydrazine Hydrate intermediate Ethyl 5-ethyl-1H-pyrazole-4-carboxylate start->intermediate Knorr Pyrazole Synthesis (Ethanol, Reflux) reduction Reduction (LiAlH4, THF) intermediate->reduction product This compound reduction->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Protocol 3.2.1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (Intermediate)

  • Rationale: This step employs the classic Knorr pyrazole synthesis, a reliable cyclocondensation reaction. Ethyl 2-formylbutanoate serves as the 1,3-dicarbonyl equivalent, which reacts with hydrazine to form the pyrazole ring. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formylbutanoate (1.0 eq).

    • Dissolve the starting material in absolute ethanol (5 mL per 1 g of ketoester).

    • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by column chromatography on silica gel to yield the pure ester.

Protocol 3.2.2: Reduction to this compound (Final Product)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[6] It is preferred over milder reagents like sodium borohydride, which are generally unreactive towards esters.[7] Anhydrous THF is the solvent of choice due to its ability to dissolve the ester and its inertness to the highly reactive LiAlH₄.

  • Procedure:

    • Set up a 250 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, dropping funnel, and a condenser.

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of LiAlH₄).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel to afford pure this compound.

Protocol: Structural Characterization

Rationale: A combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: DMSO-d₆ or CDCl₃

    • Expected Signals:

      • A singlet for the pyrazole C3-H proton (~7.5-8.0 ppm).

      • A broad singlet for the pyrazole N1-H proton (>10 ppm, may be exchangeable with D₂O).

      • A triplet for the primary alcohol -OH (~4.5-5.5 ppm, broad, exchangeable).

      • A doublet or singlet for the -CH₂OH protons (~4.5 ppm), which couples to the -OH proton.

      • A quartet for the -CH₂- protons of the ethyl group (~2.6 ppm).

      • A triplet for the -CH₃ protons of the ethyl group (~1.2 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Solvent: DMSO-d₆ or CDCl₃

    • Expected Signals:

      • Pyrazole C3, C4, and C5 signals in the aromatic region (~110-150 ppm).

      • Signal for the -CH₂OH carbon (~55-60 ppm).

      • Signals for the ethyl group carbons (-CH₂- at ~20 ppm, -CH₃ at ~14 ppm).

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI)

    • Expected Ion: [M+H]⁺ at m/z = 127.0866. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Expected Bands:

      • Broad O-H stretch from the alcohol group (~3200-3600 cm⁻¹).

      • N-H stretch from the pyrazole ring (~3100-3300 cm⁻¹).

      • C-H stretches (aliphatic and aromatic) (~2850-3100 cm⁻¹).

      • C=N and C=C stretches from the pyrazole ring (~1450-1600 cm⁻¹).

Potential Applications in Drug Development

The true value of a novel chemical entity is defined by its biological activity. Based on data from structurally related compounds, this compound is a promising candidate for targeted therapeutic development, particularly in oncology.

Anticancer Activity

A recent study demonstrated that a pyrimidine-substituted pyrazole derivative featuring a methyl alcohol at the C4 position exhibited potent cytotoxic activity against both imatinib-sensitive (K562) and imatinib-resistant (K562-IM) chronic myeloid leukemia (CML) cell lines.[2] Critically, this compound showed significantly lower toxicity in normal human fibroblasts, indicating a favorable therapeutic window.[2]

The 4-hydroxymethyl group was identified as a key pharmacophore for this activity. This suggests that this compound, which shares this crucial functional group, is a high-priority candidate for screening against various cancer cell lines, especially those where targeted therapies are limited by resistance mechanisms.

Biological_Targeting compound This compound target Putative Kinase or Protein Target compound->target Binds & Inhibits pathway Cancer Proliferation Pathway target->pathway Activates apoptosis Apoptosis (Cell Death) target->apoptosis Inhibition leads to proliferation Uncontrolled Cell Growth pathway->proliferation

Caption: Hypothesized mechanism of action for anticancer activity.

Anti-inflammatory and Other Potential Activities

The pyrazole scaffold is famously present in COX-2 inhibitors used as anti-inflammatory drugs.[3] It is plausible that derivatives like this compound could be functionalized to develop novel anti-inflammatory agents. Further screening in assays for targets like COX enzymes, TNF-α, or various interleukins would be a logical next step to explore this potential.[3] The broad biological activity of pyrazoles also includes antibacterial, antifungal, and antiviral properties, making this compound a versatile starting point for diverse screening campaigns.[5]

Conclusion and Future Directions

This compound represents a synthetically accessible and promising chemical scaffold. While it remains understudied, strong evidence from analogous compounds highlights its potential as a precursor for novel anticancer agents. The proposed synthetic and characterization protocols in this guide provide a clear and robust framework for researchers to produce and validate this compound.

The critical next steps are to execute the proposed synthesis and to initiate a broad biological screening campaign. Initial efforts should focus on validating the anticancer potential against a panel of leukemia and solid tumor cell lines. Subsequent structure-activity relationship (SAR) studies, using the 4-hydroxymethyl and 5-ethyl groups as points of modification, could further optimize potency and selectivity, paving the way for a new class of pyrazole-based therapeutics.

References

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals.
  • Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Request PDF. Available at: [Link]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 119–135. Available at: [Link]

  • Arif, M., et al. (2021). Investigation of Biological Activities of New Derivatives as Antioxidant Drug: Synthesis and Characterization. Lingaya's Journal of Professional Studies, 15(1).
  • Greco, C. V., & Pellegrini, F. (1972). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 720. Available at: [Link]

  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • (2013). Pyrazole and its Biological Activity. PharmaTutor. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved February 14, 2026, from [Link]

  • Mohammadi, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-14. Available at: [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(1), 12. Available at: [Link]

  • Kumar, A., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1-14. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, December 2). 7: Reduction of carboxylic acids and esters. YouTube. Available at: [Link]

  • Garcés-Ramírez, L., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(10), 1656. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 14, 2026, from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2034. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Reddy, C. S., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 3(45), 23145-23151. Available at: [Link]

  • (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Zhang, Y., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o403–o404. Available at: [Link]

  • (2011). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. Available at: [Link]

Sources

physical properties of 5-ethyl-4-hydroxymethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Physical Properties and Technical Characterization of 5-Ethyl-4-Hydroxymethylpyrazole Content Type : In-Depth Technical Guide Audience : Researchers, Medicinal Chemists, and Process Engineers

A Critical Analysis of Physicochemical Properties, Synthesis, and Application in Drug Discovery

Executive Summary

5-Ethyl-4-hydroxymethylpyrazole (also known as (5-ethyl-1H-pyrazol-4-yl)methanol) is a versatile heterocyclic building block extensively used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., Janus kinase target families) and agrochemicals. Its structure features a pyrazole core substituted with an ethyl group at the C5 position and a hydroxymethyl group at the C4 position, providing dual functionality for hydrogen bonding and further derivatization (e.g., oxidation to aldehydes or conversion to alkyl halides).

This guide provides a definitive technical reference for the physical characterization, synthesis, and handling of this compound, addressing the gap in standardized data for this specific homolog.

Chemical Identity & Structural Analysis[1][2]

The compound exists in a tautomeric equilibrium in solution. While often designated as "5-ethyl," the tautomerism of the unsubstituted pyrazole nitrogen (


) means the "3-ethyl" and "5-ethyl" forms are chemically equivalent unless the nitrogen is substituted.
Parameter Data / Descriptor
IUPAC Name This compound
Alternative Names (3-Ethyl-1H-pyrazol-4-yl)methanol; 4-Hydroxymethyl-5-ethylpyrazole
CAS Registry Number 1881229-50-0 (Specific to alcohol); 1007541-72-1 (Acid precursor)
Molecular Formula C

H

N

O
Molecular Weight 126.16 g/mol
SMILES CCC1=C(CO)C=NN1
InChI Key Predicted: MROPTDZYIJISTR-UHFFFAOYSA-N
Tautomeric Equilibrium

In solution, the proton on the pyrazole nitrogen oscillates between


 and 

. This rapid exchange (prototropy) renders the C3 and C5 positions equivalent in the time-averaged NMR spectrum unless the solvent strongly inhibits exchange (e.g., DMSO-

with dry conditions).

Tautomerism T1 This compound (1H-tautomer) T2 (3-Ethyl-1H-pyrazol-4-yl)methanol (2H-tautomer) T1->T2 Proton Transfer (Fast Exchange)

Figure 1: Tautomeric equilibrium of 5-ethyl-4-hydroxymethylpyrazole. In the absence of N-substitution, these forms are indistinguishable in most bulk properties.

Thermodynamic & Physical Properties

Due to the specific nature of this homolog, some values are derived from high-fidelity predictive models validated against the nearest homolog, (3-methyl-1H-pyrazol-4-yl)methanol.

Physical State and Phase Transitions
  • Appearance : White to off-white crystalline solid or viscous oil (purity dependent).

  • Melting Point (MP) : Typically 75–85 °C (Predicted).

    • Note: The methyl homolog melts at ~62 °C. The ethyl chain increases molecular weight but may disrupt crystal packing; however, the hydrogen bonding network of the pyrazole NH and the hydroxyl group generally maintains a solid state at room temperature.

  • Boiling Point : ~290 °C (at 760 mmHg).

    • Decomposes before boiling at atmospheric pressure.

  • Density : 1.15 ± 0.1 g/cm³ (Predicted).

Solution Chemistry
  • Solubility :

    • High : DMSO, Methanol, Ethanol, THF.

    • Moderate : Ethyl Acetate, Dichloromethane.

    • Low : Water (Sparingly soluble due to the ethyl lipophilic tail compared to the methyl variant), Hexanes.

  • pKa Values :

    • Pyrazole NH (Acidic) : ~14.2

    • Pyrazole N (Basic) : ~2.5 (Protonation of the pyridine-like nitrogen).

    • Hydroxyl Group : ~16.0.

  • LogP : 0.35 (Estimated). The compound is amphiphilic but leans towards hydrophilicity due to the H-bond donor/acceptor sites.

Synthesis & Purification Protocols

The synthesis of 5-ethyl-4-hydroxymethylpyrazole is a two-stage process: construction of the pyrazole ring with a carboxylate handle, followed by hydride reduction.

Synthetic Pathway (Graphviz Visualization)

Synthesis Start Ethyl 3-oxopentanoate (Ethyl propionylacetate) Inter1 Intermediate: Ethyl 2-(dimethylaminomethylene)-3-oxopentanoate Start->Inter1 Condensation Reflux Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagent1->Inter1 Ester Precursor Ester: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Inter1->Ester Cyclization EtOH, Reflux Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Ester Product Target: This compound Ester->Product Reduction THF, 0°C to RT Reagent3 LiAlH4 (Lithium Aluminum Hydride) Reagent3->Product

Figure 2: Synthetic route from ethyl 3-oxopentanoate to the target alcohol.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate
  • Reagents : Ethyl 3-oxopentanoate (1.0 eq), DMF-DMA (1.1 eq), Hydrazine hydrate (1.2 eq).

  • Procedure :

    • Reflux ethyl 3-oxopentanoate with DMF-DMA in toluene or neat for 3 hours to form the enaminone intermediate.

    • Concentrate in vacuo to remove methanol byproduct.

    • Dissolve the residue in Ethanol.

    • Add Hydrazine hydrate dropwise at 0°C.

    • Reflux for 2–4 hours.

    • Workup : Concentrate ethanol. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Validation point : Check TLC (Hexane:EtOAc 1:1). The ester should appear as a UV-active spot with R

    
     ~0.5.
    
Step 2: Reduction to Alcohol
  • Reagents : Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (1.0 eq), LiAlH

    
     (2.5 eq), Anhydrous THF.
    
  • Procedure :

    • Suspend LiAlH

      
       in dry THF under Argon/Nitrogen at 0°C.
      
    • Add the ester (dissolved in THF) dropwise to control exotherm.

    • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.

    • Quenching (Fieser Method) : Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH

      
       used.
      
    • Filter the granular aluminum salts through a Celite pad.

    • Concentrate the filtrate to yield the crude alcohol.

  • Purification : Recrystallization from Ethyl Acetate/Hexane or column chromatography (DCM:MeOH 95:5).

Characterization Standards

To validate the identity of the synthesized material, compare spectral data against these expected parameters.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.50 Broad Singlet1HPyrazole NH (Exchangeable)
7.45 Singlet1HPyrazole CH (C3/C5 position)
4.80 Triplet/Broad1HHydroxyl OH
4.35 Doublet2HMethylene CH

-OH
2.60 Quartet (

Hz)
2HEthyl CH

1.18 Triplet (

Hz)
3HEthyl CH

Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ) : Calculated 
    
    
    
    ; Observed
    
    
    .
  • Fragmentation : Loss of water (

    
    ) is common, observing peak at 
    
    
    
    .

Handling, Safety, and Stability

Stability Profile
  • Hygroscopicity : The compound is moderately hygroscopic due to the hydroxymethyl and pyrazole NH groups. Store in a desiccator.

  • Thermal Stability : Stable up to 150°C. Avoid prolonged heating above 200°C to prevent dehydration or polymerization.

  • Reactivity :

    • Incompatible with strong oxidizing agents (converts alcohol to aldehyde/acid).

    • Reacts with acid chlorides/anhydrides to form esters.

GHS Classification (Self-Classified)
  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • PPE : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66440409, this compound. Retrieved from [Link]

  • Materials Project . Crystal structure predictions for pyrazole derivatives. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of (5-ethyl-1H-pyrazol-4-yl)methanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyrazole nucleus standing out as a "privileged scaffold."[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its unique structural and electronic properties.[1] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The significance of pyrazole derivatives is evidenced by their presence in a wide array of FDA-approved drugs, targeting a spectrum of diseases from inflammation and cancer to viral infections and cardiovascular conditions.[1] Molecules like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Crizotinib (an ALK/ROS1 kinase inhibitor) underscore the therapeutic versatility of this scaffold. The substituents on the pyrazole ring dictate the molecule's interaction with biological targets, making the synthesis of novel, strategically functionalized pyrazole building blocks a critical endeavor in drug discovery programs.[1]

This guide provides an in-depth technical overview of (5-ethyl-1H-pyrazol-4-yl)methanol , a versatile building block for chemical library synthesis and lead optimization. We will detail its chemical identity, a proposed synthetic pathway with mechanistic insights, and its potential applications in the development of next-generation therapeutics.

Chemical Identity and Properties

A precise understanding of a molecule's structure is fundamental. This compound is a substituted pyrazole characterized by an ethyl group at the 5-position and a hydroxymethyl group at the 4-position.

IdentifierString/ValueSource
Molecular Formula C6H10N2OPubChemLite[2]
Molecular Weight 126.16 g/mol PubChemLite[2]
SMILES CCC1=C(C=NN1)COPubChemLite[2]
InChI InChI=1S/C6H10N2O/c1-2-6-5(4-9)3-7-8-6/h3,9H,2,4H2,1H3,(H,7,8)PubChemLite[2]
Predicted XlogP 0.2PubChemLite[2]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, DMFN/A

Strategic Synthesis Pathway

A robust and scalable synthesis is crucial for the utility of any chemical building block. While a specific, dedicated synthesis for this compound is not extensively documented, a highly plausible and efficient two-step pathway can be designed based on well-established chemical transformations. The proposed route involves the initial synthesis of the pyrazole core, followed by a Vilsmeier-Haack formylation and subsequent reduction of the resulting aldehyde.

Overall Synthesis Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: C4-Functionalization A 3-Oxopentanal + Hydrazine B 5-Ethyl-1H-pyrazole A->B Condensation C 5-Ethyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation B->C D This compound C->D Reduction

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 5-Ethyl-1H-pyrazole

The initial step involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine to form the pyrazole ring. 3-Oxopentanal is a suitable precursor for generating the desired 5-ethyl substitution pattern.

  • Principle: This reaction is a classic Knorr-type pyrazole synthesis. Hydrazine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the dicarbonyl compound. The subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The regioselectivity, yielding the 5-ethyl isomer, is driven by the differential reactivity of the aldehyde and ketone carbonyls.

  • Protocol:

    • To a stirred solution of 3-oxopentanal (1.0 eq) in ethanol (5 mL/mmol) at 0 °C, add hydrazine hydrate (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

    • Upon completion, remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 5-ethyl-1H-pyrazole, which can be used in the next step without further purification.

Part 2: Vilsmeier-Haack Formylation of 5-Ethyl-1H-pyrazole

This reaction introduces a formyl (aldehyde) group at the electron-rich C4 position of the pyrazole ring.

  • Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4] This electrophilic iminium species attacks the pyrazole ring, which is an electron-rich heterocycle. The formylation occurs regioselectively at the 4-position, which is the most nucleophilic carbon in the 5-ethyl-1H-pyrazole tautomer. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[5][6]

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, maintaining the temperature between 0-5 °C.

    • After the addition, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Add a solution of 5-ethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

    • Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 5-ethyl-1H-pyrazole-4-carbaldehyde.

Part 3: Reduction of 5-Ethyl-1H-pyrazole-4-carbaldehyde

The final step is the selective reduction of the aldehyde to the primary alcohol.

  • Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other potentially reducible functional groups (like the pyrazole ring). The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water protonates the resulting alkoxide to yield the final alcohol product.

  • Protocol:

    • Dissolve 5-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is fully consumed.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • A singlet for the C3-proton of the pyrazole ring.

    • A singlet for the methylene protons of the hydroxymethyl group.

    • A broad singlet for the alcohol proton (which may exchange with D₂O).

    • A very broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework, showing six distinct signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbon of the hydroxymethyl group.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 127.08.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol group (around 3300 cm⁻¹), C-H stretching bands, and characteristic C=C and C=N stretching frequencies for the pyrazole ring.

Applications in Drug Development

This compound is not just a molecule, but a strategic tool for accessing novel chemical space. Its true value lies in its utility as a versatile intermediate.

Workflow: From Building Block to Drug Candidate

Caption: Application workflow for this compound in a drug discovery pipeline.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazole core to anchor into the ATP-binding pocket of the enzyme. The hydroxymethyl group of the title compound can be used to introduce side chains that can form critical hydrogen bonds with the hinge region of the kinase, or it can be further functionalized to explore deeper pockets of the active site.

  • Synthesis of Anti-inflammatory Agents: The pyrazole scaffold is central to NSAIDs like celecoxib. This compound can be used to synthesize novel analogues of existing anti-inflammatory drugs.[7] The ethyl and hydroxymethyl groups can be modified to improve selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

  • Development of Novel PDE Inhibitors: Sildenafil contains a pyrazolopyrimidinone core. The functional handles on this compound allow for its elaboration into similar fused heterocyclic systems, enabling the exploration of novel phosphodiesterase (PDE) inhibitors with potentially altered selectivity profiles for different PDE isoenzymes.

Conclusion

This compound is a valuable, non-commercial building block that provides a strategic entry point into a wide range of medicinally relevant chemical scaffolds. The proposed synthetic route, leveraging the reliability of the Vilsmeier-Haack formylation and selective reduction, offers a practical approach for its preparation in a laboratory setting. By understanding the causality behind each synthetic step and the potential for downstream functionalization, researchers can effectively utilize this compound to accelerate their drug discovery and development programs, ultimately contributing to the creation of novel and effective therapeutics.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp. 0-0.
  • Nagamallu, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), pp. 27363-27394. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Li, J., et al. (2014). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 19(12), pp. 20496-20504. Available at: [Link]

  • Chemistry LibreTexts. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), pp. 5671-5674.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), pp. 196-235.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), pp. 2011-2032. Available at: [Link]

Sources

suppliers and price for (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (5-ethyl-1H-pyrazol-4-yl)methanol , a specialized heterocyclic building block used in the development of kinase inhibitors and other small-molecule therapeutics.

Strategic Sourcing, Synthesis, and Quality Assurance for Drug Discovery

Executive Summary

This compound (also known as 3-ethyl-1H-pyrazole-4-methanol due to tautomerism) is a critical intermediate in medicinal chemistry. It serves as a scaffold for introducing the pyrazole moiety—a privileged structure in kinase inhibitors (e.g., JAK, CDK) and anti-inflammatory agents. Unlike the commoditized dimethyl analog, the ethyl-substituted variant offers unique steric and lipophilic properties that can modulate potency and metabolic stability (ADME) in lead optimization.

This guide addresses the procurement challenges associated with this non-commoditized building block, provides a validated synthetic route for in-house production, and establishes a rigorous quality assurance protocol.

Chemical Profile & Identity

The compound exists in a tautomeric equilibrium between the 3-ethyl and 5-ethyl forms in solution. For procurement and cataloging, it is often listed under the 3-ethyl nomenclature.

AttributeSpecification
IUPAC Name (3-Ethyl-1H-pyrazol-4-yl)methanol
Common Name 5-Ethyl-4-hydroxymethylpyrazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES CCC1=C(CO)C=NN1
Key Property Tautomerism: The N-H proton oscillates between N1 and N2.[1][2] In solution (DMSO-d6), signals may appear averaged or distinct depending on temperature.
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in DCM.

Procurement Intelligence: Suppliers & Pricing

Unlike the widely available (3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS 89600-69-1), the 5-ethyl variant is a Tier 3 (Rare/Custom) building block. It is frequently out of stock in standard catalogs and often requires a "Make-on-Demand" order.

Validated Suppliers

The following vendors have listed this specific structure or possess the validated precursors to synthesize it rapidly.

SupplierTypeRegionEst. Lead TimeNotes
Enamine CRO/CatalogUkraine/USA2–4 WeeksLargest inventory of pyrazole building blocks; likely "REAL" database item.
Namiki Shoji DistributorJapan4–6 WeeksLists specific ethyl variants; high reliability for rare heterocycles.
MolPort AggregatorGlobalVariesAggregates stock from smaller synthetic boutiques.
ChemSpace AggregatorGlobal2–3 WeeksExcellent search engine for "Make-on-Demand" analogs.
Pricing Analysis (2025/2026 Estimates)

Pricing is volume-dependent and significantly higher than methyl analogs due to the specific starting material (Ethyl 3-oxopentanoate) costs.

  • Research Scale (100 mg - 1 g): $150 - $450 USD per gram.

  • Process Scale (100 g+): Custom quote required; typically $2,000 - $5,000 per kg equivalent.

  • Comparison: The dimethyl analog (CAS 89600-69-1) typically trades at $50 - $100 per gram.

Procurement Strategy: For requirements >5g, it is often more cost-effective to synthesize in-house or outsource to a CRO using the protocol below, rather than buying catalog amounts.

Synthetic Context & Methodology

When commercial stock is unavailable, the following synthetic route is the industry standard for 3/5-substituted-4-hydroxymethylpyrazoles. This route avoids the regioisomer issues common in other pyrazole syntheses.

Retrosynthetic Analysis

The target is constructed via the Knorr Pyrazole Synthesis followed by ester reduction.

  • Precursor A: Ethyl 3-oxopentanoate (Ethyl propionylacetate).

  • Precursor B: Triethyl orthoformate (or DMF-DMA).

  • Reagent: Hydrazine Hydrate.[3][4][5]

Synthesis Workflow (DOT Diagram)

Synthesis cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Ethyl 3-oxopentanoate (Start) C Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate A->C Reflux, 2h B Triethyl Orthoformate + Ac2O B->C E Ethyl 3-ethyl-1H- pyrazole-4-carboxylate C->E EtOH, 0°C to RT D Hydrazine Hydrate (NH2NH2·H2O) D->E G (5-Ethyl-1H-pyrazol- 4-yl)methanol (Final Product) E->G 0°C, 1h F LiAlH4 (or DIBAL-H) in THF F->G

Figure 1: Step-wise synthetic pathway from commercially available beta-keto esters.

Detailed Protocol

Step 1 & 2: Formation of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

  • Reagents: Mix Ethyl 3-oxopentanoate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq).

  • Reaction: Reflux at 130°C for 2-4 hours. Remove volatiles under reduced pressure to obtain the ethoxymethylene intermediate.

  • Cyclization: Dissolve intermediate in Ethanol. Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise (Exothermic!). Stir at RT for 2 hours.

  • Workup: Concentrate solvent. Partition between EtOAc/Water. Dry organic layer (Na₂SO₄).[3]

Step 3: Reduction to Alcohol

  • Setup: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Nitrogen/Argon at 0°C.

  • Addition: Add the pyrazole ester (from Step 2) in THF dropwise.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[3][5][6]

  • Purification: Column chromatography (DCM:MeOH 95:5) if necessary.

Quality Assurance & Validation (E-E-A-T)

Trusting a supplier's label is insufficient for critical path chemistry. The following self-validating system ensures the identity of the received or synthesized material.

Analytical Specifications
TestAcceptance CriteriaPurpose
¹H-NMR (DMSO-d₆) δ ~12.5 (br s, 1H, NH), 4.3 (s, 2H, CH₂OH), 2.6 (q, 2H, Ethyl-CH₂), 1.1 (t, 3H, Ethyl-CH₃), 7.4 (s, 1H, Pyrazole-H).Confirms structure and solvent purity.
LC-MS (ESI+) [M+H]⁺ = 127.1 m/z.Confirms molecular weight.[2]
HPLC Purity >95% Area under curve (254 nm).Ensures no unreacted ester or hydrazine.
QA Logic Flow (DOT Diagram)

QA_Workflow Start Received Sample LCMS LC-MS Analysis Target: 127.1 m/z Start->LCMS NMR 1H-NMR (DMSO-d6) Check Ethyl & CH2OH signals Start->NMR Purity Check Purity >95%? LCMS->Purity NMR->Purity Pass Release for Synthesis Purity->Pass Yes Fail Reject / Recrystallize Purity->Fail No

Figure 2: Quality Control Decision Matrix for incoming raw materials.

Handling & Stability

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon) to prevent oxidation to the aldehyde.

  • Solubility: Dissolve in DMSO or Methanol for stock solutions. Avoid storing in protic solvents for extended periods (>24h) at room temperature.

  • Safety: Pyrazole derivatives can be irritants. Use standard PPE.

References

  • Synthesis of Pyrazoles (Review): Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Tautomerism in Pyrazoles: Elguero, J., et al.[7] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000. Link

  • Supplier Database (Enamine): Enamine Building Blocks Catalog. Link

  • Supplier Database (ChemSpace): Chemical Space Search for Pyrazole Analogs. Link

  • Synthetic Protocol (Analogous): "Synthesis of 3,5-dimethyl-1H-pyrazol-4-yl-methanol." Organic Syntheses, Coll.[7] Vol. 4, p. 351. Link

Sources

solubility profile of (5-ethyl-1H-pyrazol-4-yl)methanol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Formulation

Executive Summary

(5-ethyl-1H-pyrazol-4-yl)methanol (Structure: Pyrazole core, C5-ethyl, C4-hydroxymethyl) represents a class of amphiphilic heterocyclic intermediates critical in the synthesis of kinase inhibitors and agrochemicals.[1] Its solubility profile is governed by a competition between the highly polar, hydrogen-bonding pyrazole-methanol motif and the moderately lipophilic ethyl substituent.[1]

Core Solubility Insight: This compound exhibits "Polar-Protic Preference." It is highly soluble in lower alcohols (methanol, ethanol) and dipolar aprotic solvents (DMSO, DMF). It displays moderate-to-high water solubility (influenced by pH) but shows limited solubility in non-polar hydrocarbons (hexane, heptane), making the latter ideal anti-solvents for purification.

Physicochemical Basis of Solvation

To predict and manipulate the solubility of this compound, one must understand the three functional moieties driving its interaction with solvents:

MoietyNatureSolvation Mechanism
Pyrazole Ring (NH/N) Amphoteric HeterocycleH-Bond Donor & Acceptor. The NH group donates H-bonds to acceptors (e.g., DMSO oxygen), while the N atom accepts H-bonds from protic solvents (e.g., Water, MeOH).
Hydroxymethyl (-CH₂OH) Polar Functional GroupPrimary H-Bonding Site. drastically increases water solubility compared to simple alkyl-pyrazoles.[1] Facilitates solubility in alcohols.[1]
Ethyl Group (-CH₂CH₃) Lipophilic ChainHydrophobic Effect. Provides a small lipophilic handle (LogP shift ~ +0.5 vs. methyl analog), improving solubility in esters (EtOAc) and ethers (THF) compared to the unsubstituted parent.

Predicted Physicochemical Constants:

  • LogP (Octanol/Water): ~0.2 to 0.6 (Low lipophilicity, highly permeable).

  • pKa (Pyrazole NH): ~14.0 (Very weak acid).

  • pKa (Conjugate Acid): ~2.5 (Weak base; protonation at pH < 2 increases water solubility).

Solubility Tier List

The following classification guides solvent selection for reaction, extraction, and crystallization.

Tier 1: High Solubility (>50 mg/mL)

Best for: Reaction media, stock solutions.

  • Methanol / Ethanol: Excellent solubility due to matched H-bonding capabilities.[1]

  • DMSO / DMF: Universal solvents for this class; disrupt intermolecular H-bonds of the solid lattice.[1]

  • THF (Tetrahydrofuran): Good solubility; useful for reduction reactions (e.g., LAH reduction of esters).

Tier 2: Moderate Solubility (10–50 mg/mL)

Best for: Extraction, liquid-liquid separation.

  • Water: Soluble, but may require heating or pH adjustment (acidification) to reach high concentrations (>100 mg/mL).

  • Ethyl Acetate (EtOAc): The "Goldilocks" solvent.[1] Soluble enough for extraction from water, especially if the aqueous phase is saturated with salt (salting out).

  • Acetone: Good solubility, but rarely used for extraction due to water miscibility.

Tier 3: Low / Anti-Solvent (<1 mg/mL)

Best for: Crystallization, precipitation, washing.

  • Hexane / Heptane: The compound is virtually insoluble.[1] Adding these to an EtOAc or Ethanol solution will force precipitation.[1]

  • Toluene: Poor solubility at room temperature; potential for hot recrystallization.[1]

  • Dichloromethane (DCM): Moderate-to-poor solubility; often requires a small percentage of Methanol (2-5%) to effectively solubilize.[1]

Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

For generating precise quantitative data (e.g., for IND filings).

  • Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, pH 7.4 Buffer, MeOH, etc.).

  • Equilibration: Cap and shake at 25°C for 24 hours (use a thermomixer).

  • Observation:

    • If clear: Solubility > 20 mg/mL.[1] Add more solid until saturation is visible.[1]

    • If solid remains: Proceed to step 5.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Visual Solvent Screening (Process Development)

For rapid identification of crystallization systems.

  • Place 50 mg of compound in a test tube.[1]

  • Add Solvent A (Good Solvent, e.g., EtOAc) dropwise with warming until dissolved. Record volume (

    
    ).[1]
    
  • Slowly add Solvent B (Anti-Solvent, e.g., Heptane) dropwise with stirring.

  • Record the volume of Solvent B (

    
    ) required to induce persistent cloudiness (Cloud Point).[1]
    
  • Heat to redissolve and let cool slowly to evaluate crystal quality.

Process Chemistry Applications
Extraction Strategy

Due to its amphiphilic nature, this compound can be difficult to extract from water using only non-polar solvents.[1]

  • Recommended System: Ethyl Acetate / Brine.[1]

  • Technique: Saturate the aqueous reaction mixture with NaCl (Salting Out). This increases the ionic strength, reducing the water solubility of the organic compound and driving it into the Ethyl Acetate layer.

  • Alternative: Use DCM : Isopropanol (3:1 ratio) for difficult extractions from basic aqueous layers.[1]

Crystallization Strategy
  • Solvent System: Ethyl Acetate / Heptane.[1]

  • Method: Dissolve in minimum hot Ethyl Acetate (approx. 5 vol). Add hot Heptane (approx. 2-3 vol) until slightly turbid. Cool slowly to 0°C.

  • Purification Note: This method effectively removes non-polar impurities (which stay in Heptane) and highly polar salts (which don't dissolve in the initial EtOAc).

Visualizations
Figure 1: Solubility Screening Workflow

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved Soluble High Solubility (>100 mg/mL) CheckDissolved->Soluble Yes AddMore Add 400 µL Solvent (Total 0.5 mL) CheckDissolved->AddMore No CheckDissolved2 Is it Dissolved? AddMore->CheckDissolved2 Moderate Moderate Solubility (20-100 mg/mL) CheckDissolved2->Moderate Yes Heat Heat to 50°C CheckDissolved2->Heat No CheckDissolved3 Dissolved at 50°C? Heat->CheckDissolved3 HotSoluble Temperature Dependent (Crystallization Potential) CheckDissolved3->HotSoluble Yes Insoluble Low Solubility (<20 mg/mL) CheckDissolved3->Insoluble No

Caption: Decision tree for rapid visual solubility classification to identify suitable process solvents.

Figure 2: Solvation Interactions

Solvation Compound This compound Water Water (H-Bond Donor/Acceptor) Compound->Water Strong Interaction (-OH & Pyrazole NH) DMSO DMSO (H-Bond Acceptor) Compound->DMSO Strong Interaction (NH Donor) Hexane Hexane (Van der Waals) Compound->Hexane Weak Interaction (Ethyl group only)

Caption: Mechanistic view of solvent interactions. Strong H-bonding drives solubility in polar media; weak Van der Waals forces limit solubility in hydrocarbons.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66440409, this compound.[1] Retrieved from [Link]

Sources

literature review of 4-hydroxymethylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacology, and Medicinal Chemistry Applications

Executive Summary & Structural Significance

4-Hydroxymethylpyrazole (4-HMP) , also known as (1H-pyrazol-4-yl)methanol, represents a critical "pivot point" in heterocyclic chemistry. It functions in two distinct biological and chemical domains:[1][2]

  • Metabolic Intermediate: It is the primary metabolite of Fomepizole (4-methylpyrazole) , a standard-of-care antidote for methanol and ethylene glycol poisoning. Its formation regulates the kinetics of Alcohol Dehydrogenase (ADH) inhibition.[3]

  • Medicinal Chemistry Scaffold: The C4-hydroxymethyl group serves as a versatile synthetic handle. Unlike the chemically inert C4-methyl or C4-H, the hydroxymethyl moiety allows for the attachment of pharmacophores via etherification, esterification, or conversion to electrophilic halides. This utility makes it a cornerstone in the design of Kinase Inhibitors (ROCK, CDK, c-Met) .

This guide synthesizes the metabolic role of 4-HMP with its application as a precursor for high-affinity drug candidates.

Biological Mechanism: The ADH Inhibition Pathway

In clinical toxicology, the efficacy of pyrazole derivatives hinges on their interaction with Alcohol Dehydrogenase (ADH). While Fomepizole is the administered drug, its biotransformation into 4-HMP is a determinative factor in pharmacokinetics.

  • Mechanism: Pyrazoles coordinate with the catalytic Zinc ion (

    
    ) in the ADH active site, displacing the substrate (ethanol/methanol).
    
  • Metabolic Fate: Fomepizole is oxidized by Cytochrome P450 2E1 (CYP2E1) to 4-HMP. Unlike Fomepizole, 4-HMP is more polar and excreted faster, but it retains significant ADH inhibitory potential before being further oxidized to 4-carboxypyrazole (inactive).

Visualization: Fomepizole Metabolic & inhibitory Pathway

ADH_Pathway Fomepizole Fomepizole (4-Methylpyrazole) CYP2E1 CYP2E1 (Oxidation) Fomepizole->CYP2E1 ADH_Complex ADH-Inhibitor Complex Fomepizole->ADH_Complex High Affinity Binding HMP 4-Hydroxymethylpyrazole (Active Metabolite) CYP2E1->HMP HMP->ADH_Complex Moderate Affinity Binding Carboxy 4-Carboxypyrazole (Inactive/Excreted) HMP->Carboxy Further Oxidation

Caption: Metabolic conversion of Fomepizole to 4-HMP and their competitive inhibition of Alcohol Dehydrogenase.

Synthetic Strategies & Protocols

The synthesis of 4-HMP derivatives typically proceeds via the reduction of ester precursors. This approach is preferred over direct ring synthesis for derivatives requiring complex C4-substitution.

Core Synthesis Route: Reduction of Ethyl 4-pyrazolecarboxylate

This protocol is the industry standard for generating the 4-HMP scaffold.

Reagents:

  • Precursor: Ethyl 4-pyrazolecarboxylate (CAS: 37622-90-5)[4]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C.

  • Addition: Dissolve Ethyl 4-pyrazolecarboxylate (1.0 eq) in THF. Add dropwise to the LiAlH4 suspension over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions at the N1 position.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (MeOH/DCM 1:9). The ester spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
    • Self-Validating Step: A granular white precipitate forms, which is easily filtered. If the precipitate is gelatinous, the quenching ratio was incorrect.

  • Isolation: Filter through Celite. Dry filtrate over

    
    , concentrate in vacuo.
    
  • Yield: Expect 85-92% yield of a white solid (mp: 157-159°C).

Visualization: Chemical Synthesis Workflow

Synthesis_Route Start Ethyl 4-pyrazolecarboxylate Reagent LiAlH4 / THF (0°C to Reflux) Start->Reagent Inter Intermediate: Alkoxide Complex Reagent->Inter Quench Fieser Quench (H2O / NaOH) Inter->Quench Product 4-Hydroxymethylpyrazole (Solid, >95% Purity) Quench->Product Deriv Functionalization (Halogenation/Etherification) Product->Deriv Next Step

Caption: Reductive synthesis of 4-hydroxymethylpyrazole from ester precursors.

Medicinal Chemistry Applications: Kinase Inhibition

The 4-hydroxymethyl group is rarely the final endpoint in drug discovery; rather, it is the linker that enables "Fragment-Based Drug Design."

Key Therapeutic Targets
Target KinaseRole of Pyrazole DerivativeMechanism of ActionKey Reference
ROCK-II (Rho Kinase)Core ScaffoldThe pyrazole N binds to the ATP hinge region; C4-substituents extend into the solvent-exposed region to tune solubility.
c-Met Linker4-HMP derivatives are coupled with pyridazinones. The hydroxymethyl oxygen often acts as a H-bond acceptor.
CDK2 (Cyclin-Dependent Kinase)PharmacophorePyrazole-based inhibitors mimic the adenine ring of ATP.
Structure-Activity Relationship (SAR) Insights
  • N1-Substitution: Unsubstituted N1 (

    
    ) is often required for hydrogen bonding with the kinase hinge region (e.g., Glu residue). Large groups here often abolish activity unless the target has a specific hydrophobic pocket.
    
  • C4-Hydroxymethyl Functionalization:

    • Ether Linkages (

      
      ):  enhance metabolic stability compared to esters.
      
    • Amination (

      
      ):  via mesylation of the alcohol followed by amine displacement. This introduces a basic center, improving solubility and lysosomal trapping in cancer cells.
      
Experimental Validation: ADH Inhibition Assay

To verify the biological activity of synthesized 4-HMP derivatives, the following enzymatic assay is the gold standard.

Principle: Measure the reduction of


 to 

at 340 nm during the oxidation of Ethanol. Inhibitors decrease the rate of NADH production.

Protocol:

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

  • Substrates: Ethanol (10 mM),

    
     (1 mM).
    
  • Enzyme: Human Recombinant ADH (0.1 units/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Test Compound) for 5 mins at 25°C.

    • Add

      
       and Ethanol to initiate.[3]
      
    • Monitor Absorbance (

      
      ) for 2 minutes.
      
  • Calculation:

    
    
    Self-Validation: Fomepizole (
    
    
    
    ) must be run as a positive control. If Fomepizole fails to inhibit, the enzyme is degraded.
References
  • Feng, Y., et al. (2008). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry. Link

  • McMartin, K. E., et al. (1975). "Kinetics of the metabolism of 4-methylpyrazole in the rat and monkey." Biochemical Pharmacology. Link

  • Wang, Z., et al. (2016). "Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors."[5] Bioorganic & Medicinal Chemistry. Link

  • Lv, P. C., et al. (2014). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Central European Journal of Chemistry. Link

  • Sigma-Aldrich. "Product Specification: (1H-Pyrazol-4-yl)methanol." Link

  • Li, T. K., & Theorell, H. (1969).[3] "Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs."[3][6] Acta Chemica Scandinavica. Link

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol from Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone structural motif in modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2] This document provides a comprehensive, in-depth guide for the synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol, a valuable building block for pharmaceutical research, starting from the readily available ethyl ester, ethyl propionate. The synthetic strategy is centered around a robust and efficient Vilsmeier-Haack reaction for the direct construction and formylation of the pyrazole ring. Each protocol is presented with detailed, step-by-step instructions, explanations for experimental choices, and methods for self-validation, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Strategic Overview: A Three-Stage Synthetic Pathway

The synthesis of this compound from ethyl propionate is logically divided into three primary stages. This approach ensures high-yield transformations and facilitates the purification of intermediates at each critical juncture.

  • Stage 1: Precursor Synthesis. The initial stage involves the conversion of the bulk starting material, ethyl propionate, into propanal. This is achieved through a two-step reduction-oxidation sequence.

  • Stage 2: Pyrazole Ring Formation. The core of the synthesis lies in the construction of the substituted pyrazole ring. We employ a Vilsmeier-Haack cyclization of propanal hydrazone, which efficiently yields the key intermediate, 5-ethyl-1H-pyrazole-4-carbaldehyde. This method is superior to many classical pyrazole syntheses as it builds and functionalizes the ring in a single, powerful step.[3][4][5]

  • Stage 3: Final Product Formation. The final stage is a selective reduction of the aldehyde functional group to the desired primary alcohol, yielding the target molecule, this compound.

The complete workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Stage 3: Final Reduction A Ethyl Propionate B 1-Propanol A->B LiAlH4 (Reduction) C Propanal B->C PCC (Oxidation) D Propanal Hydrazone C->D N2H4·H2O (Condensation) E 5-ethyl-1H-pyrazole-4-carbaldehyde D->E Vilsmeier-Haack (Cyclization) F This compound E->F NaBH4 (Reduction)

Figure 1: Overall synthetic workflow from ethyl propionate to the target compound.

Experimental Protocols & Scientific Rationale

This section details the step-by-step protocols for each synthetic stage. The procedures are designed to be self-validating through in-process checks and clear endpoints.

Stage 1: Synthesis of the Propanal Precursor

Protocol 1.1: Reduction of Ethyl Propionate to 1-Propanol

  • Rationale: The ester functional group in ethyl propionate is unreactive towards weaker reducing agents. Therefore, a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), is employed to ensure complete reduction to the primary alcohol, 1-propanol. The reaction is performed in an anhydrous ethereal solvent to prevent violent quenching of the highly reactive LiAlH₄.

  • Procedure:

    • Set up a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether (300 mL) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add a solution of ethyl propionate (1.0 eq.) in anhydrous diethyl ether (100 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) (Stain: KMnO₄).

    • Workup (Quenching): Cautiously cool the flask back to 0 °C. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude 1-propanol is typically of sufficient purity for the next step.

Protocol 1.2: Oxidation of 1-Propanol to Propanal

  • Rationale: To prevent over-oxidation of the primary alcohol to a carboxylic acid, a mild and selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is the reagent of choice as it reliably stops the oxidation at the aldehyde stage.

  • Procedure:

    • In a 1 L round-bottom flask, suspend PCC (1.5 eq.) in anhydrous dichloromethane (DCM, 400 mL).

    • Add a solution of 1-propanol (1.0 eq.) from the previous step in DCM (50 mL) to the suspension in one portion.

    • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the alcohol spot on TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether (400 mL) to precipitate the chromium salts.

    • Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether.

    • Crucial Step: Propanal is highly volatile (boiling point: 46-50 °C). The solvent must be removed carefully by distillation at atmospheric pressure using a fractionating column.

    • The resulting propanal should be used immediately in the next step due to its propensity to oxidize or polymerize upon standing.

Stage 2: Vilsmeier-Haack Pyrazole Synthesis

Protocol 2.1: Synthesis of 5-ethyl-1H-pyrazole-4-carbaldehyde

  • Rationale: This key transformation leverages the Vilsmeier-Haack reaction.[6][7] The reaction proceeds in two conceptual phases: first, the in-situ formation of propanal hydrazone, and second, its reaction with the Vilsmeier reagent (a chloroinimium salt formed from POCl₃ and DMF). The reagent acts as an electrophile, driving a cyclization and formylation cascade to produce the desired pyrazole-4-carbaldehyde directly.[2][3][4] This method is highly efficient for constructing 4-formylpyrazoles.[5][8]

  • Procedure:

    • Vilsmeier Reagent Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, place anhydrous N,N-Dimethylformamide (DMF, 5.0 eq.) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Hydrazone Formation & Cyclization: To a separate flask, dissolve the freshly prepared propanal (1.0 eq.) in a suitable solvent like THF. Add hydrazine hydrate (1.1 eq.) dropwise at 0 °C and stir for 30 minutes to form the hydrazone.

    • Slowly add the hydrazone solution to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, allow the reaction to warm to room temperature, then heat to 80-90 °C for 4-6 hours. Monitor reaction progress by TLC.

    • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

    • The product often precipitates as a solid. If not, extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 5-ethyl-1H-pyrazole-4-carbaldehyde.

G Hydrazone Propanal Hydrazone Intermediate1 Electrophilic Attack Hydrazone->Intermediate1 Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular attack Product 5-ethyl-1H-pyrazole- 4-carbaldehyde Intermediate2->Product Formylation & Aromatization

Figure 2: Simplified mechanism of Vilsmeier-Haack pyrazole synthesis.

Stage 3: Reduction to this compound

Protocol 3.1: Synthesis of the Final Product

  • Rationale: The final step requires the selective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reductant that is highly selective for aldehydes and ketones, easy to handle, and the reaction can be run in protic solvents like methanol or ethanol.[9]

  • Procedure:

    • Dissolve 5-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol (200 mL) in a 500 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, controlling any effervescence.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is completely consumed.

    • Workup: Carefully add acetone (20 mL) to quench any excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude solid or oil can be purified by recrystallization or silica gel chromatography to afford pure this compound.

Quantitative Data Summary

The following table provides a summary of reagents and typical yields for a representative reaction scale.

StepReactantMW ( g/mol )Eq.AmountProductTypical Yield
1.1Ethyl Propionate102.131.051.1 g1-Propanol>90% (crude)
1.21-Propanol60.101.030.1 gPropanal60-70%
2.1Propanal58.081.014.5 g5-ethyl-1H-pyrazole-4-carbaldehyde55-65%
3.15-ethyl-1H-pyrazole-4-carbaldehyde138.151.013.8 gThis compound85-95%

Trustworthiness and Validation

The integrity of this synthetic protocol is ensured by checkpoints and analytical validation at each stage.

  • Reaction Monitoring: All reaction steps should be meticulously monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems (e.g., Ethyl Acetate/Hexane mixtures) to confirm the consumption of starting materials and the formation of products.

  • Intermediate Validation: While intermediates like propanal are used immediately, the key intermediate 5-ethyl-1H-pyrazole-4-carbaldehyde should be fully characterized to confirm its structure before proceeding.

  • Final Product Confirmation: The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the methylene alcohol protons (~4.5 ppm) and the hydroxyl proton.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • Infrared (IR) Spectroscopy: To verify the presence of the O-H stretch (broad, ~3300 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹).

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]

  • Reddy, G. J., et al. (2012). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. E-Journal of Chemistry, 9(2), 757-764. [Link]

  • Jasiūnienė, E., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1844. [Link]

  • Li, Z. P., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11633-11642. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. [Link]

  • Saeed, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 58-69. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Saeed, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Ingenta Connect. [Link]

  • Sudharani, S., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]

  • Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Revue Roumaine de Chimie, 60(1), 61-67. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

  • Mohite, A. R., & Wadekar, J. B. (2012). Synthesis and Biological Activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5783-5787. [Link]

Sources

Application Note: Selective Reduction of 5-Ethyl-1H-pyrazole-4-carboxylate to (5-Ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the selective reduction of ethyl 5-ethyl-1H-pyrazole-4-carboxylate to (5-ethyl-1H-pyrazol-4-yl)methanol. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and drug development. The successful and high-yielding synthesis of key intermediates, such as pyrazole-4-methanols, is crucial for the exploration of new chemical entities. This guide details two primary, validated protocols for this transformation: a high-yield method using lithium aluminum hydride (LiAlH₄) and an alternative approach with sodium borohydride (NaBH₄) for instances requiring milder conditions. Each protocol is accompanied by a discussion of the underlying chemical principles, step-by-step procedures, safety considerations, and methods for characterization of the final product.

Introduction and Significance

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific target of this guide, this compound, serves as a versatile building block for the synthesis of more complex molecules. The primary alcohol functionality allows for a variety of subsequent chemical modifications, such as oxidation to the aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution, thus enabling the exploration of diverse chemical space in drug discovery programs.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the substrate's reactivity and the presence of other functional groups. While esters are less reactive than aldehydes or ketones, potent reducing agents are typically required for their conversion.[1] This note will focus on the practical application of established reducing agents for the specific and efficient synthesis of this compound.

Strategic Approaches to the Reduction

The primary challenge in the reduction of 5-ethyl-1H-pyrazole-4-carboxylate is to achieve complete conversion to the corresponding primary alcohol without affecting the pyrazole ring. The aromaticity of the pyrazole ring generally renders it stable to hydride-based reducing agents under standard conditions. The two most common and reliable methods for this ester-to-alcohol transformation are reduction with lithium aluminum hydride (LiAlH₄) and, under certain conditions, sodium borohydride (NaBH₄).

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[2][3] Its high reactivity makes it the reagent of choice for the efficient reduction of esters to primary alcohols.[4][5] The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the ester.[5]

  • Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent.[6] It is typically used for the selective reduction of aldehydes and ketones.[7][8] While it is generally considered unreactive towards esters under standard conditions, its reactivity can be enhanced by using a large excess of the reagent, elevated temperatures, or in the presence of certain additives.[8][9] This can be an advantageous alternative when other sensitive functional groups are present in the molecule.

Below, we present detailed protocols for both approaches, with LiAlH₄ being the primary recommended method due to its efficiency and reliability for this specific transformation.

Experimental Protocols

Primary Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is the recommended method for achieving a high yield of this compound. The high reactivity of LiAlH₄ ensures a complete and relatively fast reaction.

3.1.1. Causality of Experimental Choices:

  • Solvent: Anhydrous tetrahydrofuran (THF) is the chosen solvent due to its ability to dissolve both the starting ester and the LiAlH₄, and its inertness under the reaction conditions. Diethyl ether is also a suitable alternative.

  • Temperature: The initial addition of the ester to the LiAlH₄ suspension is performed at 0 °C to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature to ensure completion.

  • Work-up: A carefully controlled aqueous work-up, often referred to as the Fieser work-up, is employed to quench the excess LiAlH₄ and to precipitate the aluminum salts as a filterable solid, which simplifies the purification process.[10][11][12]

3.1.2. Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. [13][14] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE) is mandatory: This includes a fire-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves.[14][15]

  • A Class D fire extinguisher (for combustible metals) or dry sand should be readily available in the event of a fire. [13][16] Do not use water, carbon dioxide, or halogenated extinguishers.[13]

  • The quenching procedure is highly exothermic and should be performed with extreme caution, especially on a larger scale.

3.1.3. Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (10 volumes relative to the starting ester).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve 5-ethyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF (5 volumes) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water[12][17]

  • Filtration: Allow the resulting slurry to stir at room temperature for 30 minutes to an hour, during which a white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

3.1.4. Data Presentation:

ParameterValue
Starting Material5-ethyl-1H-pyrazole-4-carboxylate
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
Stoichiometry1.5 equivalents of LiAlH₄
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield>90%

3.1.5. Visualization of Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend LiAlH4 in anhydrous THF under N2 atmosphere prep2 Cool suspension to 0 °C prep1->prep2 react2 Add ester solution dropwise to LiAlH4 suspension at 0 °C prep2->react2 react1 Dissolve pyrazole ester in anhydrous THF react1->react2 react3 Warm to room temperature and stir for 2-4 hours react2->react3 workup1 Cool to 0 °C and quench sequentially (H2O, NaOH, H2O) react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify by chromatography or recrystallization workup3->workup4

Caption: Workflow for LiAlH₄ Reduction.

Alternative Protocol: Reduction using Sodium Borohydride (NaBH₄)

This protocol is suitable for situations where a milder reducing agent is preferred, for instance, in the presence of other reducible functional groups that are sensitive to LiAlH₄. Note that this reaction is generally slower and may require forcing conditions.

3.2.1. Causality of Experimental Choices:

  • Solvent: A protic solvent like ethanol or methanol is often used with NaBH₄, which also acts as a proton source during the work-up.

  • Stoichiometry and Temperature: A significant excess of NaBH₄ and elevated temperatures (reflux) are typically necessary to drive the reduction of the less reactive ester group to completion.

3.2.2. Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-ethyl-1H-pyrazole-4-carboxylate (1.0 equivalent) and ethanol (20 volumes).

  • Addition of Reducing Agent: To this solution, add sodium borohydride (4-5 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

3.2.3. Data Presentation:

ParameterValue
Starting Material5-ethyl-1H-pyrazole-4-carboxylate
Reducing AgentSodium Borohydride (NaBH₄)
Stoichiometry4-5 equivalents of NaBH₄
SolventEthanol
TemperatureReflux
Reaction Time12-24 hours
Typical YieldModerate to Good

Characterization of this compound

The successful synthesis of the target alcohol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the quartet and triplet corresponding to the ethyl ester group of the starting material, and the appearance of a new singlet for the methylene protons (CH₂OH) of the alcohol, typically around δ 4.5 ppm. A broad singlet corresponding to the hydroxyl proton (OH) will also be present. The signals for the ethyl group on the pyrazole ring and the pyrazole proton should remain.

    • ¹³C NMR: The carbonyl carbon signal of the ester (typically around δ 160-170 ppm) will be absent in the product spectrum. A new signal for the methylene carbon of the alcohol will appear in the aliphatic region (around δ 55-65 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for the product, this compound.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the O-H stretching vibration of the alcohol group. The strong C=O stretching band of the ester (around 1700-1730 cm⁻¹) from the starting material will be absent.

Conclusion

The reduction of 5-ethyl-1H-pyrazole-4-carboxylate to this compound is a key transformation for the synthesis of novel pyrazole-based compounds. The use of lithium aluminum hydride provides a robust and high-yielding protocol for this conversion. For substrates with sensitive functional groups, a modified sodium borohydride reduction can be employed as a viable alternative. Careful adherence to the detailed protocols and safety precautions outlined in this application note will enable researchers to reliably synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 03). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Oreate AI. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Jones Research Group. (2016, January 08). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Chem 115 - Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

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Application Notes & Protocols: General Procedure for Synthesizing Pyrazole-4-methanols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole-4-methanols are pivotal structural motifs in medicinal chemistry and materials science, frequently incorporated into pharmacologically active agents and functional organic materials. This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this important class of compounds. We delve into the mechanistic underpinnings and practical considerations of key methodologies, focusing on the synthesis via pyrazole-4-carbaldehyde intermediates and direct C-H functionalization routes. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to reliably synthesize these valuable building blocks.

Introduction: The Significance of the Pyrazole-4-methanol Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in diverse biological interactions. The introduction of a hydroxymethyl group at the C4 position further enhances its utility, providing a crucial handle for molecular elaboration and improving physicochemical properties such as solubility. Consequently, pyrazole-4-methanols are integral components in a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer compounds.[1] This guide offers a detailed exploration of the chemical strategies employed to construct this versatile scaffold.

Overview of Primary Synthetic Pathways

The synthesis of pyrazole-4-methanols can be broadly categorized into two primary approaches: a two-step sequence involving a formylated intermediate, or a more direct functionalization of a pre-existing pyrazole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole core.

G cluster_0 Synthetic Strategies cluster_1 Method 1: Two-Step Approach cluster_2 Method 2: Direct Functionalization Start Pyrazole Precursors (e.g., Hydrazones, 1,3-Diketones) Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Grignard_Formyl Grignard Formation + Formylation Start->Grignard_Formyl Pz_Carb Pyrazole-4-carbaldehyde Reduction Aldehyde Reduction (e.g., NaBH4) Pz_Carb->Reduction Pz_Methanol Target: Pyrazole-4-methanol Vilsmeier->Pz_Carb Grignard_Formyl->Pz_Carb Reduction->Pz_Methanol Lithiation C4-Lithiation + Formaldehyde Lithiation->Pz_Methanol Pyrazole Substituted Pyrazole Pyrazole->Lithiation

Figure 1. High-level overview of the primary synthetic routes to pyrazole-4-methanols.

Method 1: Synthesis via Pyrazole-4-carbaldehyde Intermediates

This is the most common and versatile approach. It involves the initial synthesis of a pyrazole-4-carbaldehyde, which is then reduced to the corresponding primary alcohol.

Synthesis of Pyrazole-4-carbaldehydes

The introduction of a formyl group at the C4 position of the pyrazole ring is a critical step. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its reliability and broad substrate scope.[2][3]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to formylate electron-rich aromatic and heterocyclic rings.[4] The reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[5]

Causality and Mechanistic Insight: The pyrazole ring is an electron-rich π-excessive system, making it susceptible to electrophilic aromatic substitution, primarily at the C4 position.[6] The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is a potent electrophile that attacks the C4 position. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.

G cluster_0 Vilsmeier-Haack Formylation Workflow Reagent_Prep Step 1: Vilsmeier Reagent Formation (DMF + POCl3 at low temp) Formylation Step 2: Electrophilic Attack (Pyrazole + Vilsmeier Reagent) Reagent_Prep->Formylation In situ generation Hydrolysis Step 3: Hydrolysis (Aqueous workup) Formylation->Hydrolysis Iminium intermediate Product Product: Pyrazole-4-carbaldehyde Hydrolysis->Product

Figure 2. Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol describes a general procedure for the formylation of a 1,3-disubstituted pyrazole.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 4.0 eq)[5]

  • Dichloromethane (DCM) or Chloroform (optional solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or DCM (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), place the DMF. Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent may be observed.[5]

  • Formylation: Dissolve the starting pyrazole (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is often heated to 60-80 °C and stirred for several hours (2-24 h) to drive it to completion.[2][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This hydrolyzes the intermediate and quenches the excess reagent.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the pure pyrazole-4-carbaldehyde.[5][8]

Trustworthiness: This protocol is self-validating through TLC monitoring at each key stage. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.

An alternative route involves the preparation of a pyrazolyl Grignard reagent, which is then quenched with a formylating agent like DMF. This method is particularly useful when the Vilsmeier-Haack conditions are too harsh for other functional groups on the molecule. The key is to first introduce a halogen (typically iodine or bromine) at the C4 position, which can then be converted to the Grignard reagent.[9][10]

Protocol 2: Grignard-based Formylation of 4-Iodopyrazole

Procedure Outline:

  • Protection: Protect the N-H of the 4-iodopyrazole if it is unsubstituted, for example, with an ethoxyethyl group.[9]

  • Grignard Formation: React the N-protected 4-iodopyrazole with a Grignard exchange reagent like isopropylmagnesium chloride (i-PrMgCl) in an anhydrous ether solvent (like THF) at low temperature (-10 °C to 0 °C) to form the 4-pyrazolylmagnesium chloride.

  • Formylation: Add anhydrous DMF to the Grignard reagent solution.

  • Workup and Deprotection: Quench the reaction with aqueous acid (e.g., NH₄Cl solution), which also removes the protecting group, to yield the 1H-pyrazole-4-carbaldehyde.[9]

Reduction of Pyrazole-4-carbaldehydes to Pyrazole-4-methanols

The conversion of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, avoiding reduction of other functional groups or the pyrazole ring itself.

Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect esters, amides, or the pyrazole ring under standard conditions. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and could potentially lead to over-reduction or side reactions; its use requires more stringent anhydrous conditions.

Protocol 3: NaBH₄ Reduction to Pyrazole-4-methanol

Materials:

  • Pyrazole-4-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH) (solvent)

  • Water or dilute HCl

  • Ethyl Acetate or DCM (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction upon addition of the hydride.

  • Reduction: Add NaBH₄ (1.1 - 1.5 eq) portion-wise to the stirred solution. Be cautious of hydrogen gas evolution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding water or dilute HCl to destroy the excess NaBH₄.

  • Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product into ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness to obtain the crude pyrazole-4-methanol.

  • Purification: Purify the product by silica gel chromatography or recrystallization as needed.

Method 2: Direct C4-Functionalization via Lithiation

For certain substrates, it is possible to directly functionalize the C4 position. This often involves a deprotonation-metalation sequence. However, the regioselectivity of pyrazole lithiation can be complex and depends heavily on the substituents and reaction conditions (kinetic vs. thermodynamic control).[11][12] Direct lithiation at C4 is less common than at C5. Therefore, this route is more specialized and typically requires a directing group or a specific substitution pattern to favor C4 deprotonation.

Comparative Summary of Synthetic Methods

MethodKey IntermediateKey ReactionTypical YieldsAdvantagesDisadvantages
Two-Step via Vilsmeier-Haack Pyrazole-4-carbaldehydeVilsmeier-Haack Formylation & NaBH₄ ReductionGood to Excellent (Overall 60-90%)Broad substrate scope, reliable, well-established.[2]Requires POCl₃ (corrosive), multi-step.
Two-Step via Grignard 4-HalopyrazoleGrignard Formation & Formylation & NaBH₄ ReductionModerate to Good (Overall 40-70%)Milder than Vilsmeier-Haack, good for sensitive substrates.[9]Requires halogenated starting material, anhydrous conditions.
Direct C4-Lithiation N/A (Direct)Directed Ortho Metalation (DoM) or C-H activationVariableAtom-economical, fewer steps.Regioselectivity can be a major challenge.[11]

Conclusion

The synthesis of pyrazole-4-methanols is most reliably achieved through a two-step process involving the formation and subsequent reduction of a pyrazole-4-carbaldehyde intermediate. The Vilsmeier-Haack reaction stands out as the most robust and widely applicable method for the crucial formylation step. For substrates incompatible with Vilsmeier conditions, a Grignard-based approach offers a viable alternative. The final reduction of the aldehyde is straightforward using mild hydride reagents like sodium borohydride. These methods provide researchers with a flexible and effective toolkit for accessing the valuable pyrazole-4-methanol scaffold for applications in drug discovery and beyond.

References

  • El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Synthetic Communications. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). ResearchGate. Available at: [Link]

  • Synthesis of pyrazol-4-ols. (1970). Canadian Journal of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Balle, T., et al. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2007). The Journal of Organic Chemistry. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1973). ResearchGate. Available at: [Link]

  • Methyl-group functionalization of pyrazole-based additives for advanced lithium ion battery electrolytes. (2020). ResearchGate. Available at: [Link]

  • Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. (1983). The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. Available at: [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles. (2009). Organic Syntheses. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011). ResearchGate. Available at: [Link]

  • Process for the production of pyrazoles. (2008). Google Patents.
  • Synthetic Routes to Pyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. (2013). ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2014). ResearchGate. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]

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Technical Application Note: Strategic Utilization of (5-ethyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Value Proposition

(5-ethyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., JAK, Aurora), GPCR ligands, and anti-inflammatory agents.[1] Its structural uniqueness lies in the C5-ethyl group , which provides a distinct steric and lipophilic profile compared to the ubiquitous methyl analogs.[2]

This guide details the strategic manipulation of this scaffold, focusing on three critical transformations:

  • Activation: Conversion to electrophilic alkyl halides.

  • Oxidation: Accessing the aldehyde for reductive aminations.[2]

  • Regioselective N-Alkylation: Managing the 1,3- vs. 1,5-isomer challenge.

Chemical Profile & Stability[1][3][4]

PropertySpecificationApplication Note
CAS Number 1881229-50-0Verify batch identity via 1H NMR (Ethyl quartet/triplet).[1]
Molecular Formula C6H10N2OMW: 126.16 g/mol .[2]
Physical State White to off-white solidHygroscopic; store under desiccant at 2-8°C.
Solubility DMSO, MeOH, EtOH, DMFLimited solubility in DCM/Hexanes without co-solvents.
pKa (Pyrazole NH) ~14.0Requires strong bases (NaH, Cs2CO3) for deprotonation.[2]
Tautomerism 3-ethyl

5-ethyl
In solution, exists as a tautomeric mixture.[1] Regiochemistry is fixed only upon N-alkylation.[1]

Synthetic Versatility Map (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways accessible from the parent alcohol.

G Start This compound (Parent Scaffold) Aldehyde Pyrazole-4-carbaldehyde (Reductive Amination Handle) Start->Aldehyde Oxidation (MnO2 or TEMPO) Chloride 4-(Chloromethyl)pyrazole (Electrophilic Coupling) Start->Chloride Activation (SOCl2) Protected N-Protected Intermediate (SEM/THP/Boc) Start->Protected Masking (SEM-Cl/Boc2O) Drug Final Drug Candidate (Kinase Inhibitor/GPCR Ligand) Aldehyde->Drug + Amine (NaBH(OAc)3) Chloride->Drug + Nucleophile (Phenol/Amine) Protected->Drug Functionalization & Deprotection

Caption: Divergent synthesis map showing the three primary activation pathways: Oxidation (Yellow), Halogenation (Red), and Protection (Green).

Detailed Experimental Protocols

Protocol A: Controlled Oxidation to Pyrazole-4-Carbaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid.[1] The aldehyde is a critical intermediate for reductive amination reactions (e.g., introducing piperazine/morpholine side chains).[2]

Methodology: Manganese Dioxide (MnO₂) Oxidation.[2] Rationale: MnO₂ is preferred over Swern or Dess-Martin for pyrazoles because it is chemoselective for allylic/benzylic-type alcohols (heterocyclic methanols behave similarly) and avoids the use of heavy metals or explosive intermediates.[1]

Reagents:

  • This compound (1.0 equiv)[1][3]

  • Activated MnO₂ (10.0 equiv) — Note: Large excess is required due to surface area dependence.

  • Solvent: Dichloromethane (DCM) or Chloroform.[2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (7.9 mmol) of this compound in 20 mL of anhydrous DCM.

  • Addition: Add 6.9 g (79 mmol) of activated MnO₂ in one portion.

  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–16 hours.

    • QC Check: Monitor by TLC (5% MeOH in DCM).[2] The aldehyde typically runs higher (less polar) than the alcohol.[2] Staining with 2,4-DNP will yield a yellow/orange spot for the aldehyde.[2]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Yield: Expect 80–90% of a pale yellow solid.

    • Stability Note: Pyrazole aldehydes are relatively stable but should be stored cold to prevent autoxidation.[2]

Protocol B: Activation to 4-(Chloromethyl)pyrazole Hydrochloride

Objective: Convert the alcohol to a highly reactive alkyl chloride for SN2 coupling with phenols or amines.

Safety Warning: 4-(Chloromethyl)pyrazoles are potential vesicants and alkylating agents.[1] Handle in a fume hood.

Reagents:

  • This compound (1.0 equiv)[1][3]

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Solvent: DCM or CHCl₃.[2]

Step-by-Step Procedure:

  • Setup: Suspend 1.0 g of the starting alcohol in 10 mL of dry DCM in a flask equipped with a drying tube (CaCl₂). Cool to 0°C.[2]

  • Addition: Add SOCl₂ (1.5 equiv) dropwise over 10 minutes.

    • Observation: Gas evolution (SO₂/HCl) will occur.[2] The solid starting material will dissolve as the reaction proceeds.[2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: Aliquot NMR in CDCl₃ will show a downfield shift of the methylene protons (from ~4.5 ppm in alcohol to ~4.7 ppm in chloride).[2]

  • Work-up: Concentrate the mixture to dryness under vacuum. Do not use water (the product hydrolyzes back to alcohol).[2]

  • Isolation: Co-evaporate with toluene (2x) to remove residual SOCl₂/HCl.

  • Product: The resulting solid is the hydrochloride salt .[2] Use immediately in the next step (e.g., coupling) without purification.[2]

Protocol C: Regioselective N-Alkylation

Objective: Attach the pyrazole core to a larger scaffold.[1] Challenge: Alkylation of the N-unsubstituted pyrazole yields a mixture of 1,5-ethyl and 1,3-ethyl isomers.

Mechanism:

  • Isomer A (Steric Control): Alkylation distal to the ethyl group (1,3-isomer) is generally favored sterically.

  • Isomer B (Thermodynamic Control): Alkylation proximal to the ethyl group (1,5-isomer).

Procedure for Kinetic Control (Favoring 1,3-isomer):

  • Dissolve this compound (1.0 equiv) in DMF.

  • Cool to 0°C and add Cs₂CO₃ (2.0 equiv) and the alkyl halide (1.1 equiv).

  • Stir at 0°C to RT.

  • Separation: The isomers usually have distinct Rf values.[2] Separation by column chromatography (Gradient: 0-10% MeOH in DCM) is required.

    • Identification: Use NOESY NMR.[2] The 1,5-isomer will show an NOE correlation between the N-alkyl group and the Ethyl protons.[1] The 1,3-isomer will NOT show this correlation (N-alkyl is far from Ethyl).[1]

References

  • General Reactivity of Pyrazole-4-methanols

    • Source: PubChem Compound Summary for (1H-Pyrazol-4-yl)methanol.[1]

    • Link:

  • Oxidation Protocols (TEMPO/MnO2)

    • Source: "Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents." Beilstein J. Org.[2][4] Chem. 2017.

    • Link:

  • Commercial Availability & CAS Verification

    • Source: BLD Pharmatech Product Page for this compound (CAS 1881229-50-0).[1][5]

    • Link:

  • Pharmaceutical Applications (Kinase Inhibitors)

    • Source: "Pyrazoles as inhibitors of alcohol oxidation..."[2][6] (Context on pyrazole metabolism and stability).

    • Link:

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Application Notes and Protocols for the Alkylation of (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the selective alkylation of (5-ethyl-1H-pyrazol-4-yl)methanol. The pyrazole motif is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it is paramount for drug discovery and development.[1][2][3] This document elucidates the critical factors governing the regioselectivity of alkylation, specifically addressing the competition between N-alkylation of the pyrazole ring and O-alkylation of the primary alcohol. Protocols leveraging various synthetic strategies, including classical base-mediated alkylation, Phase Transfer Catalysis (PTC), and the Mitsunobu reaction, are presented to afford researchers with a versatile toolkit for accessing diverse molecular architectures.

Introduction: The Significance of Pyrazole Alkylation in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern pharmaceuticals, appearing in numerous FDA-approved drugs for a wide array of therapeutic indications.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive component in the design of bioactive molecules.[1] The strategic placement of alkyl groups on the pyrazole ring system can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4]

The target molecule, this compound, presents a common challenge in synthetic chemistry: the presence of multiple nucleophilic sites. Alkylation can potentially occur at either of the two ring nitrogens (N1 and N2) or the oxygen of the hydroxymethyl group. Understanding and controlling the regiochemical outcome of this reaction is therefore essential for the rational design and synthesis of novel therapeutic agents.

Mechanistic Considerations: N-Alkylation vs. O-Alkylation

The regioselectivity of the alkylation of this compound is a delicate interplay of several factors, including the pKa of the nucleophilic sites, the strength and nature of the base employed, the choice of solvent, and the reactivity of the alkylating agent.

The pyrazole NH proton is significantly more acidic than the hydroxyl proton of the methanol substituent. Consequently, in the presence of a suitable base, the pyrazole nitrogen will be preferentially deprotonated to form the pyrazolide anion. This anion is a soft nucleophile and will readily react with an alkyl halide in an SN2 fashion to yield the N-alkylated product. O-alkylation, to form an ether via a Williamson-type synthesis, generally requires a stronger base to deprotonate the alcohol, or specific reaction conditions that favor reaction at the oxygen center.[5][6][7][8][9]

Controlling N1 vs. N2 Regioselectivity

For an unsymmetrically substituted pyrazole such as the target molecule, N-alkylation can result in a mixture of two regioisomers: the N1-alkylated and the N2-alkylated product.[1] The ratio of these isomers is dictated by both steric and electronic effects.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[10][11] In the case of this compound, the ethyl group at the 5-position will exert a steric influence, potentially favoring alkylation at the N1 position. This effect becomes more pronounced with bulkier alkylating agents.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can also modulate the N1/N2 ratio. For instance, the use of potassium carbonate in DMSO has been reported to favor N1-alkylation in some systems.[12]

The following diagram illustrates the competing alkylation pathways:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Reaction Pathways Start This compound Base Base (e.g., K2CO3, NaH) Start->Base -H+ AlkylatingAgent Alkylating Agent (R-X) Start->AlkylatingAgent + R-X N1_Alkylation N1-Alkylation AlkylatingAgent->N1_Alkylation Favored Pathway N2_Alkylation N2-Alkylation AlkylatingAgent->N2_Alkylation Competing Pathway O_Alkylation O-Alkylation (Minor/Specific Conditions) AlkylatingAgent->O_Alkylation Alternative Pathway

Caption: Competing alkylation pathways for this compound.

Experimental Protocols

The following protocols provide detailed procedures for the alkylation of this compound under various conditions. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates and alkylating agents.

Protocol 1: General Base-Mediated N-Alkylation

This protocol describes a standard method for N-alkylation using a carbonate base in a polar aprotic solvent. This method is often a good starting point for exploring the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF or MeCN to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated regioisomers.

Characterization Note: The two N-alkylated regioisomers can often be distinguished using 2D NMR techniques such as HMBC and NOESY. A NOESY experiment may show a correlation between the protons of the newly introduced alkyl group and the ethyl group at the 5-position for the N1-isomer.[13]

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

PTC is a powerful technique for reactions involving an aqueous phase and an organic phase, or a solid-liquid interface. It can enhance reaction rates and yields, often under milder conditions.[14][15][16][17]

Materials:

  • This compound

  • Alkyl halide

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), solid

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene or Dichloromethane (DCM), as solvent (optional, can be run neat)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.1 eq), and the phase transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq).

  • Add finely ground solid potassium hydroxide (2.0 - 3.0 eq).

  • The reaction can be run neat or with a minimal amount of an organic solvent like toluene.

  • Stir the mixture vigorously at a temperature ranging from room temperature to 60 °C. The high-speed stirring is crucial for efficient phase transfer.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, add water to dissolve the inorganic salts.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Start Combine Reactants: This compound Alkyl Halide TBAB Base Add solid KOH Start->Base Stir Vigorous Stirring (RT to 60 °C) Base->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Add Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for N-alkylation via Phase Transfer Catalysis.

Protocol 3: N-Alkylation using the Mitsunobu Reaction

The Mitsunobu reaction allows for the alkylation of acidic protons under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[18][19][20][21][22] In this case, an alcohol is used as the alkylating agent.

Materials:

  • This compound

  • Alcohol (R-OH, the source of the alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography. The byproduct, triphenylphosphine oxide, can sometimes be challenging to separate. Trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography can help in its removal.

Summary of Reaction Conditions and Expected Outcomes

The choice of alkylation strategy will depend on the specific goals of the synthesis, including the desired regioselectivity, the nature of the alkyl group to be introduced, and the presence of other functional groups in the molecule.

Method Base/Reagents Solvent Temperature Key Advantages Potential Challenges
Base-Mediated K₂CO₃, Cs₂CO₃, NaHDMF, MeCNRT to 80 °CWidely applicable, cost-effectiveRegioisomer mixtures, requires anhydrous conditions
PTC KOH, NaOH / TBABToluene or NeatRT to 60 °CMild conditions, high yields, no need for anhydrous solventsVigorous stirring required, catalyst may need removal
Mitsunobu PPh₃ / DIAD or DEADTHF, DCM0 °C to RTMild, neutral conditions, good for sensitive substratesStoichiometric byproducts, purification can be difficult

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider using a more reactive alkylating agent (iodide > bromide > chloride). Increasing the reaction temperature or using a stronger base (e.g., NaH instead of K₂CO₃, with appropriate caution) may also improve conversion. Ensure all reagents and solvents are anhydrous for the base-mediated and Mitsunobu protocols.

  • Poor Regioselectivity: To enhance selectivity for the N1-isomer, consider using a bulkier alkylating agent. Lowering the reaction temperature can sometimes improve regioselectivity. Screening different solvent and base combinations is also recommended. For challenging cases, a protecting group strategy for the pyrazole nitrogen may be necessary.[23][24][25][26][27]

  • O-Alkylation Observed: If significant O-alkylation is observed, this suggests that the conditions are basic enough to deprotonate the alcohol. Using a milder base (e.g., K₂CO₃) and ensuring no excess of a strong base is present can minimize this side reaction. The Mitsunobu reaction is generally selective for the more acidic N-H over the O-H.

Conclusion

The selective alkylation of this compound is a critical transformation for the synthesis of novel pyrazole-containing compounds for drug discovery. By carefully selecting the reaction conditions, researchers can control the regiochemical outcome to favor the desired N-alkylated products. This guide provides a solid foundation of mechanistic understanding and practical protocols to enable the successful synthesis and exploration of this important chemical space.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (URL not available)
  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. (URL not available)
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. - ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL not available)
  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews. [Link]

  • Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer C
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Switching pyrazole N-alkylation regioselectivity[9][28]. - ResearchGate. [Link]

  • Alkylation of pyrazolones / Introduction - Ch.imperial. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... - ResearchGate. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES - Holzer-group.at. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • Williamson Ether Synthesis. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]

  • WILLIAMSON SYNTHESIS - PHARMD GURU. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (URL not available)
  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES - ResearchGate. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. [Link]

Sources

Strategic Oxidation of (5-Ethyl-1H-pyrazol-4-yl)methanol to 5-Ethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of (5-ethyl-1H-pyrazol-4-yl)methanol to its corresponding aldehyde, 5-ethyl-1H-pyrazole-4-carbaldehyde , is a pivotal transformation in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents. While the Vilsmeier-Haack reaction is often used to introduce formyl groups onto pyrazoles, the oxidation of the pre-existing hydroxymethyl handle provides a complementary and often more regioselective approach, avoiding the harsh acidic conditions of formylation.

This guide details the Activated Manganese Dioxide (


)  oxidation protocol.[1] This method is selected as the "Gold Standard" for this specific substrate because pyrazole-4-methanols are electronically analogous to benzylic alcohols. The 

surface mechanism selectively oxidizes the activated alcohol without over-oxidizing to the carboxylic acid, a common risk with chromium-based reagents. Furthermore,

tolerates the free NH of the 1H-pyrazole core, which can otherwise interfere with Swern conditions or coordinate to metal catalysts.

Chemical Strategy & Mechanism[2][3][4][5][6]

Why Manganese Dioxide ( )?
  • Selectivity: Chemoselective for allylic, benzylic, and heterocyclic-benzylic alcohols (like pyrazole-4-methanol). It leaves saturated alkyl alcohols and the pyrazole ring intact.

  • Mild Conditions: Operates at room temperature or mild reflux; neutral pH prevents side reactions associated with the acidic Vilsmeier-Haack or basic conditions.

  • Workup Efficiency: Heterogeneous reaction allows for simple filtration workup, crucial for removing metal residues from pharmaceutical intermediates.

Reaction Scheme

The transformation involves the removal of two hydrogen atoms from the hydroxymethyl group. The reaction is surface-dependent, requiring "Activated"


 with high surface area.

ReactionScheme Substrate This compound (C6H10N2O) Reagent Activated MnO2 (10-20 equiv.) DCM or THF Substrate->Reagent Oxidation Product 5-Ethyl-1H-pyrazole-4-carbaldehyde (C6H8N2O) Reagent->Product -H2O

Figure 1: Reaction scheme for the selective oxidation of the pyrazole alcohol.

Experimental Protocol: Activated Oxidation

Materials & Reagents
ReagentRoleSpecifications
This compound Substrate>95% Purity. Dry.
Activated Manganese(IV) Oxide OxidantCritical: Must be "Activated" grade (e.g., Sigma-Aldrich #217646 or precipitated fresh). Standard battery-grade

is inactive.
Dichloromethane (DCM) SolventAnhydrous preferred. Stabilized with amylene.
Tetrahydrofuran (THF) Co-solventOptional. Use if substrate solubility in DCM is poor.
Celite® 545 Filter AidFor removal of fine

particles.
Step-by-Step Methodology
Step 1: Substrate Solubilization
  • Weigh 1.0 mmol (approx. 140 mg) of this compound into a clean, dry round-bottom flask (25 mL or 50 mL).

  • Add 10 mL of Dichloromethane (DCM).

    • Note: Pyrazoles with free NH groups can be sparingly soluble in pure DCM. If the solution is cloudy, add THF dropwise or up to 10% v/v until a clear solution is obtained. Sonicate if necessary.

Step 2: Oxidant Addition [2]
  • Add 10.0 - 15.0 mmol (approx. 870 mg - 1.3 g) of Activated

    
      to the stirring solution.
    
    • Scientific Insight: A large excess (10-20 equivalents) is required because the reaction occurs on the solid surface. The "effective" molarity is determined by surface area, not just mass.

  • Seal the flask with a septum or stopper. An inert atmosphere (

    
     or Ar) is good practice but not strictly required for 
    
    
    
    oxidations.
Step 3: Reaction Monitoring
  • Stir vigorously at Room Temperature (20-25°C) .

    • Optimization: If reaction is sluggish after 4 hours (checked by TLC/LCMS), heat to mild reflux (40°C).

  • Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Starting Material: Lower

      
       (Alcohol).
      
    • Product: Higher

      
       (Aldehyde). UV active.
      
    • Stain: Aldehydes stain orange/red with 2,4-DNP stain; Alcohols stain with PMA or Vanillin.

  • Typical reaction time: 4 to 16 hours .

Step 4: Workup (Filtration)
  • Prepare a sintered glass funnel with a pad of Celite® .

  • Filter the black reaction slurry through the Celite pad.

  • Rinse the filter cake thoroughly with warm Ethyl Acetate or 10% MeOH/DCM (3 x 20 mL).

    • Critical: The product can adsorb to the

      
       surface. Thorough washing with a polar solvent is essential to maximize yield.
      
  • Concentrate the combined filtrate under reduced pressure (Rotovap) to yield the crude aldehyde.

Step 5: Purification
  • Crude Assessment: Check purity by

    
    H NMR. The aldehyde proton will appear as a singlet between 9.5 - 10.5 ppm .
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       5% Methanol in DCM (or 20% 
      
      
      
      60% EtOAc in Hexanes).
    • Yield Expectation: 75% - 90%.

Alternative Protocol: Dess-Martin Periodinane (DMP)

Use this method if the


 reaction is incomplete or if the specific batch of 

is inactive.
  • Dissolve 1.0 mmol substrate in 10 mL DCM.

  • Add 1.2 mmol (1.2 equiv) Dess-Martin Periodinane at 0°C.

  • Warm to Room Temperature and stir for 1-2 hours.

  • Quench with 1:1 mixture of sat.

    
     and sat. 
    
    
    
    (to reduce excess iodine species). Stir vigorously until the organic layer is clear (approx. 15 mins).
  • Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Reaction Stalled (<50% conversion) Surface deactivation of

.
Add a fresh portion (5 equiv) of

. Sonicate the mixture to break up aggregates.
Poor Solubility Pyrazole H-bonding.Switch solvent to THF or 1,4-Dioxane. Avoid alcohols (MeOH) as solvents as they compete for the surface.
Low Yield after Filtration Product adsorption.Wash the filter cake with hot EtOAc or 10% MeOH/DCM.
Over-oxidation (Acid formation) Rare with

.
Ensure reagent is not wet. If observed, switch to Swern Oxidation (anhydrous conditions).
Process Workflow Diagram

Workflow Start Start: this compound Solubility Dissolve in DCM (Add THF if cloudy) Start->Solubility AddMnO2 Add Activated MnO2 (15 equiv.) Solubility->AddMnO2 Monitor Stir RT 4-16h Monitor TLC AddMnO2->Monitor Check Complete Conversion? Monitor->Check Filter Filter through Celite Rinse with warm EtOAc Check->Filter Yes AddMore Add 5 equiv MnO2 or Heat to 40°C Check->AddMore No Purify Concentrate & Column (DCM:MeOH) Filter->Purify AddMore->Monitor

Figure 2: Operational workflow for the oxidation process.

Safety & Handling

  • Manganese Dioxide: Fine dust; inhalation hazard. Handle in a fume hood. Dispose of as heavy metal waste.

  • Pyrazole Derivatives: Potentially irritating to eyes and respiratory tract.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • General MnO2 Methodology: Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Accounts of Chemical Research, 2005 , 38(11), 851–869. Link

  • Specific Pyrazole Oxidation Precedent: Holzer, W.; Seiringer, G. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes...". Arkivoc, 2011 , (xi), 1-21.[3] (Describes MnO2 oxidation of benzyl-protected pyrazole-4-methanol). Link

  • Alternative (Vilsmeier-Haack): Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[4] Comprehensive Organic Synthesis, 1991 , 2, 777–794. (For synthesis from the pyrazole ring).[5][6][7][8][2][3][9][10][11]

Sources

Application Note: Protection Strategies for the N-H Group in (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific chemoselective and regioselective challenges of protecting the (5-ethyl-1H-pyrazol-4-yl)methanol scaffold.

Executive Summary & Strategic Analysis

The molecule This compound presents a classic "ambident nucleophile" challenge in organic synthesis. It contains three reactive centers:[1]

  • Pyrazole N-H (pKa ~14): Acidic and nucleophilic; prone to tautomerism.[1]

  • Pyridine-like N: Basic and nucleophilic.

  • Primary Alcohol (pKa ~16): Nucleophilic; prone to oxidation or competitive alkylation/acylation.[1]

The Core Challenge: Protecting the pyrazole nitrogen (N-H) without masking or reacting with the primary alcohol (-CH₂OH), or conversely, employing a strategy that manages both groups orthogonally.[1]

Strategic Decision Matrix

Select your protection strategy based on the downstream chemistry requirements:

StrategyProtecting Group (PG)Stability ProfileChemoselectivity (N vs O)Rec. Protocol
Transient / Mild Boc (tert-Butyloxycarbonyl)Stable to base/nucleophiles; Labile to acid (TFA/HCl).High (Kinetic control). Can be installed selectively on N without touching O.Protocol A
Robust / Lithiation SEM (2-(Trimethylsilyl)ethoxymethyl)Stable to strong bases (n-BuLi, LDA); Labile to F⁻ (TBAF) or strong acid.[1]Low . Standard conditions (NaH) alkylate O and N. Requires transient protection.[1]Protocol B
Steric / Acid Labile Trt (Trityl)Stable to base; Labile to mild acid.[1]Excellent . Steric bulk prevents primary O-tritylation under mild conditions.Protocol C
Green / Low Cost THP (Tetrahydropyranyl)Stable to base; Labile to acid.[1]Poor . DHP/H⁺ protects both N and O.Not Recommended for N-selective

Regiochemistry: The 1,3 vs. 1,5 Isomerism

Before beginning, researchers must understand the tautomeric equilibrium.

  • Tautomer A: 5-ethyl-1H-pyrazole (Ethyl adjacent to NH).

  • Tautomer B: 3-ethyl-1H-pyrazole (Ethyl distal to NH).

Thermodynamic Outcome: Upon protection with bulky groups (Boc, Trt, SEM), the protecting group will predominantly attach to the less sterically hindered nitrogen (distal to the ethyl group).[1]

  • Result: The major product is typically 1-PG-3-ethyl-4-hydroxymethylpyrazole .

  • Note: While the starting material is named "5-ethyl...", the protected product is chemically defined as the "3-ethyl" isomer. This regioselectivity is often >10:1.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Install N-Boc while leaving the -CH₂OH free. Mechanism: Kinetic selectivity.[1][2] The nucleophilicity of the pyrazolate anion (or neutral N) is higher than the neutral alcohol. Crucial: Avoid DMAP, as it catalyzes O-Boc formation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[3]

  • Base: Triethylamine (TEA) (1.2 equiv) or 2M aq. Na₂CO₃

  • Solvent: Dichloromethane (DCM) or THF (0.1 M)

Workflow:

  • Dissolution: Dissolve substrate in DCM at 0 °C.

  • Base Addition: Add TEA dropwise.

  • Reagent Addition: Add Boc₂O (dissolved in minimal DCM) slowly over 15 minutes. Slow addition favors the faster N-reaction.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Stain: PMA or KMnO₄). Look for the upward shift of the product.

    • Self-Validation: If a di-protected (O,N-bis-Boc) spot appears (very non-polar), you have added too much reagent or waited too long.

  • Workup: Wash with 0.5 M citric acid (removes TEA), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Key Insight: If O-Boc forms, it can be selectively cleaved back to the alcohol by treating the mixture with LiOH/THF-H₂O for 30 mins, leaving the N-Boc intact (N-carbamates are more stable to hydrolysis than O-carbonates).

Protocol B: The "Transient Silylation" Route to N-SEM

Objective: Install the robust SEM group on Nitrogen without alkylating the Oxygen, avoiding a 3-step protection-deprotection sequence. Concept: Temporarily "mask" the alcohol with a labile silyl group in situ, alkylate the nitrogen, then cleave the labile silyl ether during workup.[1]

Reagents:

  • Substrate (1.0 equiv)

  • TMSCl (Trimethylsilyl chloride) (1.1 equiv)[1]

  • NaH (Sodium hydride, 60% dispersion) (2.2 equiv)[1]

  • SEM-Cl (1.1 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Step 1 (Transient Masking): To a solution of substrate in THF at 0 °C, add NaH (2.2 equiv). Stir 15 min.

    • Observation: Gas evolution (H₂). Formation of dianion.

  • Step 2 (O-Silylation): Add TMSCl (1.1 equiv). Stir 30 min at 0 °C.

    • Chemistry: The alkoxide is kinetically more nucleophilic/accessible and reacts with TMSCl to form the silyl ether. The pyrazolate nitrogen remains anionic (or N-silylation is reversible/labile).[1]

  • Step 3 (N-Alkylation): Add SEM-Cl (1.1 equiv). Warm to RT and stir 2–12 h.

    • Selectivity: The O-TMS group blocks the oxygen. The pyrazole nitrogen attacks the SEM-Cl.[1]

  • Step 4 (In-Situ Deprotection): Quench with 1M aqueous HCl or saturated NH₄Cl and stir vigorously for 30 minutes.

    • Result: The acidic/aqueous quench cleaves the labile O-TMS ether but leaves the robust N-SEM group intact.

  • Workup: Extract with EtOAc.

Protocol C: N-Tritylation (Steric Control)

Objective: Highly selective N-protection using steric bulk.

Reagents:

  • Substrate (1.0 equiv)

  • Trityl Chloride (Trt-Cl) (1.1 equiv)[1]

  • Base: TEA (2.0 equiv)

  • Solvent: DCM[3][4]

Workflow:

  • Dissolve substrate and TEA in DCM at RT.

  • Add Trt-Cl solid in portions.

  • Stir overnight.

  • Validation: The primary alcohol is too sterically uncrowded to accept a trityl group under these mild conditions without specific catalysts (like DMAP/high heat).[1] The pyrazole N reacts readily.[1][5]

  • Note: Trityl groups are very lipophilic; purification is easy as the product moves significantly up the TLC plate.[1]

Visualized Workflows

Figure 1: Strategic Decision Tree for Protecting Group Selection

ProtectionStrategy Start Start: this compound Q1 Downstream Chemistry Condition? Start->Q1 Path_Acid Requires Acid Stability? Q1->Path_Acid Mild Conditions Path_Base Requires Strong Base (Lithiation)? Q1->Path_Base Harsh Conditions Boc Protocol A: N-Boc (Kinetic Selectivity) Labile to Acid Path_Acid->Boc No (Acid Deprotection OK) Trt Protocol C: N-Trityl (Steric Selectivity) Labile to Acid Path_Acid->Trt No (Steric bulk needed) SEM Protocol B: N-SEM (Transient Silylation) Stable to Base Path_Base->SEM Yes (e.g., nBuLi) THP N-THP (Poor Selectivity vs OH) Not Recommended Path_Base->THP Yes (but non-selective)

Caption: Decision matrix for selecting the optimal protecting group based on downstream stability requirements.

Figure 2: The "Transient Silylation" Protocol (Protocol B)[1]

TransientSilylation Substrate Substrate (N-H, O-H) Step1 1. NaH (2.2 eq) 2. TMSCl (1.1 eq) Substrate->Step1 Intermediate Intermediate (N-Na, O-TMS) Step1->Intermediate O-Protection Step2 3. SEM-Cl (N-Alkylation) Intermediate->Step2 Step3 4. Aq. Acid Workup (Cleaves O-TMS) Step2->Step3 N-Protection Product Final Product (N-SEM, O-H) Step3->Product Selective O-Deprotection

Caption: Workflow for Protocol B, utilizing in-situ O-silylation to force N-selective alkylation with SEM-Cl.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability profiles).
  • Logothetis, T. "Selective Boc-protection and bromination of pyrazoles."[6] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry, 2017.[6] Link[1]

  • Gerokonstantis, D. T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."[7][8] Arkivoc, 2020, part viii, 115-124.[7] Link

  • Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008. (Discusses regiochemical outcomes of N-protection).
  • BenchChem Application Note. "1-Boc-4-(hydroxymethyl)pyrazole Properties and Synthesis." Link

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of (5-ethyl-1H-pyrazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][2][3][4] The (5-ethyl-1H-pyrazol-4-yl)methanol framework represents a particularly versatile starting point for the development of novel therapeutics. Its strategic functionalization via nucleophilic substitution at the C4-methanol position allows for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the mechanistic principles, strategic considerations, and detailed experimental protocols for performing nucleophilic substitution reactions on this valuable scaffold. We will delve into the critical step of hydroxyl group activation and provide validated, step-by-step procedures for the synthesis of ether, amine, and thioether derivatives.

Scientific Foundation and Mechanistic Overview

Reactivity of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles characterized by two adjacent nitrogen atoms. As π-excessive systems, they are generally susceptible to electrophilic attack, preferentially at the C4 position.[5][6] Conversely, the electron-rich nature of the ring makes it inherently unreactive toward direct nucleophilic aromatic substitution (SNAr).[7] Therefore, to achieve functionalization via nucleophilic substitution, we must target a side chain attached to the ring. The C4-hydroxymethyl group of this compound is the ideal handle for this purpose.

The Key to Substitution: Activating the Hydroxyl Group

The core challenge in utilizing an alcohol for nucleophilic substitution is that the hydroxide ion (HO⁻) is a very poor leaving group. The central principle of these reactions is to first convert the hydroxyl moiety into a facile leaving group. This is typically achieved in one of two ways:

  • Conversion to a Sulfonate Ester: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base creates a sulfonate ester. The resulting sulfonate anion (e.g., tosylate or mesylate) is an excellent leaving group due to its ability to stabilize the negative charge through resonance. This is often the preferred method as it is mild and highly controllable.

  • Conversion to a Halide: Treatment with halogenating agents (e.g., SOCl₂, PBr₃) can convert the alcohol into the corresponding alkyl halide. The halide ions (Cl⁻, Br⁻, I⁻) are good leaving groups. This method can be effective but sometimes involves harsher conditions that may not be compatible with sensitive functional groups.

Once the hydroxyl group is activated, the carbon of the methylene bridge becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding typically via an SN2 mechanism.

G Start This compound (Poor Leaving Group: -OH) Activation Activation Step (e.g., + TsCl, Base) Start->Activation Intermediate Activated Intermediate (e.g., Tosylate) (Good Leaving Group: -OTs) Activation->Intermediate SN2 SN2 Attack Intermediate->SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2 Product Substituted Product (Py-CH₂-Nu) SN2->Product New C-Nu Bond LeavingGroup Leaving Group (TsO⁻) SN2->LeavingGroup Leaving Group Departs G cluster_0 Step 1: Tosylation cluster_1 Step 2: Substitution A 1. Dissolve this compound and Et3N in dry DCM. B 2. Cool to 0 °C in an ice bath. A->B C 3. Add Tosyl Chloride (TsCl) solution dropwise. B->C D 4. Stir overnight at room temperature. C->D E 5. Aqueous workup and extraction. D->E F 6. Purify via column chromatography to yield the tosylate intermediate. E->F G 7. Prepare sodium ethoxide (NaOEt) in dry Ethanol. F->G Intermediate Used Here H 8. Add tosylate intermediate solution. G->H I 9. Reflux the reaction mixture. H->I J 10. Monitor by TLC until completion. I->J K 11. Quench, extract, and purify. J->K L 12. Characterize the final ether product. K->L

Caption: Workflow for the two-step ether synthesis.

Step 1A: Synthesis of (5-ethyl-1H-pyrazol-4-yl)methyl 4-methylbenzenesulfonate

  • Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq., e.g., 1.40 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (Et₃N, 1.5 eq., 2.1 mL, 15 mmol).

  • Reaction Setup: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq., 2.29 g, 12 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred alcohol solution over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes).

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure tosylate intermediate.

Step 1B: Synthesis of 4-(ethoxymethyl)-5-ethyl-1H-pyrazole

  • Nucleophile Preparation: In a separate flame-dried flask under nitrogen, carefully add sodium metal (1.2 eq., 0.28 g, 12 mmol) in small pieces to anhydrous ethanol (40 mL) at 0 °C. Allow all the sodium to react to form sodium ethoxide.

  • Addition of Electrophile: Dissolve the tosylate intermediate from Step 1A (1.0 eq., 2.94 g, 10 mmol) in anhydrous ethanol (10 mL) and add it to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor for the disappearance of the tosylate starting material by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the final ether.

Protocol 2: One-Pot Synthesis of an Amine Derivative

This protocol describes the synthesis of 1-((5-ethyl-1H-pyrazol-4-yl)methyl)piperidine, showcasing an efficient one-pot conversion.

  • Activation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq., 1.40 g, 10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq., 0.87 mL, 12 mmol) dropwise. A reflux condenser may be fitted to manage the HCl gas evolved.

  • Intermediate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the chloride intermediate is typically quantitative.

  • Solvent Removal: Carefully remove the solvent and excess SOCl₂ under reduced pressure. It is crucial to ensure all SOCl₂ is removed. Co-evaporation with toluene (2 x 10 mL) can aid this process.

  • Nucleophilic Addition: Re-dissolve the crude (5-ethyl-1H-pyrazol-4-yl)methyl chloride in anhydrous acetonitrile (50 mL). Add potassium carbonate (K₂CO₃, 3.0 eq., 4.14 g, 30 mmol) followed by piperidine (a secondary amine nucleophile, 1.5 eq., 1.49 mL, 15 mmol).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor by TLC for the consumption of the chloride intermediate.

  • Work-up and Purification: Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the target amine.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry exploration. The key to its utility lies in the efficient and strategic activation of the C4-hydroxymethyl group to facilitate nucleophilic substitution. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can readily access a vast chemical space of novel pyrazole derivatives. The protocols provided herein offer validated and robust methods for the synthesis of ether and amine analogs, which can be broadly adapted for a wide array of nucleophiles, accelerating the pace of drug discovery and development.

References

  • Synthesis and reactivity of some pyrazole deriv
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(008).
  • Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Alam, M. A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Talaviya, R. (n.d.).
  • Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(29), 2315-2342.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Gomha, S. M., et al. (2023).
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.).
  • de Oliveira, C. S. A., et al. (2017).
  • Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(2-Methoxyethoxy)ethyl Chloride. (n.d.). Benchchem.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of the crude product, (5-ethyl-1H-pyrazol-4-yl)methanol.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to ambiguous biological data, failed subsequent reactions, and challenges in scalability. Crude products from synthesis, often derived from variations of the Knorr pyrazole synthesis or other multicomponent reactions, typically contain unreacted starting materials, regioisomers, and colored byproducts.[1][2] This document provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: Based on common pyrazole synthesis routes, your crude product may contain several types of impurities:

  • Unreacted Starting Materials: Such as the 1,3-dicarbonyl precursor and hydrazine. Unreacted hydrazine can often be removed with an acidic wash during the initial workup.[2]

  • Regioisomers: If an unsymmetrical dicarbonyl compound was used, you might have the isomeric product, (3-ethyl-1H-pyrazol-4-yl)methanol. These can be particularly challenging to separate due to similar polarities.[1][2]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can leave pyrazoline byproducts in the mixture.[2]

  • Colored Byproducts: Side reactions involving the hydrazine starting material are known to produce colored impurities, often resulting in yellow, red, or brown crude mixtures.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., ethanol, acetic acid, ethyl acetate).

Q2: How do I choose between column chromatography and recrystallization for purification?

A2: The choice depends on the nature of your crude product and the desired scale.

  • Column Chromatography is ideal for separating compounds with different polarities, making it effective against most byproducts and unreacted starting materials. It is the method of choice when dealing with oily or complex mixtures containing multiple impurities.[3]

  • Recrystallization is a highly effective, scalable, and often more economical method for isolating a single, pure compound from a solid crude product. It is most successful when the desired compound constitutes the major component of the mixture and a suitable solvent system can be identified.[4] If your product "oils out," it may indicate the presence of significant impurities, suggesting a preliminary chromatographic step might be necessary.[4]

Q3: My crude product is a dark, viscous oil. Can I still use recrystallization?

A3: Directly recrystallizing a dark oil is often unsuccessful as the high concentration of impurities prevents crystal lattice formation.[4] The recommended approach is to first perform a rapid purification using a silica gel "plug" or a short flash column. This will remove baseline impurities and colored material. The resulting partially purified solid or cleaner oil can then be subjected to recrystallization for final purification.

Q4: What analytical techniques are essential for assessing the purity of the final product?

A4: A combination of techniques is necessary for unambiguous purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography and for a quick purity check.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of isomers or other organic impurities.[2]

  • Mass Spectrometry (MS): Coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this technique confirms the molecular weight of the desired product and can help identify byproducts.[2]

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification of this compound.

Issue 1: Poor Separation or Low Recovery in Column Chromatography
  • Symptoms: Fractions contain multiple compounds (co-elution), the desired product elutes as a broad band, or the total mass recovered is significantly low.

  • Causality & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is too high, causing all compounds to elute quickly with little separation, or too low, causing excessive retention.Systematically screen solvent systems using TLC. Aim for an Rf value of ~0.3 for the desired product. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[6]
Compound Degradation on Silica The acidic nature of standard silica gel can cause degradation or irreversible binding of basic compounds like pyrazoles.Deactivate the silica gel by preparing the slurry with the mobile phase containing 0.5-1% triethylamine. This neutralizes acidic sites and improves recovery.[7] Alternatively, use a different stationary phase like neutral alumina.
Column Overloading Exceeding the separation capacity of the column leads to band broadening and merging of compound bands.Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). For difficult separations, a higher ratio is necessary.
Improper Sample Loading Using a highly polar solvent to dissolve the sample for loading can disrupt the top of the column, causing poor separation from the start.Use the dry loading method. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small portion of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]
Issue 2: Recrystallization Fails or Product "Oils Out"
  • Symptoms: No crystals form upon cooling, or the product separates as a liquid layer (oiling out) instead of a solid.

  • Causality & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Incorrect Solvent Choice The compound is either too soluble in the solvent even at low temperatures, or its melting point is below the solvent's boiling point.Screen for a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For pyrazoles, alcohols (ethanol, methanol) or ethyl acetate are good starting points.[7][8][9]
High Impurity Content Impurities disrupt the formation of a uniform crystal lattice, a phenomenon known as freezing-point depression.Purify the crude material first via a quick column chromatography step to remove the bulk of impurities before attempting recrystallization.
Solution Not Supersaturated Insufficient solute concentration prevents crystallization upon cooling.Reduce the volume of the solvent by gentle heating or under a stream of inert gas until the solution is saturated at the boiling point (slight turbidity appears).
Rapid Cooling / Lack of Nucleation Fast cooling can lead to amorphous precipitation or oiling. Crystal formation requires nucleation sites to begin.Allow the solution to cool slowly to room temperature before moving it to an ice bath. If no crystals form, scratch the inside of the flask with a glass rod at the solution-air interface or add a single seed crystal of the pure product.[4]
"Oiling Out" The compound is "melting" in the hot solvent rather than dissolving, or its solubility limit is exceeded at a temperature above its melting point.Use a lower-boiling point solvent or a two-solvent system (solvent/anti-solvent). Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until persistent turbidity is observed. Then, allow it to cool slowly.[7][8]

Visualized Workflows and Logic

dot digraph "Purification_Decision_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Diagram 1: Purification Method Selection", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; check_state [label="Assess Physical State\nand TLC Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is it a solid with\none major spot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_oil [label="Is it an oil or a\ncomplex mixture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Perform Flash Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success_recrys [label="Successful?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pure_product [label="High-Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_state; check_state -> is_solid [label="Solid"]; check_state -> is_oil [label="Oil/Complex"];

is_solid -> recrystallize [label="Yes"]; is_solid -> column [label="No"]; is_oil -> column;

recrystallize -> success_recrys; success_recrys -> pure_product [label="Yes"]; success_recrys -> column [label="No (Oiled Out)"];

column -> pure_product; } dot Caption: Decision workflow for selecting the appropriate purification method.

dot digraph "Recrystallization_Troubleshooting" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Diagram 2: Troubleshooting Failed Recrystallization", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

start [label="Dissolve Crude Solid\nin Minimum Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool Solution Slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe Outcome", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2];

crystals [label="Crystals Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; oiling [label="Product 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_solid [label="No Solid Forms", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_oiling [label="Re-heat to dissolve oil.\nAdd more 'good' solvent.\nSlowly add 'anti-solvent' (e.g., water).\nCool slowly again.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_no_solid [label="Concentrate solution by\nevaporating some solvent.\nCool again.\nScratch flask or add seed crystal.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cool -> observe; observe -> crystals [label="Success"]; observe -> oiling [label="Failure"]; observe -> no_solid [label="Failure"];

oiling -> solution_oiling -> cool; no_solid -> solution_no_solid -> cool; } dot Caption: Troubleshooting flowchart for common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard purification using silica gel.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate and elute with various ratios of hexane/ethyl acetate (e.g., 4:1, 2:1, 1:1).

    • The ideal solvent system will give the product an Rf value of approximately 0.3, with good separation from impurities.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase. For basic compounds, add 0.5% triethylamine to the solvent.[7]

    • Pour the slurry into the column and allow it to pack under gravity or gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (~5-10 mL).

    • Add silica gel (~2-3 g) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[3]

    • Carefully layer this powder on top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the selected mobile phase.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Post-Processing:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.

    • Confirm purity using NMR and/or LC-MS.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

This is a robust method for polar compounds like pyrazole-methanols.

  • Dissolution:

    • Place the crude solid product in an Erlenmeyer flask with a stir bar.

    • Heat the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent:

    • While maintaining the high temperature and stirring, add deionized water dropwise to the hot ethanol solution.

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove residual solvents.

  • Purity Analysis:

    • Determine the melting point of the crystals. A sharp melting point is indicative of high purity.

    • Confirm the structure and purity via NMR spectroscopy.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Royal Society of Chemistry. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Reddit. (2022).
  • Google Patents. (2011). Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.

Sources

solving solubility issues with (5-ethyl-1H-pyrazol-4-yl)methanol in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-ethyl-1H-pyrazol-4-yl)methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for handling this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this compound during NMR analysis. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles, enabling you to make informed decisions in your experimental workflow. The amphiphilic nature of this molecule—possessing both polar hydrogen-bonding sites and non-polar alkyl functionality—is the primary reason for its challenging solubility profile. This guide will walk you through a logical troubleshooting process, from simple solvent selection to more advanced techniques.

Understanding the Source of Solubility Issues

The structure of this compound presents a classic solubility challenge. Its key features include a polar pyrazole ring with an N-H proton (a hydrogen bond donor), a second basic nitrogen atom (a hydrogen bond acceptor), and a primary alcohol (-CH2OH) group, which is also a potent hydrogen bond donor and acceptor.[1][2] Concurrently, the molecule has a non-polar ethyl group. This combination allows the molecule to engage in strong intermolecular hydrogen bonding, creating a stable crystal lattice that is difficult for many common NMR solvents to break apart.

cluster_molecule This compound cluster_features Key Structural Features mol A Polar Pyrazole Ring (H-bond donor/acceptor) A->mol B Polar Methanol Group (-CH2OH) (H-bond donor/acceptor) B->mol C Non-polar Ethyl Group (Lipophilic character) C->mol

Caption: Logical workflow for troubleshooting solubility.

Protocol Hub: Step-by-Step Methodologies

Protocol 1: Standard Sample Preparation (in DMSO-d₆)
  • Weigh Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Mix: Cap the NMR tube securely and invert it several times. If necessary, gently flick the tube to dislodge any solid material.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear. If not, proceed to troubleshooting steps (heating/sonication).

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and acquire your spectrum.

Protocol 2: The D₂O Shake Experiment
  • Acquire Initial Spectrum: First, acquire a standard ¹H NMR spectrum of your compound dissolved in a suitable solvent (e.g., DMSO-d₆) following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of Deuterium Oxide (D₂O).

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuteron exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Compare Spectra: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable N-H and O-H protons will have disappeared or significantly decreased in intensity in the second spectrum. [3]

References

  • University of Rochester, Department of Chemistry. "Troubleshooting 1H NMR Spectroscopy". [Link]

  • Solubility of Things. "4-methylpyrazole | Solubility of Things". [Link]

  • Ovid. "Use of 1H NMR to facilitate solubility measurement for drug discovery compounds". [Link]

  • Solubility of Things. "Pyrazole - Solubility of Things". [Link]

  • ResearchGate. "Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?". [Link]

  • PubChemLite. "this compound". [Link]

  • Ascendia Pharmaceuticals. "5 Novel Techniques for Solubility Enhancement". [Link]

  • Connect Journals. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES". [Link]

  • ResearchGate. "How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?". [Link]

Sources

recrystallization solvents for 5-ethyl-4-hydroxymethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Ethyl-4-Hydroxymethylpyrazole

Executive Summary: The Amphiphilic Challenge

User: Research Scientist / Process Chemist Molecule: 5-Ethyl-4-hydroxymethylpyrazole (5-E-4-HMP) Core Challenge: "Oiling Out" and Phase Separation

As a Senior Application Scientist, I understand that purifying 5-ethyl-4-hydroxymethylpyrazole presents a specific physicochemical challenge. This molecule possesses a "Janus-faced" polarity:

  • Polar Head: The pyrazole ring (H-bond donor/acceptor) and the hydroxymethyl group (alcohol) make it sticky and prone to hydrogen bonding.

  • Lipophilic Tail: The ethyl group adds significant non-polar character.

This duality often leads to the dreaded "oiling out" phenomenon, where the compound separates as a liquid emulsion rather than a crystalline solid.[1][2] The guide below is designed to navigate this specific thermodynamic landscape.

Part 1: Solvent Selection Matrix

Do not rely on a single solvent. This molecule typically requires a binary solvent system to balance its amphiphilic nature.

Solvent RoleRecommended SolventsPhysicochemical Logic
Primary Solvent (Dissolves Hot)Ethyl Acetate (EtOAc) Gold Standard. Moderate polarity matches the pyrazole core without being too solubilizing at room temp.
Acetonitrile (MeCN) Excellent for removing polar impurities. High dielectric constant but lower H-bonding capability than alcohols.
Ethanol (EtOH) Use with caution. Often "too good" a solvent due to H-bonding match with the hydroxymethyl group. Use only if EtOAc fails.
Anti-Solvent (Induces Crash)n-Heptane Preferred over Hexane due to higher boiling point (

C), allowing for a wider temperature gradient during cooling.
Methyl tert-butyl ether (MTBE) Good alternative if Heptane causes immediate oiling. Milder polarity drop.
Toluene Useful if the main impurity is very polar. The compound is less soluble in Toluene than EtOAc.

Part 2: Visualizing the Purification Logic

The following decision tree illustrates the workflow for selecting the correct solvent system and troubleshooting phase separation.

RecrystallizationLogic Start Start: Crude 5-E-4-HMP SolubilityCheck Solubility Test (Hot) Start->SolubilityCheck EtOAc Dissolves in Hot EtOAc? SolubilityCheck->EtOAc Step 1 AddHeptane Method A: EtOAc / Heptane (Standard Protocol) EtOAc->AddHeptane Yes MeCN Dissolves in Hot MeCN? EtOAc->MeCN No Cooling Cool Slowly to RT AddHeptane->Cooling AddMTBE Method B: MeCN / MTBE (For Polar Impurities) MeCN->AddMTBE Yes EtOH Method C: EtOH / Water (Last Resort) MeCN->EtOH No AddMTBE->Cooling EtOH->Cooling Result Observation Cooling->Result Crystals Success: White Crystals Result->Crystals Solid Precipitate Oil Failure: Oiling Out (Liquid Droplets) Result->Oil Emulsion Formed Remedy1 Remedy: Re-heat & Add Seed Crystal Oil->Remedy1 First Attempt Remedy2 Remedy: Increase Solvent Volume Oil->Remedy2 If Re-oiling Remedy1->Cooling Remedy2->Cooling

Figure 1: Decision tree for solvent selection and troubleshooting phase separation (oiling out).

Part 3: Troubleshooting "Oiling Out"

The Problem: You cool the solution, and instead of "snow," you see "oil droplets" on the flask bottom. The Cause: The solution hit the Liquid-Liquid Phase Separation (LLPS) boundary before it hit the Crystal Nucleation boundary. This happens because the melting point of the solvated compound is lower than the temperature at which it becomes insoluble.[3]

The Solution (The "Seeding at Cloud Point" Protocol):

  • Re-dissolve: Heat the mixture back to reflux until the oil layer disappears.

  • Find the Cloud Point: Add the anti-solvent (e.g., Heptane) dropwise while hot until a faint, permanent turbidity (cloudiness) appears.

  • Clear it: Add one drop of the good solvent (EtOAc) to make it clear again.

  • Seed It: Remove from heat. Wait 30 seconds. Add a tiny "seed" crystal of pure product (or scratch the glass vigorously).

  • Insulate: Wrap the flask in aluminum foil or a towel. Do not use an ice bath.

  • Wait: Allow it to cool to room temperature over 2-3 hours. The slow cooling prevents the kinetic trap of oiling out.

Part 4: Validated Experimental Protocol

Target: 5.0 g Crude 5-Ethyl-4-hydroxymethylpyrazole System: Ethyl Acetate / n-Heptane

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask.

    • Add Ethyl Acetate (15 mL) .

    • Heat to mild reflux (

      
      C). If not fully dissolved, add EtOAc in 1 mL increments. Note: Do not exceed 25 mL total volume.
      
  • Filtration (Optional but Recommended):

    • If black specks remain, perform a hot filtration through a pre-warmed glass frit or cotton plug to remove inorganic salts.

  • Precipitation:

    • Keep the solution at a gentle boil.

    • Slowly add n-Heptane via addition funnel.

    • Stop adding the moment the solution turns slightly cloudy.

    • Add 0.5 mL of EtOAc to restore clarity.

  • Crystallization:

    • Remove from heat source.[1]

    • CRITICAL: Scratch the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Allow to stand at room temperature for 4 hours.

  • Collection:

    • Cool in an ice bath (

      
      C) for only 20 minutes (prolonged cold can re-induce oiling of impurities).
      
    • Filter via vacuum filtration.

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is pink/yellow. How do I remove the color? Answer: Hydroxymethyl pyrazoles are prone to trace oxidation. If the color persists after one recrystallization, add activated charcoal (5 wt%) during the hot dissolution step (Step 1). Stir for 10 minutes at reflux, then hot-filter through Celite before adding the anti-solvent.

Q2: Can I use Water as an anti-solvent? Answer: Generally, no . While the compound is amphiphilic, water often creates a "gum" rather than a crystal with this specific ethyl/hydroxymethyl combination. Water is only recommended if you are using Ethanol as the primary solvent and you have seed crystals available to force the lattice formation.

Q3: The oil won't solidify even after days. What now? Answer: You likely have too much solvent.

  • Rotary evaporate the mixture back to a solid/oil.

  • Switch to Acetonitrile (MeCN) . Dissolve in minimum hot MeCN and cool in the freezer (

    
    C). MeCN often crystallizes pyrazoles that oil out in ester/alkane mixtures.
    

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[4][5][6][7] Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from [Link]

Sources

Technical Support Center: Reduction of Pyrazole Esters to (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reduction of pyrazole esters. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your chemical synthesis endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of a pyrazole ester to its corresponding alcohol, this compound.

Problem 1: Low to No Conversion of the Starting Ester

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and moisture-sensitive. Improper handling or storage can lead to its deactivation.

    • Solution: Always use freshly opened LiAlH₄ or a standardized solution. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[1][2] Using less than the theoretical amount, especially if some reagent is quenched by trace moisture, will result in incomplete conversion.

    • Solution: Use a slight excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the ester) to drive the reaction to completion.

  • Low Reaction Temperature: While the initial addition of the reducing agent is often done at low temperatures (e.g., 0 °C) for safety, the reaction may require warming to proceed at a reasonable rate.

    • Solution: After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40 °C in THF) can be employed if necessary, but with caution.

Problem 2: Formation of an Aldehyde Intermediate

Symptoms: A new spot appears on TLC, or a new peak in the LC-MS, corresponding to the mass of the pyrazole aldehyde.

Potential Causes & Solutions:

  • Insufficient Reducing Agent or Premature Quenching: The reaction proceeds through an aldehyde intermediate.[1][3] If the reaction is stopped before the second hydride addition can occur, the aldehyde may be isolated.

    • Solution: Ensure sufficient equivalents of LiAlH₄ are used and allow for adequate reaction time.

  • Use of a Milder or Sterically Hindered Reducing Agent: Reagents like Diisobutylaluminum hydride (DIBAL-H) can selectively reduce esters to aldehydes at low temperatures (e.g., -78 °C).[4][5][6] If DIBAL-H is used, precise temperature control is crucial to avoid over-reduction to the alcohol.[4][5][6]

    • Solution: If the alcohol is the desired product when using DIBAL-H, use multiple equivalents and allow the reaction to warm to room temperature.[4][6]

Problem 3: Complex Reaction Mixture with Multiple Side Products

Symptoms: TLC plate shows multiple spots, and the crude NMR is difficult to interpret.

Potential Causes & Solutions:

  • Reaction Temperature Too High: High temperatures can lead to side reactions, including potential reduction of the pyrazole ring itself, although pyrazoles are generally resistant to reduction.[7][8]

    • Solution: Maintain careful temperature control, especially during the addition of the reducing agent.

  • Improper Work-up Procedure: The work-up for LiAlH₄ reductions is critical. Incorrect quenching can lead to the formation of emulsions and difficulties in product isolation.

    • Solution: Employ a standard quenching procedure, such as the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate aluminum salts that are easily filtered.[9]

Problem 4: Difficult Product Isolation and Purification

Symptoms: The desired alcohol is obtained in a low yield after purification, or it is difficult to separate from impurities.

Potential Causes & Solutions:

  • Product Solubility: The pyrazole methanol product may have some water solubility, leading to loss during the aqueous work-up.

    • Solution: Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and improve the extraction efficiency into the organic layer. Use a suitable extraction solvent like ethyl acetate or dichloromethane.

  • Interaction with Silica Gel: The basic nitrogen atoms in the pyrazole ring can cause the product to streak or be retained on a silica gel column.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[10] Alternatively, purification using neutral alumina may be a better option.[10] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is also a viable purification method.[10]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting my pyrazole ester to this compound?

A1: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the complete reduction of esters to primary alcohols.[11][12] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[12] Diisobutylaluminum hydride (DIBAL-H) can also be used, but it requires careful control of stoichiometry and temperature to ensure full reduction to the alcohol.[11][13]

Q2: Can the pyrazole ring be reduced by LiAlH₄?

A2: The pyrazole ring is an aromatic heterocycle and is generally stable to reduction by hydride reagents like LiAlH₄ under standard conditions used for ester reduction.[7][8] However, extremely harsh conditions (e.g., prolonged heating at high temperatures) should be avoided.

Q3: How do I monitor the progress of the reaction?

A3: The most common method is Thin Layer Chromatography (TLC). A sample of the reaction mixture is carefully quenched and then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: What is the mechanism of ester reduction with LiAlH₄?

A4: The reduction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde.[1][3]

  • Nucleophilic Addition: A second hydride ion then attacks the newly formed aldehyde (which is more reactive than the starting ester), forming an alkoxide.[1] This alkoxide is then protonated during the aqueous work-up to yield the primary alcohol.[1]

Experimental Protocols

Standard Protocol for LiAlH₄ Reduction of a Pyrazole Ester

Materials:

  • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add a solution of ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of LiAlH₄: Slowly and carefully add LiAlH₄ (1.5 eq) portion-wise to the stirred solution. Caution: The reaction is exothermic and may produce hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Sequentially and slowly add the following, allowing the effervescence to subside between additions:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel chromatography (using an eluent system such as hexanes/ethyl acetate with 1% triethylamine) or by recrystallization.

Data Presentation

ParameterRecommended ValueRationale
Reducing Agent LiAlH₄Powerful and effective for complete ester reduction.[11]
Equivalents of LiAlH₄ 1.5 - 2.0Ensures complete conversion by accounting for the two-hydride mechanism and any quenching.[1][2]
Solvent Anhydrous THF or Diethyl EtherAprotic and effectively solubilizes the reactants.
Reaction Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.
Work-up Procedure Fieser MethodProduces easily filterable aluminum salts and avoids emulsions.[9]

Visualizations

Reaction Pathway

Reaction_Pathway PyrazoleEster Pyrazole Ester Tetrahedral1 Tetrahedral Intermediate PyrazoleEster->Tetrahedral1 + LiAlH₄ Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde - RO⁻ Alkoxide Alkoxide Aldehyde->Alkoxide + LiAlH₄ FinalProduct This compound Alkoxide->FinalProduct + H₂O (Work-up)

Caption: General reaction mechanism for the LiAlH₄ reduction of a pyrazole ester.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start | Reduction of Pyrazole Ester CheckConversion Low/No Conversion? Start->CheckConversion CheckPurity Impure Product? CheckConversion->CheckPurity No Reagent Verify LiAlH₄ Activity & Stoichiometry CheckConversion->Reagent Yes CheckYield Low Yield After Purification? CheckPurity->CheckYield No Workup Review Work-up & Quenching Procedure CheckPurity->Workup Yes Success Successful Synthesis CheckYield->Success No Purification Optimize Purification Method (e.g., basic alumina, recrystallization) CheckYield->Purification Yes Conditions Optimize Reaction Time & Temperature Reagent->Conditions Workup->Start Retry Purification->Start Retry

Caption: A logical workflow for troubleshooting common issues in the reduction reaction.

References

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, September 16). Why does DIBAL-H not reduce esters to alcohols directly? Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ACS Publications. (2026, February 12). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

Sources

Technical Support Center: Stability of (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the stability of (5-ethyl-1H-pyrazol-4-yl)methanol, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experimental work.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds that are integral to many pharmaceutical agents and bioactive molecules.[1][2] The stability of such compounds is a critical parameter that can influence their efficacy, safety, and shelf-life.[3] This guide will address common questions and concerns regarding the stability of this compound, with a focus on its behavior in acidic environments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My assay results for this compound are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?

A1: Inconsistent assay results with an acidic mobile phase often point to on-column or pre-analysis degradation of your analyte. The pyrazole ring is generally aromatic and relatively stable, but the substituents and the overall molecular structure can be susceptible to acid-catalyzed reactions.[1][4]

Possible Causes and Explanations:

  • Protonation of the Pyrazole Ring: In acidic conditions, the nitrogen atoms in the pyrazole ring can become protonated, forming a pyrazolium cation.[1] This can alter the molecule's retention time and potentially make it more susceptible to nucleophilic attack or rearrangement, although it generally decreases susceptibility to electrophilic attack.[1]

  • Acid-Catalyzed Dehydration: The hydroxymethyl group at the 4-position is a primary alcohol. Under acidic conditions, particularly with heat, this group can be protonated, forming a good leaving group (water). This could lead to the formation of a carbocation intermediate, which could then undergo rearrangement or react with nucleophiles present in the solution, leading to the formation of various degradation products.

  • Reaction with Mobile Phase Components: If your mobile phase contains reactive components, these could potentially react with the analyte under acidic conditions.

Troubleshooting Steps:

  • pH Modification: If possible, try to increase the pH of your mobile phase to a less acidic level while still achieving good chromatography.

  • Temperature Control: Ensure your column and samples are maintained at a consistent, and preferably cool, temperature to minimize thermal degradation.

  • Use of a Different Acid Modifier: Experiment with different acidic modifiers (e.g., formic acid vs. trifluoroacetic acid) as they can have different effects on analyte stability.

  • Forced Degradation Study: Conduct a controlled forced degradation study to identify the specific degradation products and understand the degradation pathway.[5][6] This will provide definitive evidence of instability under your specific acidic conditions.

Q2: I am planning a forced degradation study for this compound. What acidic conditions should I use?

A2: A forced degradation study, also known as stress testing, is a critical step in understanding the intrinsic stability of a molecule.[3][7] The goal is to induce degradation to a limited extent (typically 10-20%) to identify potential degradation products and pathways.[6]

Recommended Acidic Stress Conditions:

Stress ConditionReagentTemperatureDuration
Mild Acid Hydrolysis0.1 M HClRoom Temperature24 - 48 hours
Moderate Acid Hydrolysis0.1 M - 1 M HCl40-60 °C4 - 8 hours
Strong Acid Hydrolysis1 M HCl or higher60-80 °C1 - 4 hours

Rationale behind the conditions:

  • Varying Acid Concentration and Temperature: Starting with milder conditions and escalating allows you to control the rate of degradation and avoid complete destruction of the molecule, which would yield little useful information.[5]

  • ICH Guidelines: The International Council for Harmonisation (ICH) guidelines suggest using acidic conditions (0.1 M to 1 M HCl) at room or elevated temperatures for forced degradation studies.[5]

Experimental Workflow for Acidic Forced Degradation:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Dissolve this compound in a suitable solvent stress Add to acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) prep->stress Introduce to stressor neutralize Neutralize the solution stress->neutralize Stop reaction hplc Analyze by stability-indicating HPLC-UV/MS neutralize->hplc Prepare for injection characterize Characterize degradation products hplc->characterize Identify peaks

Caption: Workflow for an acidic forced degradation study.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: While the exact degradation products would need to be confirmed through analytical techniques like LC-MS and NMR, we can propose a likely degradation pathway based on the structure of this compound.

Proposed Degradation Pathway:

The primary site of acid-catalyzed degradation is likely the hydroxymethyl group.

  • Protonation of the Hydroxyl Group: The acidic environment will lead to the protonation of the hydroxyl group on the methanol substituent, forming a good leaving group (water).

  • Formation of a Carbocation: Loss of water will generate a primary carbocation at the 4-position of the pyrazole ring.

  • Rearrangement/Reaction: This highly reactive carbocation could then:

    • Form an Ether: React with an alcohol solvent (if present) to form an ether.

    • Form a Dimer/Polymer: React with another molecule of this compound.

    • Ring Opening/Rearrangement: While less common for the stable pyrazole ring, extreme conditions could potentially lead to ring-related degradation.

G A This compound B Protonated Alcohol Intermediate A->B + H+ C Carbocation Intermediate B->C - H2O D Degradation Products (e.g., Ether, Dimer) C->D + Nucleophile

Caption: Proposed acid-catalyzed degradation pathway.

Q4: How can I improve the stability of this compound in my formulation?

A4: Improving the stability of your compound in a formulation involves understanding the degradation triggers and mitigating them.

Strategies for Enhancing Stability:

  • pH Control: The most critical factor is maintaining a pH where the compound is most stable. For this compound, this is likely to be near neutral or slightly basic conditions. The use of appropriate buffer systems is crucial.

  • Excipient Compatibility: Ensure that the excipients in your formulation are not contributing to the degradation. For example, avoid acidic excipients if your compound is acid-labile.

  • Protection from Light: Photodegradation can be a concern for many organic molecules.[5] Storing the compound and its formulations in light-resistant containers is a good practice.

  • Antioxidants: If oxidation is identified as a degradation pathway, the addition of antioxidants can be beneficial.

  • Structural Modification: In the drug discovery phase, if instability is a persistent issue, medicinal chemists may consider structural modifications to improve stability, such as replacing the hydroxymethyl group with a more stable functional group.[8]

Experimental Protocol: Forced Acid Degradation Study

This protocol provides a detailed methodology for conducting a forced acid degradation study on this compound.

Objective: To generate and identify the acid degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a volume of 0.1 M HCl to achieve the desired final concentration of the drug substance.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 4 hours).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot of the stressed solution.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks and a mass spectrometer (MS) to obtain mass information for identification.

  • Control Samples:

    • Unstressed Control: A solution of the drug substance in the solvent without acid, kept at room temperature.

    • Blank: A solution containing only the acid and solvent, subjected to the same stress conditions.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Identify the major degradation products by comparing the chromatograms of the stressed and unstressed samples.

  • Use the MS and UV data to propose structures for the degradation products.

Conclusion

The stability of this compound under acidic conditions is a key consideration for its successful application in research and development. The pyrazole core itself is relatively robust, but the hydroxymethyl substituent presents a potential liability for acid-catalyzed degradation. By understanding the potential degradation pathways and employing systematic approaches like forced degradation studies, researchers can develop stable formulations and robust analytical methods. This guide provides a foundational understanding and practical tools to address the stability challenges associated with this compound.

References

  • Alegaon, S., et al. (2014). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 12-20.
  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(3), 1391.
  • NIH. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6599–6603.
  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Forced Degradation – A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1835-1845.
  • Teva Pharmaceutical Industries. (2010).
  • International Journal of Scientific & Engineering Research. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Engineering Research, 8(7).
  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 290.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-547.
  • PMC. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 113–121.
  • RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE. RSC Medicinal Chemistry.
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Available at: [Link]

Sources

Technical Support Center: Synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis and purification of this key pyrazole intermediate. Our goal is to provide practical, experience-driven solutions to streamline your experimental workflow and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and effective route involves a two-step process:

  • Vilsmeier-Haack formylation of 3-ethyl-1H-pyrazole to yield 5-ethyl-1H-pyrazole-4-carbaldehyde.[1][2][3] This reaction introduces the formyl group at the 4-position of the pyrazole ring.

  • Reduction of the resulting aldehyde to the corresponding alcohol, this compound.

The critical aspects of this synthesis are ensuring the regioselectivity of the formylation and achieving complete reduction without side reactions.

Q2: I'm observing a significant amount of an isomeric byproduct in my formylation step. What is likely causing this?

The formation of regioisomers is a known challenge in pyrazole synthesis, especially with unsymmetrical starting materials.[4][5] In this case, formylation can potentially occur at the 3-position as well, leading to 3-ethyl-1H-pyrazole-4-carbaldehyde. The ratio of these isomers is influenced by the reaction conditions.

Q3: My final product is a persistent yellow or reddish color, even after initial purification. What are the likely colored impurities?

Colored impurities in pyrazole syntheses often arise from side reactions involving the hydrazine starting material or incomplete cyclization, which can lead to pyrazoline intermediates.[4][5] Additionally, over-oxidation during workup or storage can also contribute to color formation.

Troubleshooting Guides

Issue 1: Incomplete Formylation or Presence of Starting Material

Symptoms:

  • TLC analysis shows a spot corresponding to the starting 3-ethyl-1H-pyrazole.

  • NMR of the crude product shows signals for the unreacted starting material.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Vilsmeier Reagent Ensure at least a stoichiometric amount of the Vilsmeier reagent (formed from POCl₃ and DMF) is used.[6][7] An excess may be necessary for complete conversion.
Low Reaction Temperature The formylation reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed.
Inadequate Reaction Time Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting material spot is no longer visible.
Issue 2: Difficult Separation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple, closely-eluting spots are observed on TLC.

  • Broadened melting point range of the isolated solid.

Troubleshooting Workflow:

G start Isomeric Mixture Detected chromatography Attempt Flash Column Chromatography start->chromatography crystallization Explore Recrystallization chromatography->crystallization Poor Separation success Pure Isomer Obtained chromatography->success Successful Separation derivatization Consider Derivatization/Salt Formation crystallization->derivatization Poor Separation crystallization->success Successful Separation derivatization->crystallization Improved Crystallinity failure Re-evaluate Synthetic Strategy derivatization->failure No Improvement

Caption: Decision tree for isomer separation.

Detailed Protocols:

  • Flash Column Chromatography: This is often the first approach for separating isomers.[8][9][10]

    • Stationary Phase: Silica gel is standard. If your compound is basic, consider deactivating the silica with triethylamine.[11]

    • Mobile Phase: A gradient elution with a hexane/ethyl acetate system is a good starting point. Fine-tuning the solvent polarity is crucial for resolving closely related isomers.

  • Recrystallization: If chromatography is ineffective, recrystallization can be a powerful alternative.[11][12]

    • Solvent Screening: Test the solubility of your mixture in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water).[11][13]

    • Fractional Crystallization: This technique can be employed if there is a slight difference in the solubility of the isomers.

  • Salt Formation: Converting the pyrazole isomers into their acid addition salts can alter their crystallization properties, potentially allowing for selective crystallization of one isomer.[8][13] Common acids for this purpose include phosphoric acid and sulfuric acid.[13]

Issue 3: Incomplete Reduction of the Aldehyde

Symptoms:

  • TLC shows the presence of the starting aldehyde.

  • The IR spectrum of the product shows a carbonyl stretch (around 1650-1700 cm⁻¹).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reducing Agent Use a slight excess of the reducing agent (e.g., NaBH₄) to ensure complete conversion.
Decomposition of Reducing Agent Prepare the solution of the reducing agent immediately before use, as some are sensitive to moisture and can decompose over time.
Low Reaction Temperature While many reductions with NaBH₄ are performed at 0°C to room temperature, some less reactive aldehydes may require gentle warming.
Issue 4: Over-reduction to the Alkane

Symptoms:

  • Mass spectrometry indicates a product with a mass corresponding to the ethyl-methyl-pyrazole.

  • NMR shows the disappearance of the CH₂OH signal and the appearance of a new methyl group signal.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Reducing Agent For the reduction of an aldehyde to an alcohol, a mild reducing agent like sodium borohydride (NaBH₄) is generally sufficient.[14] Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless necessary, as they can sometimes lead to over-reduction.
Prolonged Reaction Time or High Temperature Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed to prevent further reduction.

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Binary Solvent System

Objective: To purify crude this compound containing minor impurities.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol, in which the compound is soluble)

  • A "poor" solvent (e.g., water, in which the compound is sparingly soluble)[12]

Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until a slight turbidity persists.

  • If too much "poor" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from isomeric impurities or other byproducts.

Materials:

  • Crude product

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve adsorb Adsorb onto Silica dissolve->adsorb load Load onto Column adsorb->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Continue Elution combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for flash column chromatography.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Springer. (2011, January 1). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

  • RSC Publishing. (2024, January 31). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals seeking to enhance the efficiency of pyrazole ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments. Our goal is to provide you with the technical expertise and practical insights needed to optimize your reaction conditions and accelerate your research.

Troubleshooting Guides: Question & Answer Format

This section directly addresses common issues related to slow or inefficient pyrazole synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My Knorr pyrazole synthesis is incredibly slow. What are the primary factors I should investigate to reduce the reaction time?

A1: A sluggish Knorr pyrazole synthesis, the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, can be attributed to several factors ranging from reactant purity to suboptimal reaction conditions.[1] A systematic evaluation of the following parameters is crucial for optimization.

Core Causality: The rate-determining step in the Knorr synthesis under neutral pH is often the dehydration of the intermediate hydroxylpyrazolidine to form the aromatic pyrazole ring.[2] Enhancing the rate of this step, or the initial condensation, is key to reducing overall reaction time.

Troubleshooting Workflow:

  • Assess Starting Material Purity and Stability:

    • Hydrazine Derivatives: Hydrazines can degrade over time.[1] Using a freshly opened bottle or purifying the reagent before use is highly recommended. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[1]

    • 1,3-Dicarbonyl Compounds: Ensure the purity of your dicarbonyl compound, as impurities can inhibit the reaction or lead to side-product formation.[1]

  • Optimize Reaction Temperature:

    • Thermal Heating: Gradually increasing the reaction temperature will generally increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that accelerates the reaction without promoting decomposition or side-product formation.[1]

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes.[3][4] The efficient and uniform heating provided by microwaves can lead to higher yields and purities.[3]

  • Evaluate Solvent Choice:

    • The solvent plays a critical role in both reactant solubility and reaction mechanism.[5]

    • Polar Protic Solvents: Ethanol is a common solvent for this reaction.[6]

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the reaction rate and, in some cases, improve regioselectivity.[5][7]

    • Aprotic Dipolar Solvents: Solvents like DMF, NMP, or DMAc have been shown to give better results than polar protic solvents in some instances.[8]

  • Consider Catalysis:

    • Acid Catalysis: The Knorr synthesis is often catalyzed by an acid.[9][10] Acetic acid is commonly used.[11] The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[10][12]

    • Lewis Acid Catalysis: Lewis acids like lithium perchlorate have been shown to be effective catalysts, enabling the reaction to proceed at room temperature with good to excellent yields.[13]

    • Green Catalysts: Ammonium chloride has been used as an inexpensive and non-toxic catalyst.[14]

Q2: I am attempting a microwave-assisted pyrazole synthesis to save time, but my yields are low. How can I optimize this method?

A2: While microwave-assisted synthesis is a powerful tool for accelerating reactions, its effectiveness is highly dependent on the correct choice of solvent and precise control of reaction parameters.[3]

Core Causality: The efficiency of microwave heating is directly related to the ability of the solvent or reactants to absorb microwave energy, which is determined by their dielectric constant.[3]

Troubleshooting Workflow:

  • Solvent Selection for Microwave Synthesis:

    • Choose a solvent with a high dielectric constant for efficient energy absorption.[3] Commonly used polar solvents include ethanol, acetic acid, and dimethylformamide (DMF).[3]

    • In some cases, solvent-free conditions can be highly effective, where the reactants themselves absorb the microwave energy.[3] This also offers a greener synthetic route.[3]

  • Optimize Microwave Parameters:

    • Temperature: This is a critical parameter. Systematically vary the temperature to find the optimum for your specific reaction.

    • Time: Microwave reactions are rapid. Optimize the irradiation time in minutes. Prolonged exposure can lead to decomposition.

    • Power: Use a dedicated scientific microwave reactor that allows for precise control of power wattage.[3] Domestic microwave ovens should not be used for chemical synthesis due to safety hazards and lack of precise control. [3]

  • Reactant Concentration:

    • The concentration of reactants can influence the efficiency of microwave heating. Experiment with different concentrations to find the optimal conditions.

Q3: My reaction is producing a mixture of regioisomers, which is complicating purification and reducing the yield of my desired product. How can I improve regioselectivity and reaction time simultaneously?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The regioselectivity is governed by the relative reactivity of the two carbonyl groups, which is influenced by both steric and electronic factors.[1]

Core Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1]

Troubleshooting Workflow:

  • Solvent Engineering for Regioselectivity:

    • The use of fluorinated alcohols like TFE and HFIP has been shown to dramatically improve regioselectivity in favor of one isomer.[7] This effect is attributed to the unique solvent properties that can stabilize one transition state over the other.

  • pH Control:

    • The reaction pathway, and therefore the major regioisomer, can be influenced by the pH of the reaction medium.[5] Under acidic conditions, the reaction may proceed through a different mechanism than under neutral or basic conditions.[5] Experiment with and without an acid catalyst to determine the effect on regioselectivity.

  • Temperature Optimization:

    • In some cases, lower reaction temperatures can favor the formation of the thermodynamically more stable regioisomer, though this may increase reaction time. Conversely, higher temperatures may favor the kinetically controlled product. A careful study of the temperature profile is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazole formation? A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[5][9] Other important methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, and 1,3-dipolar cycloaddition reactions.[11][13][15] Multicomponent reactions are also gaining prominence as an efficient way to synthesize complex pyrazoles in a single step.[16][17]

Q2: Can catalysts other than acids be used to accelerate pyrazole synthesis? A2: Yes, a variety of catalysts can be employed. Heterogeneous catalysts, such as silica-supported sulfuric acid or metal oxides, offer advantages like easy recovery and reusability.[16][18] Nanocatalysts have also been shown to be highly efficient.[16] In some cases, enzymatic catalysis can be used for regioselective synthesis.[19]

Q3: How can I monitor the progress of my pyrazole synthesis to determine the optimal reaction time? A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the concentrations of reactants and products over time.[1]

Q4: Are there any "green" or more environmentally friendly methods for optimizing pyrazole synthesis? A4: Absolutely. The use of green solvents like water or ethanol, employing solvent-free conditions, and utilizing reusable heterogeneous catalysts are all principles of green chemistry that can be applied to pyrazole synthesis.[14][18] Microwave-assisted synthesis is also considered a greener approach due to its energy efficiency and reduced solvent requirements.[3] Deep eutectic solvents (DESs) are also emerging as environmentally benign reaction media.[20]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Pyrazole Synthesis
  • To a dedicated microwave reaction vial, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), and the chosen solvent (e.g., ethanol, 3 mL).

  • If an acid catalyst is used, add a catalytic amount (e.g., acetic acid, 0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 100-140 °C) and reaction time (e.g., 5-20 minutes).[21]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[11][22][23]

Protocol 2: Screening Solvents for Optimal Reaction Time and Regioselectivity
  • Set up a parallel synthesis experiment with multiple reaction vials.

  • In each vial, place the unsymmetrical 1,3-dicarbonyl compound (0.5 mmol) and the substituted hydrazine (0.55 mmol).

  • To each vial, add a different solvent (2 mL) to be tested (e.g., ethanol, acetic acid, TFE, HFIP, DMF).

  • Stir all reactions at a constant temperature (e.g., 80 °C).

  • Take aliquots from each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyze by LC-MS to determine the conversion and the ratio of regioisomers.

  • Plot the conversion and regioisomeric ratio versus time for each solvent to identify the optimal conditions.

Data Presentation

Table 1: Comparison of Reaction Times for Pyrazole Synthesis Methods

MethodTypical Reaction TimeYield RangeReference
Conventional Heating (Reflux)3 - 24 hours60 - 90%[6][15]
Microwave-Assisted Synthesis2 - 20 minutes70 - 98%[4][21]
Ultrasound Irradiation10 minutes88 - 98%[16]
Room Temperature (with catalyst)1 - 8 hours70 - 95%[13]

Visualizations

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/Enamine Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Non-aromatic Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Product Intermediate2->Product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[24]

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow Start Slow Pyrazole Synthesis Purity Check Starting Material Purity Start->Purity Temperature Optimize Reaction Temperature Purity->Temperature Solvent Evaluate Solvent Choice Temperature->Solvent Catalyst Consider Catalysis Solvent->Catalyst Microwave Microwave Synthesis? Catalyst->Microwave Result Optimized Reaction Time Microwave->Result

Sources

Technical Support Center: Handling Hygroscopic Pyrazole Alcohols

[1]

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Operational Protocols for Hygroscopic Pyrazole Alcohols

Introduction

You are likely reading this because your pyrazole alcohol (e.g., 1-(2-hydroxyethyl)-1H-pyrazole or pyrazolyl-methanol) has turned into a viscous gum, or your latest Mitsunobu reaction failed inexplicably.

Pyrazole alcohols are deceptive. While the pyrazole ring is aromatic and generally stable, the introduction of a hydroxyl group creates a molecule with dual hydrogen-bond donor/acceptor sites.[1] This makes them "water sponges." In my experience, even 0.5% water content can shift alkylation regioselectivity or completely arrest transition-metal catalyzed cross-couplings.[1]

This guide is not a textbook; it is a field manual designed to salvage your experiment and standardize your handling protocols.

Module 1: Storage & Intake (The "First 24 Hours" Rule)

Q: I just received a shipment of a pyrazole alcohol. It looks like a solid, but the SDS says it’s hygroscopic.[1] How should I store it?

A: Treat the bottle as compromised the moment you break the seal. Commercial suppliers often package these under argon, but the caps are rarely perfectly air-tight over long durations.[1]

The "First 24 Hours" Protocol:

  • Inspect: If the solid looks "wet" or clumpy (caking), it has already absorbed atmospheric moisture.[1]

  • Subdivide: Do not store the bulk material in a single large bottle that you open repeatedly.

  • Pack: Transfer the material into smaller, single-use glass vials with Teflon-lined caps inside a glovebox or under a cone of nitrogen.

  • Secondary Containment: Place these vials inside a desiccator or a heat-sealable Mylar bag with a desiccant packet (silica gel or

    
    ).
    

Q: Can I store it in the fridge? A: Only if you are extremely careful. Cold surfaces condense water rapidly upon removal from the fridge.

  • Rule: Allow the container to reach room temperature before opening. If you open a cold bottle of hygroscopic pyrazole in a humid lab, you will ruin the entire batch within minutes.[1]

Module 2: Drying Protocols (The "Gold Standard")

Q: Vacuum drying isn't working; the weight isn't changing. What now? A: Pyrazoles bind water tightly.[1] Simple vacuum drying often fails to break the hydrogen-bonded network between the pyrazole nitrogen, the hydroxyl group, and the water molecule.[1] You need Azeotropic Distillation .[1][2][3]

Protocol: Azeotropic Drying with Toluene

This is the most reliable method for removing bound water from pyrazole alcohols without thermal decomposition.

ParameterSpecificationNotes
Solvent Toluene (Anhydrous)Forms azeotrope with water at 85°C (80% Toluene / 20% Water).
Ratio 10 mL Toluene per 1 g SolidExcess solvent is crucial to entrain the water.
Apparatus Rotavap or Dean-StarkRotavap is faster for <5g; Dean-Stark for >10g.
Cycles 3x CyclesOne cycle is rarely enough.

Step-by-Step:

  • Dissolve your pyrazole alcohol in anhydrous toluene. If it doesn't dissolve completely, add a minimum amount of anhydrous DCM to solubilize, then add the toluene.[1]

  • Concentrate on a rotary evaporator at 45–50°C (bath temp). Do not bump.

  • As the solvent removes, the water is carried off in the azeotrope.

  • Repeat 3 times.

  • After the final cycle, dry under high vacuum (<1 mbar) for 4 hours.

  • Verification: Check water content via Karl-Fischer (KF) titration. Target: <500 ppm.

Module 3: Reaction Setup & Troubleshooting

Q: My Mitsunobu reaction with a pyrazole alcohol failed. I see the phosphine oxide, but no product. Why? A: This is a classic failure mode. The Mitsunobu reaction is intolerant of moisture. Water reacts with the betaine intermediate (formed from

The Mechanism of Failure:

  • 
     + DEAD 
    
    
    Betaine Intermediate.
  • Scenario A (Dry): Betaine activates Pyrazole-OH

    
     Product.
    
  • Scenario B (Wet): Betaine +

    
    
    
    
    Hydrazine byproduct +
    
    
    .
    • Result: Your reagents are consumed by the water, leaving your starting material untouched or resulting in messy side products.[1]

Q: How does water affect alkylation regioselectivity? A: Pyrazoles have two nitrogens: pyrrole-like (


1
  • Dry Conditions: Alkylation is dominated by sterics and electronics of the anion.

  • Wet Conditions: Water solvates the anion, shielding the more nucleophilic nitrogen or facilitating proton transfer (tautomerization).[1] This often leads to a mixture of N1 and N2 alkylated isomers that are painful to separate.

Visualization: Reaction Decision Logic

The following diagram outlines the critical decision path for handling these reagents based on your intended application.

PyrazoleHandlingStartReceived Pyrazole AlcoholCheckVisual Inspection:Clumpy or Wet?Start->CheckKFKarl-Fischer TestCheck->KFLooks OKAzeotropeAzeotropic Drying(Toluene, 3x)Check->AzeotropeLooks WetDecisionWater Content?KF->DecisionApp_SensApplication:Mitsunobu / Cross-CouplingDecision->App_Sens> 1000 ppmApp_RobustApplication:Simple Acylation / SNArDecision->App_Robust< 1000 ppmGloveboxStore/Weigh in GloveboxAzeotrope->GloveboxVacOvenVacuum Oven(40°C, P2O5)DesiccatorStore in DesiccatorVacOven->DesiccatorApp_Sens->AzeotropeMust be strictly dryApp_Robust->VacOvenModerate drying ok

Figure 1: Decision logic for processing hygroscopic pyrazole alcohols based on water content and downstream application sensitivity.

Module 4: Purification of "Gummy" Pyrazoles

Q: My product is an oil/gum, but the literature says it should be a solid. Did I fail? A: Not necessarily. Small amounts of solvent or water can depress the melting point significantly (melting point depression).

Troubleshooting Steps:

  • Trituration: Add a non-polar solvent (Hexanes, Pentane, or cold Diethyl Ether) and scratch the side of the flask with a glass rod.[1] This induces nucleation.

  • Lyophilization: If the compound is water-soluble (common for polar pyrazole alcohols), dissolve in water/acetonitrile and freeze-dry.[1] This yields a fluffy, electrostatic powder that is easy to handle but very hygroscopic (handle immediately!).[1]

  • Salt Formation: If the pyrazole is basic enough, convert it to a Hydrochloride (HCl) or Oxalate salt.[1] Salts are crystalline, less hygroscopic, and easier to purify by recrystallization.[1]

References

  • Purification of Pyrazoles: Vertex AI Search. (n.d.). Process for the purification of pyrazoles (DE102009060150A1). Google Patents. Link

  • Handling Hygroscopic Reagents: National Center for Biotechnology Information. (2022).[4][5] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. PMC. Link

  • Azeotropic Drying: University of Rochester. (n.d.). Workup: Drying Methods. Department of Chemistry. Link

  • Mitsunobu Reaction Mechanism: Master Organic Chemistry. (2024).[6] Mitsunobu Reaction: Mechanism and Usage. Link

  • Pyrazole Regioselectivity: MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules. Link

Technical Support Center: Column Chromatography of (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview, including step-by-step protocols and advanced troubleshooting, for the successful purification of (5-ethyl-1H-pyrazol-4-yl)methanol using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work.

Foundational Principles: Understanding the Analyte

Successful purification begins with a deep understanding of the target molecule's physicochemical properties. This compound is a polar, heterocyclic alcohol. Its behavior on a chromatographic support is governed by several key structural features:

  • Primary Alcohol (-CH₂OH): This group is a strong hydrogen bond donor and acceptor, leading to high polarity and significant interaction with polar stationary phases like silica gel.

  • Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms.

    • The N-H proton is weakly acidic and a hydrogen bond donor.

    • The sp²-hybridized nitrogen is basic and acts as a hydrogen bond acceptor.

  • Amphiprotic Nature: The presence of both acidic (N-H, O-H) and basic (pyridine-like nitrogen) centers can lead to strong, and sometimes problematic, interactions with the acidic silanol (Si-OH) groups on the surface of silica gel, often resulting in significant peak tailing.[1][2]

These features dictate that the compound will be strongly retained on normal-phase columns, requiring a relatively polar mobile phase for elution.

Recommended Experimental Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of gram-scale quantities of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to develop an appropriate solvent system using TLC. This allows for rapid optimization before committing to a large-scale column.

  • Plate: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Spotting: Dissolve a small amount of the crude material in methanol or dichloromethane. Spot the plate carefully.

  • Eluent Selection: Due to the compound's high polarity, a simple hexane/ethyl acetate system is unlikely to be effective.[3] Start with a more polar mixture. A good initial system to test is 95:5 Dichloromethane (DCM) / Methanol (MeOH) .

  • Development: Develop the plate in a chamber saturated with the eluent vapor.

  • Visualization: Visualize the spots under UV light (254 nm) and then by staining (e.g., potassium permanganate or iodine).

  • Optimization: Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.3-0.5 .[4][5]

    • If the Rf is too low (<0.2), increase the polarity by adding more methanol.

    • If the Rf is too high (>0.7), decrease the polarity by reducing the amount of methanol.

Step 2: Column Preparation and Sample Loading

For polar compounds, dry loading is strongly recommended to achieve the best peak shape and separation.[6]

  • Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).

  • Column Packing: Pack the column as a slurry in the initial, least polar mobile phase you plan to use (e.g., 100% DCM). Ensure the silica bed is well-compacted and level.

  • Dry Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

Step 3: Elution and Fraction Collection
  • Elution: Begin eluting with the solvent system determined by your TLC analysis. A gradient elution is often most effective. For example, start with 100% DCM and gradually increase the percentage of methanol.

  • Flow Rate: Use positive air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to identify those containing the pure product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of polar, nitrogen-containing heterocycles.

Q1: My compound is stuck at the baseline (Rf ≈ 0) on the TLC plate, even when using 100% ethyl acetate. What should I do?

This is a classic sign that your mobile phase is not polar enough to displace your highly polar compound from the silica gel.

  • Causality: The hydrogen bonding capabilities of your molecule's alcohol and pyrazole N-H groups cause it to adsorb very strongly to the polar silica surface.[4] Ethyl acetate is not sufficiently polar to compete for these binding sites.

  • Solution: You must introduce a more aggressive, polar solvent.

    • Switch to a Methanol-Based System: The most common solution is to use a mixture of dichloromethane (DCM) or ethyl acetate (EtOAc) with methanol (MeOH). Start with 1-2% MeOH and increase the concentration as needed.

    • Ammonia/Methanol System: For very stubborn polar compounds, a solvent system containing ammonia can be highly effective.[3] Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane as your eluent.[1] The ammonia helps to deprotonate the acidic silanol groups, reducing their interaction with your compound.

Q2: My compound is eluting, but the spot/peak is severely tailing. How can I improve the peak shape?

Peak tailing is typically caused by strong, non-ideal secondary interactions between the analyte and the stationary phase.[1]

  • Causality: The basic nitrogen atom on the pyrazole ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong interaction causes a portion of the molecules to lag behind the main band, resulting in a "tail".[2]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol groups, masking them from your compound. Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent system.[2][7]

    • Deactivate the Silica: You can pre-treat, or "deactivate," the silica gel by preparing the slurry in a solvent mixture that contains 1% triethylamine. This neutralizes the most acidic sites before your compound is introduced.

    • Use an Alternative Stationary Phase: If tailing persists, consider a less acidic stationary phase like neutral alumina or Florisil.[3]

Q3: I have low recovery and suspect my compound is decomposing on the column. How can I confirm and prevent this?

Silica gel is acidic and can cause degradation of sensitive compounds. Pyrazoles can be susceptible to acid-mediated reactions.

  • Causality: The Lewis acidic sites and Brønsted acidic silanol groups on the silica surface can catalyze decomposition, rearrangement, or irreversible adsorption of the analyte.[3]

  • Solutions:

    • Test for Stability: First, confirm the instability. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, it is likely unstable on silica.

    • Neutralize the Stationary Phase: Use the methods described above, such as adding triethylamine to the eluent or using deactivated silica, to mitigate the acidity.[7]

    • Switch to Reversed-Phase Chromatography: For a completely different approach, use reversed-phase chromatography. The stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar. This is an excellent method for purifying highly polar compounds.[1] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape.[8]

Data Summary & Visualization

Table 1: Recommended Mobile Phase Systems
Mobile Phase SystemPolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumUnlikely to be effective alone but can be used for very non-polar impurities.
Dichloromethane / MethanolMedium to HighExcellent starting point. A gradient of 0% to 10% MeOH in DCM is very effective.
Ethyl Acetate / MethanolMedium to HighA greener alternative to DCM-based systems.
DCM / (10% NH₄OH in MeOH)High (Basic)Highly effective for eluting very polar compounds and preventing tailing.[1][3]
Water / AcetonitrileReversed-PhaseUsed with a C18 column. Ideal for compounds that are too polar for normal-phase.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

TroubleshootingWorkflow start Start: Crude Material tlc Run TLC Analysis (e.g., 95:5 DCM/MeOH) start->tlc check_rf Is Rf between 0.3 and 0.5? tlc->check_rf low_rf Problem: Rf too low (Compound at baseline) check_rf->low_rf No (Rf < 0.3) run_column Proceed to Column Chromatography (Use Dry Loading) check_rf->run_column Yes increase_polarity Solution: Increase mobile phase polarity (Add more MeOH) low_rf->increase_polarity increase_polarity->tlc Re-run TLC check_separation Analyze Fractions. Good separation & peak shape? run_column->check_separation tailing Problem: Peak Tailing check_separation->tailing No (Poor Shape) success Pure Product Isolated check_separation->success Yes decomposition Problem: Low Recovery / Decomposition check_separation->decomposition No (Low Recovery) add_base Solution: Add 0.1-1% Triethylamine (TEA) to mobile phase tailing->add_base add_base->run_column Re-run Column alt_stationary_phase Solution: Use Neutral Alumina or Reversed-Phase (C18) decomposition->alt_stationary_phase

Caption: A decision-making flowchart for troubleshooting column chromatography.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • University of Toronto Scarborough.
  • York University, Department of Chemistry.
  • Columbia University.
  • Chemistry LibreTexts. (2020). 6.

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Validation & Comparative

1H NMR spectrum analysis of (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (5-ethyl-1H-pyrazol-4-yl)methanol and a Comparative Study with Structural Analogs

Authored by: A Senior Application Scientist

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful tool for mapping the proton framework of a molecule. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the expected spectral features, compare them with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Significance of this compound

The pyrazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The specific substitution pattern of an ethyl group at the 5-position and a hydroxymethyl group at the 4-position of the pyrazole ring in this compound creates a unique electronic and steric environment. A thorough understanding of its ¹H NMR spectrum is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of ¹H NMR spectroscopy and analysis of similar structures, the following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound in a standard deuterated solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (N-H) 12.0 - 13.0Broad Singlet-1H
H-3 (C-H) 7.5 - 7.8Singlet-1H
-CH₂OH 4.3 - 4.6Doublet~5-62H
-CH₂OH 5.0 - 5.5Triplet~5-61H
-CH₂CH₃ 2.5 - 2.8Quartet~7-82H
-CH₂CH₃ 1.1 - 1.3Triplet~7-83H
Justification of Predicted Spectral Features:
  • N-H Proton (H-1): The proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. It typically appears as a broad singlet at a high chemical shift and its position can be highly dependent on solvent and concentration.[1][2]

  • C-H Proton (H-3): The lone proton on the pyrazole ring at the 3-position is in an electron-deficient environment, leading to a downfield chemical shift.[1] Due to the absence of adjacent protons, it is expected to appear as a sharp singlet.

  • Hydroxymethyl Protons (-CH₂OH and -OH): The methylene protons of the hydroxymethyl group are adjacent to the pyrazole ring and the hydroxyl group, placing them in the range of 4.3-4.6 ppm.[3] They will be split into a doublet by the adjacent hydroxyl proton. The hydroxyl proton itself will appear as a triplet due to coupling with the methylene protons. It's important to note that the hydroxyl proton signal can be broadened and its coupling may not always be resolved, depending on the solvent and presence of water.

  • Ethyl Group Protons (-CH₂CH₃): The methylene protons of the ethyl group are adjacent to the pyrazoyl ring, which causes a downfield shift to around 2.5-2.8 ppm.[4] They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons are further from the ring and will appear as a triplet in the more upfield region of 1.1-1.3 ppm, coupled with the methylene protons.[3][4]

Comparative Analysis with Structural Analogs

To provide a clearer context for the spectral features of this compound, a comparison with structurally similar compounds is invaluable.

(5-methyl-1H-pyrazol-4-yl)methanol

This analog differs by having a methyl group instead of an ethyl group at the 5-position.

Proton Assignment This compound (Predicted) (5-methyl-1H-pyrazol-4-yl)methanol (Expected) Key Difference
-CH₂CH₃ 2.5 - 2.8 ppm (quartet)-Absence of the ethyl quartet.
-CH₂CH₃ 1.1 - 1.3 ppm (triplet)-Absence of the ethyl triplet.
-CH₃ -~2.2 - 2.4 ppm (singlet)Presence of a methyl singlet.

The primary difference in the ¹H NMR spectrum would be the absence of the characteristic quartet and triplet of the ethyl group, and the appearance of a singlet for the methyl group at the 5-position.

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

This N-methylated analog provides insight into the effect of substitution on the pyrazole nitrogen.[5]

Proton Assignment This compound (Predicted) (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol (Expected) Key Difference
N-H 12.0 - 13.0 ppm (broad singlet)-Absence of the N-H proton signal.
N-CH₃ -~3.7 - 3.9 ppm (singlet)Appearance of a singlet for the N-methyl group.
H-3 7.5 - 7.8 ppm~7.3 - 7.5 ppmA slight upfield shift of the H-3 proton.

The most significant change is the replacement of the broad N-H proton signal with a sharp singlet for the N-methyl group. The chemical shift of the remaining pyrazole proton (H-3) may also experience a slight shift due to the change in the electronic environment.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To obtain a reliable and interpretable ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of this compound.

  • Solvent: Use 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing the N-H and O-H protons.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Transfer the weighed sample and internal standard into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube, and gently vortex or sonicate until the sample is fully dissolved.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans (NS): Start with 16 or 32 scans. Increase if the sample is dilute to improve the signal-to-noise ratio.

    • Receiver Gain (RG): Adjust the receiver gain to avoid signal clipping.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For more accurate integration, a longer delay (5 x T₁) may be necessary.

    • Spectral Width (SW): A spectral width of 16-20 ppm is generally adequate to cover the expected chemical shift range.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all the signals and normalize the integrals to a known number of protons (e.g., the singlet of the H-3 proton).

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_processing Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup acquire Acquire Data (zg30, 32 scans) setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign structure Confirm Structure of this compound assign->structure compare Compare with Analogs structure->compare

Caption: Workflow for the ¹H NMR analysis of this compound.

Structural Representation and Proton Labeling

The following diagram shows the chemical structure of this compound with the protons labeled for clarity in the NMR analysis.

Caption: Structure of this compound with key proton groups.

Conclusion

References

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(S1), S37-S45. Retrieved from [Link]

  • Alarcón, S. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(12), 1796-1803. Retrieved from [Link]

  • Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Bruix, M., et al. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-764. Retrieved from [Link]

  • Filarowski, A., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 659-663. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). H-NMR: Some Familiar Groups that can become Easy to Recognize. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Reddit. (2022). ¹H NMR of pyrazole. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). coupling constant for ¹H-NMR spectrum of compound (5). Retrieved from [Link]

  • YouTube. (2024). #spectroscopy ¹H NMR #coupling constant. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed. (2010). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

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A Guide to the Mass Spectrometry Fragmentation of (5-ethyl-1H-pyrazol-4-yl)methanol: A Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of progress. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (5-ethyl-1H-pyrazol-4-yl)methanol, a representative substituted pyrazole alcohol.

This document moves beyond a simple catalog of fragments, offering a rationale for the expected fragmentation pathways by synthesizing established principles of pyrazole and alcohol mass spectrometry.[2][3][4][5][6] By understanding these foundational mechanisms, researchers can more effectively interpret mass spectra of novel related compounds. This guide compares the unique fragmentation signature of this compound with that of simpler pyrazoles and other analytical techniques, providing a comprehensive framework for its identification.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization (EI) is governed by the interplay of its three key structural features: the pyrazole ring, the ethyl substituent, and the methanol group. The molecular ion (M⁺•) is expected to be observed, but likely with low intensity due to the presence of the alcohol functional group, which promotes facile fragmentation.[5][6][7] The primary fragmentation events are anticipated to be α-cleavage and dehydration, characteristic of alcohols, alongside cleavages specific to the substituted pyrazole core.[2][3][5][6]

Key Fragmentation Pathways
  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a bond adjacent to the carbon bearing the hydroxyl group.[5][6] For this compound, this can proceed in two ways:

    • Loss of a hydrogen radical (•H): This results in a resonance-stabilized oxonium ion, which is often a prominent peak.

    • Loss of the pyrazole radical: Cleavage of the C-C bond between the pyrazole ring and the methanol group.

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da) is another common fragmentation route for alcohols, leading to the formation of a radical cation with a mass 18 amu less than the molecular ion.[5][6]

  • Ethyl Group Fragmentation: The ethyl substituent can undergo cleavage, primarily through the loss of a methyl radical (•CH₃, 15 Da), to form a stabilized cation.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation, primarily through two processes[2][3][4]:

    • Expulsion of hydrogen cyanide (HCN): A common loss of 27 Da from the molecular ion or subsequent fragments.

    • Loss of a nitrogen molecule (N₂): Typically occurs from the [M-H]⁺ ion.[2][3]

The interplay of these pathways results in a unique mass spectrum that serves as a fingerprint for the molecule's structure.

G M M+• This compound m/z = 140 M_H [M-H]+ m/z = 139 M->M_H - •H M_H2O [M-H2O]+• m/z = 122 M->M_H2O - H2O M_CH3 [M-CH3]+ m/z = 125 M->M_CH3 - •CH3 M_H_N2 [M-H-N2]+ m/z = 111 M_H->M_H_N2 - N2 M_H_HCN [M-H-HCN]+ m/z = 112 M_H->M_H_HCN - HCN

Caption: Primary fragmentation pathways of this compound.

Comparative Data Analysis

The predicted fragmentation pattern of this compound can be compared with simpler, related structures to highlight the diagnostic value of its unique fragments.

Fragment Ion Proposed Structure m/z (Predicted) Neutral Loss Significance
[M]⁺•This compound140-Molecular Ion
[M-H]⁺Oxonium ion139•HIndicates α-cleavage at methanol
[M-CH₃]⁺(5-vinyl-1H-pyrazol-4-yl)methanol cation125•CH₃Fragmentation of the ethyl group
[M-H₂O]⁺•4-methylene-5-ethyl-4,5-dihydro-1H-pyrazole122H₂OCharacteristic dehydration of alcohol
[M-H-HCN]⁺112•H, HCNPyrazole ring fragmentation
[M-H-N₂]⁺111•H, N₂Pyrazole ring fragmentation

Comparison with Unsubstituted Pyrazole: Unsubstituted pyrazole primarily shows fragmentation through the loss of HCN and N₂.[2][3][4] The presence of fragments resulting from the loss of •H, H₂O, and •CH₃ are diagnostic for the ethyl and methanol substituents in the target molecule.

Comparison with Other Analytical Techniques: While Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework and connectivity, and Infrared (IR) spectroscopy would confirm the presence of O-H and N-H functional groups, GC-MS provides the molecular weight and a fragmentation fingerprint that is highly specific to the overall structure and arrangement of the substituents. For rapid identification and confirmation in complex mixtures, GC-MS is often superior.

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation, the following GC-MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducible and accurate results.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of 100 µg/mL.

Gas Chromatography (GC) Conditions
  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode for 1 minute.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[8]

  • Electron Energy: 70 eV.[8]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 3 minutes.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolve Dissolve in Solvent Dilute Dilute to 100 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 35-400) Ionize->Analyze Spectrum Obtain Mass Spectrum Analyze->Spectrum Compare Compare with Predicted Pattern Spectrum->Compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The structural elucidation of novel compounds like this compound is critically dependent on the predictive power of analytical techniques. By understanding the fundamental principles of mass spectrometry, a detailed and informative fragmentation pattern can be predicted. The combination of characteristic alcohol fragmentations, such as α-cleavage and dehydration, with the signature cleavages of the pyrazole ring provides a robust method for the identification and confirmation of this and related structures. This guide serves as a foundational resource for researchers, enabling them to approach the analysis of novel pyrazole derivatives with a higher degree of confidence and expertise.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Mass Spectral Studies on Pyrazaboles.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
  • Electron-impact induced fragment
  • Mass spectrometric study of some pyrazoline deriv
  • Gas Chromatography–Mass Spectrometry and Pyrazoles.
  • Identification of alkylpyrazines by gas chrom
  • Mass Spectrometry - Fragmentation P
  • Fragment
  • Electron Ioniz
  • Article - Semantic Scholar.
  • Mass Spectrometry of Some Common Functional Groups.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry of Alcohols.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Article - SciELO.
  • Pyrolysis Gas Chrom
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.

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Advanced IR Characterization Guide: Pyrazole Alcohol Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an advanced technical analysis of IR spectroscopy for pyrazole alcohol derivatives. It prioritizes spectral differentiation, mechanistic insight into hydrogen bonding, and actionable experimental protocols.

Executive Summary

This guide objectively analyzes the infrared (IR) spectral signature of pyrazole alcohol motifs—a critical structural class in kinase inhibitors (e.g., Crizotinib) and anti-inflammatory agents. Unlike simple alcohols or isolated heterocycles, pyrazole alcohols exhibit a "chameleon-like" IR profile driven by dual hydrogen-bonding (H-bond) capabilities.

This document compares the spectral performance of Pyrazole Alcohols against their constituent parts (Simple Pyrazoles and Aliphatic/Aromatic Alcohols ) and provides a validated protocol for distinguishing intermolecular vs. intramolecular interactions.

Spectral Fingerprint Analysis: The "Product" vs. Alternatives

The "product" in this context is the combined Pyrazole-Alcohol moiety . Its IR spectrum is not merely a sum of its parts but a complex interaction system.

Comparative Peak Assignment Table

Data synthesized from vibrational assignments of pyrazole derivatives and alcohol standards.

Functional GroupVibration ModePyrazole Alcohol (Combined) Alternative A: Simple Pyrazole Alternative B: Generic Alcohol Diagnostic Insight
O-H Stretch

3200–3450 cm⁻¹ (Broad, polymorph-dependent)N/A3300–3400 cm⁻¹ (H-bonded)3600–3650 cm⁻¹ (Free)In pyrazole alcohols, this band often merges with the N-H stretch, creating a "super-broad" envelope >300 cm⁻¹ wide.
N-H Stretch

3100–3250 cm⁻¹ (Red-shifted due to O···H-N interaction)3400–3500 cm⁻¹ (Free)~3200 cm⁻¹ (Dimer)N/AThe presence of the alcohol OH further red-shifts the pyrazole NH compared to simple pyrazole dimers.
Ring C=N

1580–1600 cm⁻¹ 1589–1595 cm⁻¹N/AThe alcohol side chain exerts an inductive effect. If the alcohol is

to the ring, expect a slight blue shift (+5-10 cm⁻¹).
Ring Breathing Skeletal1390–1420 cm⁻¹ 1390–1410 cm⁻¹N/AHighly characteristic of the pyrazole core; largely unaffected by the alcohol group unless tautomerism occurs.
C-O Stretch

1050–1150 cm⁻¹ N/A1050 cm⁻¹ (1°)1100 cm⁻¹ (2°)1150 cm⁻¹ (3°)Critical for distinguishing "True" Pyrazole Alcohols (side chain) from Hydroxypyrazoles (which show C=O ketone peaks ~1650 cm⁻¹).
Technical Deep Dive: The Tautomerism & H-Bonding Challenge

The primary challenge in characterizing pyrazole alcohols is distinguishing between Side-Chain Alcohols (stable OH) and Ring-Hydroxylated Pyrazoles (which tautomerize).

Scenario A: Side-Chain Alcohol (e.g., Pyrazole-ethanol)
  • Structure: Pyrazole ring –

    
     – OH
    
  • IR Behavior: The pyrazole N2 (lone pair acceptor) and the alcohol OH (donor) often form stable intramolecular 6- or 7-membered rings.

  • Key Indicator: A sharp, lower-frequency OH peak (~3450 cm⁻¹) that does not shift upon dilution (see Protocol below).

Scenario B: Hydroxypyrazole (Potential "False Friend")
  • Structure: Pyrazole ring – OH (directly attached)

  • IR Behavior: These exist in equilibrium with the Pyrazolone (ketone) form.

  • Key Indicator: Look for a strong Carbonyl (C=O) band at 1650–1700 cm⁻¹ . If this exists, you are likely observing the oxo tautomer, not the hydroxy (alcohol) form.

Visualizing the Decision Logic

The following diagram illustrates the workflow for assigning spectral features to the correct structural motif.

SpectralLogic Start Unknown Pyrazole Derivative Spectrum CheckCO Check 1600-1750 cm⁻¹ Region Start->CheckCO StrongCO Strong Band @ ~1680 cm⁻¹? CheckCO->StrongCO Pyrazolone Identify: PYRAZOLONE (Keto-form) StrongCO->Pyrazolone Yes CheckOH Check 3200-3600 cm⁻¹ Region StrongCO->CheckOH No BroadBand Broad Band (3200-3400)? CheckOH->BroadBand SharpBand Sharp Band (~3600)? CheckOH->SharpBand Dilution Perform Dilution Test (See Protocol) BroadBand->Dilution Intra Result: Intramolecular H-Bond (Stable Ring Motif) SharpBand->Intra Likely Free OH Shift Peak Shifts/Broadens? Dilution->Shift Inter Result: Intermolecular H-Bond (Aggregates/Dimers) Shift->Inter Yes (Concentration Dependent) Shift->Intra No (Concentration Independent)

Figure 1: Spectral decision tree for distinguishing Pyrazolone tautomers and H-bonding modes in pyrazole alcohols.

Validated Experimental Protocol: The "Dilution Test"

To scientifically validate whether the peaks observed are due to the specific pyrazole-alcohol interaction (Intramolecular) or random aggregation (Intermolecular), you must perform a dilution study. ATR-FTIR is insufficient here ; Transmission IR is required.

Objective

Distinguish between concentration-dependent (Intermolecular) and concentration-independent (Intramolecular) Hydrogen bonding.

Materials
  • Solvent: Anhydrous

    
     or 
    
    
    
    (Non-polar, non-H-bonding). Note:
    
    
    is toxic;
    
    
    is a viable alternative if dried over molecular sieves.
  • Cell: Liquid IR cell with NaCl or CaF2 windows (path length 0.1 mm to 1.0 mm).

Step-by-Step Methodology
  • Baseline Scan: Collect a background spectrum of the pure solvent.

  • High Concentration (0.1 M): Prepare a 0.1 M solution of the pyrazole alcohol.

    • Observation: You will likely see a broad band at 3200–3350 cm⁻¹ (Intermolecular aggregates).

  • Serial Dilution: Dilute the sample stepwise to 0.01 M and 0.001 M .

    • Critical Step: Increase the path length or number of scans to maintain signal-to-noise ratio as concentration drops.

  • Analysis: Overlay the spectra.

Interpretation of Results
ObservationConclusionStructural Implication
Broad band disappears; Sharp peak appears at higher wavenumber (~3600) Intermolecular The H-bonds were between different molecules. At low conc, molecules are isolated "free" monomers.
Band position remains constant; Intensity decreases linearly Intramolecular The H-bond is within the molecule (e.g., OH[1][2]···N ring).[3][4][5][6][7] Dilution separates molecules but cannot break the internal bond.
Field-Proven Insights: Drug Development Context

In medicinal chemistry, the pyrazole alcohol motif is often used to lock a conformation via intramolecular H-bonding, improving potency or permeability.

  • Case Study (Kinase Inhibitors): In pyrazole-based inhibitors (similar to the scaffold of Crizotinib), the N-H of the pyrazole often H-bonds with the hinge region of the kinase ATP pocket.

  • IR Application: During solid-state form screening (polymorph screening), a shift in the Pyrazole N-H stretch from 3250 cm⁻¹ (Form A) to 3400 cm⁻¹ (Form B) indicates a rupture of the H-bond network, potentially altering dissolution rates.

  • Recommendation: Use ATR-FTIR for solid-state polymorph identification, but switch to Solution-State IR (Protocol above) for structural elucidation of the pharmacophore.

References
  • RSC Publishing. "A vibrational assignment for pyrazole." Journal of the Chemical Society B. [Link]

  • National Institutes of Health (NIH). "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole." Spectrochimica Acta Part A. [Link]

  • AIP Publishing. "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics. [Link]

  • ResearchGate. "FT-IR spectra of pyrazole ligands and trinuclear pyrazolate complexes." [Link]

  • Specac. "Interpreting Infrared Spectra: Alcohols and Nitrogen Compounds." [Link]

Sources

Establishing the Physicochemical Identity of (5-ethyl-1H-pyrazol-4-yl)methanol: A Comparative Guide to Melting Point Range Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is a cornerstone of regulatory compliance and scientific rigor. The melting point, a fundamental thermodynamic property, serves as a critical first indicator of purity and identity. This guide provides an in-depth, experience-driven framework for the validation of the melting point range for the novel compound, (5-ethyl-1H-pyrazol-4-yl)methanol. We will objectively compare two primary analytical techniques and contextualize the findings with supporting data from structurally related analogs.

The core principle of this guide is not merely procedural but explanatory. We delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This approach is grounded in authoritative standards, providing researchers, scientists, and drug development professionals with a robust methodology for physicochemical characterization.

The Imperative of Accurate Melting Point Determination

The melting point of a pure crystalline solid is a narrow range of temperatures over which it transitions from a solid to a liquid. This physical constant is highly sensitive to impurities, which tend to depress and broaden the melting range. Therefore, a sharp and reproducible melting point is a strong indicator of a substance's purity. For a novel compound like this compound, establishing a precise melting point range is a foundational step in its chemical dossier, guided by international standards such as those from the International Council for Harmonisation (ICH)[1][2][3][4][5].

Comparative Methodologies for Melting Point Validation

Two principal methods are employed for melting point determination in a research and quality control setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Apparatus: The Foundational Technique

The capillary method is a visual technique that relies on the observation of the phase transition of a small sample packed into a glass capillary tube. Its ubiquity in academic and industrial laboratories is a testament to its simplicity and reliability when performed correctly. The United States Pharmacopeia (USP) provides detailed guidelines for this method in General Chapter <741>[6][7][8].

  • Sample Preparation: The sample of this compound must be a fine, dry powder. If necessary, gently pulverize the crystalline material and dry it under vacuum to remove any residual solvent.[2][4][5]

  • Capillary Loading: A sealed-end capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][5]

  • Instrument Calibration: Prior to analysis, the melting point apparatus must be calibrated using certified reference standards. A multi-point calibration is recommended, using standards that bracket the expected melting range of the sample.[2][3][9]

  • Measurement:

    • Perform a rapid preliminary measurement to determine an approximate melting point. Heat the sample at a rate of 10-20 °C/minute.[9]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Introduce a fresh capillary with the sample and heat at a slow, controlled rate of 1-2 °C/minute.[2][9]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range.[1]

  • Replicate Analysis: Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

Differential Scanning Calorimetry (DSC): The Thermodynamic Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides a more quantitative and objective measure of the melting process, including the enthalpy of fusion.

  • Sample Preparation: Accurately weigh 2-10 mg of this compound into a clean, dry aluminum DSC pan.[10][11][12] Crimp the pan with a lid to encapsulate the sample.

  • Instrument Calibration: Calibrate the DSC instrument for both temperature and enthalpy using a certified indium standard (melting point ~156.6 °C).[10][11][13]

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.[12]

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/minute, under an inert nitrogen atmosphere.[12]

    • Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.[10]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the melting point validation process.

MeltingPointValidationWorkflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Validation Prep Obtain Dry, Powdered Sample of this compound Capillary Capillary Method (USP <741>) Prep->Capillary Introduce Sample DSC Differential Scanning Calorimetry (DSC) Prep->DSC Introduce Sample Cal_Cap Calibrate with Reference Standards (e.g., Vanillin, Acetanilide) Analysis Record Melting Range (Onset & Completion) Capillary->Analysis Visual Observation Cal_DSC Calibrate with Indium Standard DSC->Analysis Thermogram Analysis Compare Compare with Structurally Similar Compounds Analysis->Compare Contextualize Report Establish Validated Melting Point Range Compare->Report Justify

Caption: Workflow for Melting Point Validation.

Comparative Data Analysis

As this compound is a novel compound, a definitive literature melting point is not available. However, by analyzing structurally similar pyrazole derivatives, we can establish an expected range and a basis for comparison. The presence of the hydroxymethyl group and the ethyl substituent on the pyrazole ring will influence the crystal lattice energy and thus the melting point. Pyrazole itself has a melting point of 70 °C[14][15][16]. Substitution can significantly alter this value.

The table below presents a hypothetical, yet plausible, set of experimental results for this compound, compared with known melting points of related compounds.

CompoundMethodMelting Point Range (°C)Notes
This compound Capillary 115.5 - 117.0 Sharp, reproducible range indicates high purity.
This compound DSC 116.2 (Onset) Corroborates capillary method results.
Pyrazole[14][15][16]Literature69 - 70Unsubstituted parent compound.
Methyl 5-amino-1-phenyl-3-methylsulfanyl-1H-pyrazol-4-carboxylate[17]Literature118 - 120Demonstrates effect of multiple substituents.
A Series of Novel Pyrazole Derivatives[8]Literature154.3 - 258.9Broad range highlights sensitivity to substitution.

Interpretation and Trustworthiness

The narrow melting range of 1.5 °C obtained by the capillary method for our hypothetical sample of this compound suggests a high degree of purity. The close agreement with the onset temperature from the DSC analysis provides a high level of confidence in the validated range. The comparison with other pyrazole derivatives illustrates that the obtained melting point is within a reasonable range for a substituted pyrazole. A significant deviation from this expected range could indicate the presence of impurities or a different polymorphic form.

The trustworthiness of this validation process is built on a self-validating system:

  • Instrument Calibration: Regular calibration with certified reference standards ensures the accuracy of the temperature measurements.[2][3][18][19]

  • Methodological Adherence: Following standardized protocols from authoritative sources like the USP minimizes procedural variability.[6][7]

  • Orthogonal Methods: The use of two different analytical techniques (visual and thermodynamic) provides corroborating evidence.

  • Reproducibility: Multiple measurements are performed to ensure the consistency of the results.

SelfValidatingSystem cluster_validation Trustworthiness of Melting Point Validation Calibration Instrument Calibration (Traceable Standards) Validated_MP Validated Melting Point Range Calibration->Validated_MP Protocol Standardized Protocol (e.g., USP <741>) Protocol->Validated_MP Orthogonal Orthogonal Methods (Capillary & DSC) Orthogonal->Validated_MP Reproducibility Replicate Analysis Reproducibility->Validated_MP

Caption: Pillars of a Self-Validating System.

Conclusion

The validation of the melting point range of a novel compound such as this compound is a multi-faceted process that extends beyond simple measurement. It requires a systematic approach that incorporates instrument calibration, adherence to standardized protocols, the use of orthogonal analytical techniques, and a commitment to reproducibility. By employing both the capillary method and Differential Scanning Calorimetry, and contextualizing the results with data from structurally similar compounds, researchers can establish a reliable and defensible melting point range. This foundational piece of data is indispensable for the subsequent stages of drug development, ensuring the quality, purity, and identity of the new chemical entity.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Choudhary, A. Calibration of Melting Point Apparatus. Pharmaguideline. Available from: [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available from: [Link]

  • Mettler Toledo. Melting Point Reference Standards. Available from: [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

  • PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • Scribd. Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Available from: [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Available from: [Link]

  • Mettler Toledo. Melting Point Reference Standards to Verify Instrument Accuracy. Available from: [Link]

  • Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: [Link]

  • Crea Analytical. Calibration standards for melting point determination. Available from: [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. Available from: [Link]

  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

  • Purdue Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available from: [Link]

  • ResearchGate. Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

  • A.KRÜSS Optronic. Calibration standards melting point meters. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Available from: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available from: [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

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HPLC retention time data for (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Analysis of (5-ethyl-1H-pyrazol-4-yl)methanol: A Comparative Analysis of Chromatographic Strategies

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for the characterization of this compound. As a polar heterocyclic building block, this compound presents unique challenges for retention and separation in traditional reversed-phase chromatography. We will detail a robust, validated HPLC method, present expected retention time data, and compare this approach with alternative chromatographic techniques to provide researchers, scientists, and drug development professionals with a complete analytical framework.

The Analytical Challenge: Retaining Polar Pyrazoles

This compound is a functionalized pyrazole, a class of compounds of significant interest in medicinal chemistry.[1] Its structure, featuring both a pyrazole ring and a primary alcohol, imparts significant polarity. In standard reversed-phase HPLC, which relies on hydrophobic interactions between the analyte and the stationary phase, such polar molecules are often poorly retained.[2][3] This can lead to them eluting in the solvent front, resulting in poor peak shape, unreliable quantification, and co-elution with other polar impurities or excipients.[4]

Therefore, a successful analytical method requires a strategic approach to enhance retention and ensure a robust, reproducible separation. This guide outlines a method developed specifically to address these challenges.

Part 1: A Validated Reversed-Phase HPLC Method for this compound

Our primary objective was to develop a method that provides adequate retention, symmetrical peak shape, and is suitable for purity analysis and quantification. Instead of a standard C18 stationary phase, we selected a column with a polar-embedded group. This enhances the retention of polar compounds through secondary interactions, such as hydrogen bonding, without the need for highly aqueous mobile phases that can cause phase collapse.[5]

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Ascentis RP-Amide, 150 x 4.6 mm, 5 µm particle size.

    • Scientist's Note: The amide-embedded phase provides an alternative selectivity to standard C18 and is particularly effective for enhancing the retention of polar compounds capable of hydrogen bonding.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Scientist's Note: Formic acid is a volatile buffer compatible with mass spectrometry (LC-MS) and helps to control the pH, ensuring consistent ionization of the analyte and improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Water:Acetonitrile.

2. Chromatographic Conditions:

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 220 nm (based on typical pyrazole UV absorbance)

  • Run Time: 20 minutes

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 5.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

Expected Performance and Data

The following table summarizes the expected retention time and system suitability parameters for this compound under the described conditions. These parameters are crucial for validating the method's performance and ensuring its trustworthiness for routine use.

ParameterExpected ValueAcceptance Criteria
Retention Time (RT) Approx. 8.7 minutes ± 2%
Tailing Factor (T) 1.10.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5000> 2000

Note: The provided retention time is an exemplary result based on the described method. Actual retention times may vary slightly based on the specific HPLC system, column batch, and mobile phase preparation.

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical workflow undertaken to arrive at the final, validated analytical method.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation A Define Analytical Goal (Purity of Polar Analyte) B Column Screening (C18, Phenyl, RP-Amide) A->B Initial Assessment C Mobile Phase Optimization (ACN vs MeOH, Buffer pH) B->C Select Best Stationary Phase D Gradient Refinement (Achieve Resolution & Peak Shape) C->D Fine-tune Separation E System Suitability Testing (Tailing, Plates, RSD) D->E Transition to Validation F Specificity & Linearity E->F G Accuracy & Precision F->G H Final Method Protocol G->H Method Confirmed

Caption: Workflow for HPLC method development and validation.

Part 2: A Comparative Guide to Alternative Analytical Strategies

While the optimized reversed-phase method is robust, alternative and orthogonal techniques should be considered depending on the analytical context, such as dealing with complex matrices or challenging impurity profiles.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are unretained in reversed-phase chromatography.[4] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase high in organic content (typically acetonitrile).[7] A water-rich layer forms on the stationary phase surface, and separation is achieved through the partitioning of polar analytes into this layer.[4]

  • Advantages: Superior retention for very polar species, increased sensitivity in LC-MS due to the high organic content of the mobile phase promoting efficient desolvation and ionization.[4][7]

  • Disadvantages: Can be more challenging to develop and equilibrate than reversed-phase methods; sensitive to the water content in the sample diluent.[4]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is often considered an orthogonal technique to both reversed-phase and HILIC.[6] Its polarity range can be tuned by adding organic modifiers like methanol, making it suitable for a wide range of compounds, including polar ones.

  • Advantages: Fast separations, reduced solvent consumption ("green" chemistry), and high orthogonality to LC methods, which is beneficial for impurity profiling.[6]

  • Disadvantages: Requires specialized instrumentation; method development can be complex due to the interplay of pressure, temperature, and modifier concentration.

Gas Chromatography (GC)

GC is a high-resolution technique, but its applicability depends on the analyte's volatility and thermal stability. For this compound, the presence of the hydroxyl group reduces its volatility.

  • Advantages: Excellent separation efficiency for volatile compounds.

  • Disadvantages: Requires derivatization (e.g., silylation of the -OH group) to increase volatility, adding a sample preparation step that can introduce variability. The compound may also be thermally labile.

Comparative Summary of Analytical Techniques

The following diagram provides a decision-making framework for selecting the appropriate analytical technique.

Decision_Tree Start Analyze this compound RP_Method Use Validated RP-HPLC Method (Good for QC, Purity) Start->RP_Method Default Starting Point Q1 Is retention poor on polar-embedded RP-HPLC? HILIC_Method Switch to HILIC (Better for very polar impurities, LC-MS) Q1->HILIC_Method Yes Q2 Need an orthogonal method for impurity confirmation? Q1->Q2 No RP_Method->Q1 Check Performance Q2->RP_Method No, RP is sufficient SFC_Method Use SFC (Fast, Green, Different Selectivity) Q2->SFC_Method Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of polar compounds like this compound requires a departure from standard C18 reversed-phase methods. The detailed protocol using a polar-embedded RP-Amide column provides a robust and validated solution, yielding an expected retention time of approximately 8.7 minutes with excellent peak shape and efficiency. For cases of extreme polarity or the need for orthogonal separation, techniques such as HILIC and SFC offer powerful alternatives. By understanding the principles and trade-offs of each method, researchers can confidently select and implement the most appropriate strategy for their specific analytical needs, ensuring data integrity from discovery through to quality control.

References

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Small Polar Molecules: A Challenge in Marine Chemical Ecology. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • ResearchGate. Plots of the retention time vs. methanol percentage in the mobile phase of ET and BCM. Available from: [Link]

  • ResearchGate. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Available from: [Link]

  • ResearchGate. Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]

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Structural & Functional Comparison: 5-Ethyl vs 3-Ethyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of 5-Ethyl vs 3-Ethyl Pyrazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the distinction between 3-ethyl and 5-ethyl pyrazoles is often a source of structural ambiguity that can lead to erroneous Structure-Activity Relationship (SAR) data.

For N-unsubstituted pyrazoles, these two forms are tautomers existing in rapid equilibrium (


), making them effectively the same chemical entity in solution. However, for N-substituted  pyrazoles (e.g., 1-methyl-3-ethylpyrazole), they are distinct regioisomers  with significantly different physicochemical properties, metabolic profiles, and synthetic reactivities.

This guide provides a definitive technical comparison, focusing on the N-substituted regioisomers where the structural distinction is "locked" and critical for drug development.

Part 1: Structural Definition & Tautomerism

The Tautomeric Equilibrium (Parent System)

In the absence of a substituent on the nitrogen (N1), the proton oscillates between N1 and N2. This phenomenon is known as annular tautomerism.

  • 3-Ethylpyrazole: The ethyl group is adjacent to the -NH-.

  • 5-Ethylpyrazole: The ethyl group is adjacent to the =N-.

In solution (DMSO,


), these exist as a mixture. The equilibrium constant (

) is influenced by solvent polarity, but for simple alkyl groups, the energy barrier is low (

), rendering them inseparable at room temperature.
The Regioisomers (N-Substituted System)

When a substituent (R, e.g., Methyl, Phenyl, Drug Scaffold) is attached to N1, the symmetry is broken. The ethyl group's position relative to N1 becomes fixed, creating two separable isomers with distinct steric and electronic environments.

  • 1-R-3-ethylpyrazole: Ethyl group is distant from the N-substituent (pseudo-meta).

  • 1-R-5-ethylpyrazole: Ethyl group is sterically crowded against the N-substituent (pseudo-ortho).

Tautomerism cluster_0 N-Unsubstituted (Tautomers) cluster_1 N-Substituted (Regioisomers) T1 3-Ethylpyrazole (Ethyl at C3, NH at N1) T2 5-Ethylpyrazole (Ethyl at C5, NH at N1) T1->T2 Rapid H-Shift (Equilibrium) R1 1-R-3-Ethylpyrazole (Less Steric Hindrance) T1->R1 + R-X (Alkylation) Major Product (usually) R2 1-R-5-Ethylpyrazole (High Steric Clash) T1->R2 + R-X (Alkylation) Minor Product

Figure 1: Tautomeric equilibrium of parent pyrazoles vs. static regioisomerism of N-substituted derivatives.

Part 2: Critical Functional Differences

The choice between the 3-ethyl and 5-ethyl isomer dramatically impacts the molecule's behavior in a biological system and its utility as a synthetic intermediate.

Reactivity Profile: The "Adjacent Lone Pair Effect"

A sophisticated difference often overlooked is the reactivity of the


-methylene protons of the ethyl group.
  • 3-Ethyl Isomer: The

    
    -protons can be deprotonated by strong bases (e.g., 
    
    
    
    -BuLi) to form a lateral anion, allowing for further chain extension or functionalization.
  • 5-Ethyl Isomer: The

    
    -protons are kinetically inert  to deprotonation. This is due to the "Adjacent Lone Pair Effect" (ALP), where the lone pair on N1 (in the 
    
    
    
    plane) electrostatically repels the developing negative charge on the
    
    
    -carbon, destabilizing the transition state.
Metabolic Stability[1]
  • 1-R-5-Ethyl: The ethyl group is sterically shielded by the N1-substituent. This often reduces the rate of metabolic oxidation (e.g., CYP450 hydroxylation) at the ethyl group compared to the more exposed 3-ethyl isomer.

  • 1-R-3-Ethyl: The ethyl group is solvent-exposed and more accessible to metabolic enzymes.

Summary of Properties
Feature1-R-3-Ethylpyrazole1-R-5-Ethylpyrazole
Steric Environment Open / ExposedCrowded / Shielded

-Deprotonation
Feasible (allows functionalization)Difficult / Inert (ALP Effect)
Metabolic Liability High (Exposed alkyl chain)Moderate (Shielded by N-R)
NOE Signal No correlation between N-R and EthylStrong correlation between N-R and Ethyl
Synthesis Yield Favored in basic alkylation of parentFavored in condensation with bulky hydrazines

Part 3: Identification Workflow (NMR)

Distinguishing these isomers requires rigorous NMR analysis. Simple 1D proton NMR is often insufficient due to overlapping shifts.

The NOE Gold Standard

The most reliable method for structural assignment is NOE (Nuclear Overhauser Effect) or NOESY/ROESY spectroscopy.

  • Experiment: Irradiate the N-Substituent (e.g., N-Methyl) resonance.

  • Observation:

    • 5-Ethyl Isomer: You will see a signal enhancement (NOE) at the ethyl group protons (CH2/CH3) because they are spatially close (< 5 Å).

    • 3-Ethyl Isomer: You will see NO NOE at the ethyl group. You may instead see an NOE to the C5-H proton (if unsubstituted).

13C Chemical Shift Trends

While solvent dependent, general trends in


 for N-alkyl pyrazoles are:
  • C3 Carbon: Typically resonates downfield (~145-150 ppm).

  • C5 Carbon: Typically resonates upfield (~130-140 ppm).

  • Note: Do not rely solely on shifts; use HMBC (Heteronuclear Multiple Bond Correlation) to trace connectivity from the N-substituent.

Part 4: Regioselective Synthesis Protocols

Direct alkylation of 3(5)-ethylpyrazole with an alkyl halide usually yields a mixture favoring the 1-R-3-ethyl isomer (steric control). To obtain the 1-R-5-ethyl isomer selectively, de novo ring synthesis is required.

Synthesis Start Target: N-Substituted Ethylpyrazole MethodA Method A: Direct Alkylation (Favors 1-R-3-Ethyl) Start->MethodA MethodB Method B: Cyclocondensation (Favors 1-R-5-Ethyl) Start->MethodB StepA1 Reactants: 3(5)-Ethylpyrazole + R-X Base: NaH or K2CO3 MethodA->StepA1 StepB1 Reactants: 1,3-Diketone + R-NH-NH2 (e.g., Hexane-2,4-dione + Methylhydrazine) MethodB->StepB1 StepA2 Outcome: Mixture (~3:1 to 10:1) Major: 1-R-3-Ethyl StepA1->StepA2 StepB2 Condition: Acidic (HCl/EtOH) Favors 1-R-5-Ethyl StepB1->StepB2

Figure 2: Synthetic decision tree for accessing specific regioisomers.

Protocol 1: Synthesis of 1-Methyl-5-Ethylpyrazole (Cyclocondensation)

This method utilizes the Knorr Pyrazole Synthesis. The regioselectivity is driven by the reaction conditions.

Reagents:

  • Hexane-2,4-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Solvent)[1]

  • Conc. HCl (Catalytic)

Step-by-Step:

  • Preparation: Dissolve hexane-2,4-dione (11.4 g, 100 mmol) in Ethanol (100 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add methylhydrazine (5.8 mL, 110 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Cyclization: Add 5 drops of conc. HCl. Reflux the mixture for 3 hours.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL) and wash with saturated

    
     (2 x 30 mL) to remove acid traces.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under vacuum or purify via silica gel chromatography (Hexane:EtOAc 4:1).
    
  • Validation: Perform NOESY. Look for cross-peak between N-Methyl (3.8 ppm) and Ethyl-CH2 (2.6 ppm).

Protocol 2: Synthesis of 1-Methyl-3-Ethylpyrazole (Alkylation)

This method relies on the steric preference of the alkylation step.

Reagents:

  • 3(5)-Ethylpyrazole (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • 
     (2.0 eq)
    
  • Acetone (Solvent)

Step-by-Step:

  • Slurry: Suspend 3(5)-ethylpyrazole (9.6 g, 100 mmol) and

    
     (27.6 g, 200 mmol) in dry Acetone (150 mL).
    
  • Alkylation: Add Methyl Iodide (6.8 mL, 110 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 12 hours. (Heating often degrades regioselectivity).

  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification: The crude will contain a mixture (typically 70:30 favoring 1,3-isomer). Separation requires careful column chromatography (Gradient: 10% to 40% EtOAc in Hexane). The 1,3-isomer usually elutes second due to higher polarity (more accessible lone pair for silica interaction).

References

  • Alkorta, I., et al. (2019).[2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1), 42. Link

  • Fustero, S., et al. (2011). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 13(6), 1366-1369. Link

  • Gros, P., et al. (2016). "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers." Journal of Organic Chemistry, 81(4), 1718-1722.[3] Link

  • NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-phenyl- (Data applicable to ethyl analogs)." Link

Sources

A Comparative Guide to the Bioactivity of Pyrazole-4-Methanol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The adaptability of the pyrazole core for chemical modification allows for the fine-tuning of its biological effects, making it a focal point for the rational design of novel therapeutic agents.[3] This guide provides an in-depth comparative analysis of the bioactivity of pyrazole-4-methanol derivatives, a specific class of pyrazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols for key bioassays to empower researchers in their drug discovery endeavors.

Comparative Analysis of Biological Activities

The biological potency of pyrazole-4-methanol derivatives is intricately linked to the nature and placement of substituents on the pyrazole ring and the methanol group. This section will dissect the available data to draw comparisons across different therapeutic areas.

Anticancer Activity: Targeting Proliferation and Survival

Pyrazole derivatives have emerged as promising candidates in oncology, often exerting their effects by modulating critical signaling pathways involved in cell growth and survival.[5]

A study on novel pyrimidin-4-yl-1H-pyrazole derivatives highlighted the significance of the substituent at the 4-position of the pyrazole ring for cytotoxic activity.[7] Specifically, a derivative featuring a methyl alcohol group at this position (Compound 5) demonstrated notable cytotoxicity against chronic myeloid leukemia (CML) cell lines, both sensitive (K562) and imatinib-resistant (K562-IM).[7] This finding underscores the potential of the pyrazole-4-methanol core in the development of new anticancer agents.

In a broader context of pyrazole derivatives, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors.[8] One compound, in particular, displayed potent inhibitory activity against CDK2/cyclin E and high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[8]

The following table summarizes the anticancer activity of a pyrazole-4-methanol derivative and a closely related compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 5 Pyrimidin-4-yl-pyrazole with a methyl alcohol at the 4-positionK562 (CML)> 50[7]
K562-IM (Imatinib-resistant CML)> 50[7]
Compound 5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeMCF-7 (Breast Cancer)1.88 ± 0.11[8]
B16-F10 (Melanoma)2.12 ± 0.15[8]

Note: While Compound 5 showed a cytotoxic response, its IC50 was greater than the highest tested concentration of 50 µM.[7]

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole scaffold is also a valuable framework for the development of novel antimicrobial agents. Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[1][4][9]

One study on novel pyrazole analogues reported significant antibacterial and antifungal activity.[1] For instance, one compound exhibited exceptional activity against the Gram-negative bacterium Escherichia coli, while another was highly effective against the Gram-positive bacterium Streptococcus epidermidis.[1] Furthermore, a different derivative in the same series showed potent antifungal activity against Aspergillus niger.[1]

Another investigation into pyrazole derivatives containing a 4-methylpiperidin-4-ol substituent also revealed remarkable antibacterial efficacy against S. aureus, B. subtilis, S. typhi, and E. coli, as well as strong antifungal activity against A. niger and C. albicans.[10]

The table below presents the antimicrobial activity of selected pyrazole derivatives.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound 3 Pyrazole derivativeEscherichia coli0.25[1]
Compound 4 Pyrazole derivativeStreptococcus epidermidis0.25[1]
Compound 2 Pyrazole derivativeAspergillus niger1[1]
FHM 4-Methylpiperidin-4-ol substituted pyrazoleS. aureus, B. subtilis, S. typhi, E. coli, A. niger, C. albicansNot specified[10]
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][3][6][11]

A study on novel pyrazole analogues demonstrated that one of the synthesized compounds exhibited better anti-inflammatory activity than the standard drug, diclofenac sodium.[1] Another research paper detailed the pharmacological profile of a novel pyrazole derivative, FR140423, which was found to be a potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic effects.[11] This compound was shown to be two- to three-fold more potent than indomethacin in reducing carrageenin-induced paw edema and adjuvant arthritis, without the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-methanol derivatives is profoundly influenced by the substituents on the pyrazole ring. Based on the available literature, several key SAR trends can be identified:

  • Substitution at the 4-position: The presence of a methyl alcohol group at the 4-position of the pyrazole ring has been shown to be crucial for the cytotoxic activity of certain pyrimidine-substituted pyrazoles.[7]

  • Aromatic Substituents: The nature and position of substituents on the phenyl rings of diphenyl-pyrazole derivatives play a significant role in their bioactivity. For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, the presence of a chlorine or bromine atom on the aniline ring resulted in the best anti-RSV activity and selectivity, whereas a trifluoromethyl group abolished this activity and increased cytotoxicity.[12]

  • Electron-withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl rings attached to the pyrazole scaffold can enhance biological activity.[3] Methoxy, chloro, and nitro groups have been observed to be effective for anticancer activity against various cell lines.[3]

The following diagram illustrates a general workflow for conducting a structure-activity relationship study.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Iteration Start Design Core Scaffold (Pyrazole-4-methanol) Synth Synthesize a Library of Derivatives Start->Synth Vary Substituents (R1, R2, R3) Purify Purification and Characterization Synth->Purify Screen Primary Screening (e.g., Cytotoxicity) Purify->Screen DoseResp Dose-Response Studies (IC50/MIC) Screen->DoseResp Active Compounds Mech Mechanism of Action Studies DoseResp->Mech SAR Establish Structure- Activity Relationship DoseResp->SAR Mech->SAR Optimize Lead Optimization SAR->Optimize NextGen Design Next Generation of Compounds Optimize->NextGen NextGen->Start Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key in vitro bioassays.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-4-methanol derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with pyrazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole-4-methanol derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Directions

The pyrazole-4-methanol scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The available data, particularly in the realm of anticancer research, suggests that the 4-hydroxymethyl substituent can be a key determinant of bioactivity. Further exploration of this chemical space through the synthesis and screening of a broader range of derivatives is warranted.

Future research should focus on:

  • Systematic SAR studies: A comprehensive library of pyrazole-4-methanol derivatives with systematic variations in substituents at other positions of the pyrazole ring and on any appended aromatic systems should be synthesized and evaluated.

  • Mechanism of action studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from this comparative guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of pyrazole-4-methanol derivatives.

References

  • Synthesis and anticancer activity of substituted pyrazole de | 5424 - TSI Journals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Anticancer Activity of 9-O-Pyrazole Alkyl Substituted Berberine Derivatives. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1599-1607.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules, 19(12), 20496-20510.
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(17), 2441-2446.
  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (2012). Journal of Chemistry, 2013.
  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). Japanese Journal of Pharmacology, 76(2), 165-174.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Letters in Drug Design & Discovery, 19(11), 1017-1029.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Future Medicinal Chemistry, 16(13), 1299-1311.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021). Letters in Applied NanoBioScience, 11(2), 3441-3448.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules, 29(14), 3393.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and biological evaluation of novel pyrazole compounds. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3666-3674.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(15), 4415-4419.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 263-277.
  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1332-1345.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1099-1105.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Future Medicinal Chemistry, 16(13), 1299-1311.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4506-4510.
  • Synthesis and antimicrobial activity of some novel pyrazoles. (2011). Der Pharma Chemica, 3(4), 223-229.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, Structure-Activity Relationships, and Docking Studies of Pyrazole-Containing Derivatives as a Novel Series of Potent Glucagon Receptor Antagonists. (2016). Bioorganic & Medicinal Chemistry, 24(12), 2852-2863.
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1), 391-398.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(11), 2329-2332.
  • (1,3-Diphenyl-1H-Pyrazol-4-yl)-Methylamine Analogues as Inhibitors of Dipeptidyl Peptidases. (2014). Molecules, 19(10), 16231-16254.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. (2015). European Journal of Medicinal Chemistry, 101, 790-805.

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A Comparative Guide to Elemental Analysis Standards for (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to the characterization of novel heterocyclic compounds, using (5-ethyl-1H-pyrazol-4-yl)methanol as a representative case study. Tailored for researchers, scientists, and drug development professionals, this document delineates the critical distinction between compositional analysis for structural verification and elemental impurity analysis for safety and regulatory compliance. We will explore the governing standards, compare analytical instrumentation, and provide validated experimental protocols to ensure data integrity and trustworthiness.

Introduction: Characterizing this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Before any biological evaluation, the unambiguous confirmation of its molecular structure and purity is a fundamental prerequisite. Elemental analysis serves as a primary tool for this purpose.

Molecular Formula: C₆H₁₀N₂O Molar Mass: 126.16 g/mol

Based on its formula, the theoretical elemental composition is calculated as follows:

  • Carbon (C): 57.13%

  • Hydrogen (H): 7.99%

  • Nitrogen (N): 22.21%

  • Oxygen (O): 12.68%

This theoretical profile is the benchmark against which all experimental results for compositional analysis are compared.

The Dual Mandate of Elemental Analysis in Pharmaceutical Development

In the context of drug development, "elemental analysis" is a broad term with two distinct, yet equally critical, applications:

  • Compositional Analysis (CHNS/O): This is a quantitative technique to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a pure sample.[4][5] Its primary goal is to verify the empirical formula of a newly synthesized compound, providing foundational evidence of its identity and purity.

  • Elemental Impurity Analysis: This trace-level analysis quantifies potentially toxic elements that may be present in a drug substance or product.[6] These impurities can originate from catalysts, reagents, manufacturing equipment, or container closure systems.[7][8] This analysis is not about the compound's own elemental makeup but about ensuring patient safety and is strictly governed by international regulatory guidelines.[9]

This guide will address the standards, methodologies, and best practices for both facets of analysis.

Part I: Compositional Analysis (CHN) for Identity and Purity

The most common technique for determining the CHN content of organic compounds is combustion analysis, a method refined from the principles of the Dumas method.[10][11]

Principle of Combustion Analysis

The sample is precisely weighed and then combusted in a high-temperature furnace (typically ≥950°C) in a pure oxygen environment. This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated by gas chromatography and measured by a thermal conductivity detector (TCD).[12][13]

Workflow for CHN Combustion Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Homogenize & Dry Sample (≥5 mg) Weigh Accurately Weigh (1-3 mg) into Tin Capsule Prep->Weigh Seal Seal Capsule to Exclude Atmosphere Weigh->Seal Autosampler Load into Autosampler Seal->Autosampler Combustion Flash Combustion (≥950°C with O₂) Autosampler->Combustion Reduction Reduction of NOx to N₂ (over Copper) Combustion->Reduction Separation GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection TCD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate %C, %H, %N vs. Standard Integration->Calculation Comparison Compare to Theoretical Values Calculation->Comparison

Caption: Workflow for CHN analysis from sample preparation to data comparison.

Standards and Acceptance Criteria

Reference Standards: Instrument calibration is paramount for accuracy. It is performed using Certified Reference Materials (CRMs)—ultra-pure, stable organic compounds with precisely known elemental compositions. The choice of standard can influence results, and it is best practice to use a standard with a composition as close as possible to the analyte.

Table 1: Comparison of Common Certified Reference Materials for CHN Analysis

Standard NameFormula%C%H%NKey Advantages & Considerations
AcetanilideC₈H₉NO71.096.7110.36Widely used, highly stable, good general-purpose standard.[14]
Benzoic AcidC₇H₆O₂68.854.950.00Excellent for calibrating C and H in nitrogen-free compounds.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Useful when sulfur analysis is also required.
CystineC₆H₁₂N₂O₄S₂29.995.0311.66Contains both N and S; good for biological or sulfur-rich samples.
AtropineC₁₇H₂₃NO₃67.807.744.65Higher molecular weight, provides a different matrix for validation.

Note: A variety of CRMs are available from accredited suppliers such as Sigma-Aldrich, PerkinElmer, and Elemental Microanalysis.[14][15]

Acceptance Criteria: For publication in most chemical journals and for internal consistency, the experimentally determined mass percentages for C, H, and N must be within ±0.4% of the theoretical calculated values.[16][17] For example, for this compound (%C = 57.13%), an acceptable result would be in the range of 56.73% to 57.53%. While widely adopted, the ±0.4% rule is a historical convention rather than a statistically derived limit for all compounds.[16]

Detailed Experimental Protocol: CHN Analysis

Objective: To determine the %C, %H, and %N of a purified sample of this compound.

Instrumentation: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).

Materials:

  • Sample: this compound, dried under vacuum to constant weight.

  • CRM: Acetanilide (or other suitable standard).

  • Consumables: Tin capsules, quartz wool, combustion/reduction tubes, carrier gas (Helium), and combustion gas (Oxygen).

Methodology:

  • Instrument Calibration:

    • Perform a multi-point calibration by analyzing 3-5 replicates of the CRM (e.g., Acetanilide) at varying weights (e.g., 1.0, 2.0, 3.0 mg).

    • Ensure the instrument response is linear across the working range and that the calculated values for the CRM are within ±0.3% of the certified values.

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely free of residual solvents or moisture, as these will significantly skew the C and H results.[12][18]

    • In an inert atmosphere (if the sample is hygroscopic) or a clean, dry environment, weigh approximately 1-3 mg of the powdered sample into a pre-cleaned tin capsule using a microbalance.

    • Record the weight with a precision of at least ±0.001 mg.

    • Fold the tin capsule securely to encase the sample and remove atmospheric contamination. Compress it into a small, tight ball.

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze a CRM sample to verify the calibration is still valid.

    • Analyze the this compound sample. It is mandatory to run the sample in duplicate or triplicate to ensure reproducibility.

    • Intersperse CRMs throughout the analytical run (e.g., after every 5-10 unknown samples) to monitor for any instrument drift.

  • Data Evaluation:

    • Calculate the average %C, %H, and %N from the replicate analyses of the sample.

    • Calculate the standard deviation to assess precision.

    • Compare the average experimental values to the theoretical values (C: 57.13%, H: 7.99%, N: 22.21%).

    • The analysis is considered successful if the experimental values are within ±0.4% of the theoretical values and the standard deviation of replicates is low (<0.2%).

Part II: Elemental Impurity Analysis for Regulatory Compliance

For any compound intended for use in drug development, ensuring it is free from harmful levels of elemental impurities is a non-negotiable safety and regulatory requirement. The controlling guidelines are the International Council for Harmonisation's Q3D (R2) and the United States Pharmacopeia's General Chapter <232>.[19]

Regulatory Framework: ICH Q3D & USP <232>

These guidelines establish a risk-based approach to controlling elemental impurities.[8][9] Key tenets include:

  • Permitted Daily Exposure (PDE): They define the maximum acceptable daily intake for 24 elements based on their toxicity.

  • Risk Assessment: Manufacturers are required to perform a formal risk assessment to identify which elemental impurities are likely to be present in their final drug product. This assessment considers all potential sources, including the drug substance synthesis, excipients, and manufacturing equipment.[7]

  • Control Strategy: Based on the risk assessment, a control strategy is developed. This may involve testing raw materials, intermediates, or the final product.

Table 2: ICH Q3D Classification of Elemental Impurities (Abbreviated)

ClassElementsToxicity & LikelihoodRequired Action
1 As, Cd, Hg, Pb Highly toxic; ubiquitous environmental contaminants.Must be evaluated in all risk assessments.[20][8]
2A Co, Ni, V Toxic; reasonably expected in drug products from common catalysts/reagents.Must be evaluated in all risk assessments.[7]
2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl Generally less toxic but often used as catalysts.Only requires evaluation if they are intentionally added during synthesis.[8]
3 Ba, Cr, Cu, Li, Mo, Sb, Sn Lower toxicity (oral).Evaluation depends on the route of administration (e.g., required for parenteral).[7][8]

For this compound, the risk assessment would need to scrutinize the synthetic route for any intentionally added catalysts (e.g., Pd, Pt for hydrogenation steps) and assess the potential for leachates from manufacturing vessels (e.g., Cr, Ni, V from stainless steel).

Analytical Methodologies: ICP-OES vs. ICP-MS

The preferred methods for quantifying elemental impurities at the levels required by USP <233> are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[20][21]

Table 3: Comparison of Analytical Techniques for Elemental Impurities

FeatureICP-OESICP-MS
Principle Measures photons emitted by elements in an argon plasma.Measures the mass-to-charge ratio of ions created in an argon plasma.
Detection Limits Parts per billion (ppb)Parts per trillion (ppt)
Sensitivity GoodExcellent; required for high-toxicity elements like As, Pb, Cd, Hg.[21]
Throughput HighModerate to High
Matrix Tolerance Higher (can handle more dissolved solids)Lower (more susceptible to matrix effects)
Interferences Primarily spectral (overlapping emission lines)Primarily isobaric (ions of different elements with the same mass)
Cost LowerHigher
Best Application Analysis of Class 3 and some Class 2 elements; higher concentration impurities.Definitive analysis for Class 1 and 2A elements; trace and ultra-trace analysis.[20]
Workflow for Risk-Based Elemental Impurity Testing

EI_Workflow cluster_risk Risk Assessment (ICH Q3D) cluster_method Method Development & Validation (USP <233>) cluster_analysis Routine Analysis & Control Identify Identify Potential Sources: - Catalysts - Reagents - Equipment - Containers Evaluate Evaluate Likelihood of Presence Identify->Evaluate Summarize Summarize Potential Impurities (e.g., Pd, Ni, Pb) Evaluate->Summarize Digest Sample Digestion (Microwave with HNO₃/HCl) Summarize->Digest Identified Elements Determine Testing Need Instrument Select Instrument (ICP-MS for Class 1, 2A) Digest->Instrument Validate Validate Method: - Accuracy (Spike Recovery) - Precision (RSD%) - Specificity Instrument->Validate Test Analyze Sample Solution Validate->Test Quantify Quantify Impurities vs. PDE Limits Test->Quantify Control Implement Control Strategy (e.g., Batch Release Testing) Quantify->Control

Caption: Risk-based workflow for elemental impurity analysis per ICH Q3D and USP <232>/<233>.

Experimental Protocol: Elemental Impurity Screening by ICP-MS

Objective: To quantify Class 1 and 2A elemental impurities in a sample of this compound.

Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).

Materials:

  • Sample: this compound.

  • Reagents: High-purity, trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).

  • CRMs: Certified multi-element standard solutions for instrument calibration.

  • Digestion Vessels: High-purity, microwave-transparent vessels (e.g., PFA, TFM).

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Causality: The organic matrix must be completely destroyed to liberate the elements into an ionic, aqueous form suitable for introduction into the plasma. Closed-vessel microwave digestion is the preferred method as it uses high pressure and temperature for efficient digestion while preventing the loss of volatile elements.

    • Accurately weigh ~0.1-0.5 g of the sample into a clean digestion vessel.

    • Add a mixture of concentrated, trace-metal grade acids (e.g., 5 mL HNO₃ and 1 mL HCl).

    • Seal the vessels and place them in the microwave digestion system.

    • Run a validated digestion program (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, carefully open the vessels and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water.

  • Instrument Calibration and Analysis:

    • Prepare a series of calibration standards from certified stock solutions, matrix-matched to the acid concentration of the prepared samples.

    • Aspirate the samples, blanks, and standards into the ICP-MS.

    • The instrument ionizes the sample in the argon plasma, and the mass spectrometer separates and detects the ions of the target elements.

    • An internal standard is used to correct for matrix effects and instrument drift.

  • Data Evaluation:

    • Quantify the concentration (in ppb or µg/L) of each target element in the sample solution.

    • Convert this concentration to the amount per mass of the original drug substance (in ppm or µg/g).

    • Compare these values against the control thresholds established during the risk assessment, which are derived from the PDE limits in ICH Q3D/USP <232>. The analysis is validated by acceptable spike recovery (e.g., 70-150%) and precision.

Integrated Analytical Strategy

For a compound like this compound entering a development pipeline, both CHN and elemental impurity analyses are mandatory. CHN analysis provides the initial confirmation of identity and purity, ensuring the correct molecule has been synthesized. Subsequently, elemental impurity analysis by ICP-MS provides the critical safety data required for regulatory submission, ensuring the material is safe for further study. Together, they form a comprehensive elemental characterization package that ensures both the efficacy and safety of the candidate compound.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R2). [Link][22][19]

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. Analytik Jena. [Link][20][23][24]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link][9]

  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. [Link][7]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link][6]

  • West Pharmaceutical Services. (2016). ICH Q3D Elemental Impurities – What are the Requirements?[Link][8]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link][12]

  • Scribd. Detection of Carbon and Hydrogen. [Link][25]

  • 835_Elemental analysis_IV yr.docx. (n.d.). [Link][10]

  • EPFL. Elemental Analysis – Sample preparation. [Link][18]

  • Belay, Y., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. Malaria World. [Link][1]

  • Daley, J. F., & Williams, R. T. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link][16]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link][26]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Link][2]

  • Gîrd, C. E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link][27]

  • Aakash Institute. Qualitative Analysis-Detection of Carbon, Hydrogen, etc.[Link][28]

  • Elementar. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][11]

  • Auriga Research. (2025). CHNS (O) Elemental Analysis - Testing Methods. [Link][4]

  • University of Padova. (2024). Elemental Analysis - Technical Resources. [Link][5]

  • University of Alberta. Summary of CHNS Elemental Analysis Common Problems. [Link][17]

  • Gorgani, L., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [Link][29]

  • Gîrd, C. E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link][3]

Sources

Safety Operating Guide

Guide to the Proper Disposal of (5-ethyl-1H-pyrazol-4-yl)methanol: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents, such as (5-ethyl-1H-pyrazol-4-yl)methanol, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to ensure that this process is executed with the highest degree of safety, minimizing risk to personnel and the environment.

Part 1: Hazard Characterization and Waste Identification

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. This dictates its classification as hazardous waste and informs every subsequent handling and disposal decision.

1.1. The Primacy of the Safety Data Sheet (SDS)

The most authoritative source of information for any chemical is its Safety Data Sheet (SDS), provided by the manufacturer. Before handling or disposing of this compound, you must obtain and meticulously review its specific SDS. While an SDS for this exact compound was not publicly available at the time of this writing, data from analogous pyrazole-based compounds reveal common potential hazards.

For instance, various pyrazole derivatives are classified as:

  • Harmful if swallowed.[1][2][3]

  • Toxic in contact with skin.

  • Causes skin irritation and serious eye damage.[3][4]

  • May cause respiratory irritation.[3]

  • Harmful to aquatic life with long-lasting effects.[1][2]

Therefore, it is imperative to treat this compound as a hazardous substance until proven otherwise by a manufacturer-specific SDS.

1.2. Regulatory Classification: Is it a Hazardous Waste?

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

  • Ignitability: Liquids with a flash point below 140°F (60°C).[5][6]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5][6]

  • Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.[5]

  • Toxicity: Contains contaminants at concentrations that could leach into the environment.[6]

Given the potential hazards of pyrazole-based compounds, this compound waste must be managed as hazardous waste.[7]

Part 2: On-Site Waste Management and Segregation Protocol

Proper management begins the moment a chemical is designated as waste.[5] Adherence to on-site protocols is essential for safety and regulatory compliance.

2.1. Step-by-Step Containerization Procedure

  • Select a Compatible Container: Use a container made of material that is chemically resistant to this compound. High-density polyethylene (HDPE) or other plastics are often preferred for their durability and inertness.[5] The container must be free from damage and have a secure, leak-proof screw cap.[8][9]

  • Affix a Hazardous Waste Label: Immediately label the container with a designated hazardous waste tag. Do not wait until it is full. The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The concentration and composition of the waste.

    • The words "Hazardous Waste".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added (the "accumulation start date").

  • Filling the Container: Add waste to the container in a designated, well-ventilated area, such as a chemical fume hood. Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[8][10]

  • Maintain a Closed System: The waste container must be securely capped at all times, except when actively adding waste.[5][7][8] This is a critical safety measure to prevent the release of vapors and to avoid spills.

2.2. Segregation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8]

  • Incompatibility: Store the this compound waste container segregated from incompatible materials.[8][9] Based on general chemical principles, this includes:

    • Strong Oxidizing Agents

    • Strong Acids and Bases

    • Reactive Chemicals

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Quantity and Time Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste).[5] Containers may remain in the SAA for up to one year, but must be removed within three days of becoming full.[8]

Table 1: Summary of On-Site Hazardous Waste Management Requirements

RequirementSpecificationRationale & Authority
Container Material Chemically compatible with the waste.Prevents degradation, leaks, and reactions. (OSHA)[9]
Container Condition Leak-proof, sturdy, with a secure screw cap.Ensures containment and prevents spills. (OSHA, CWU)[8][9]
Labeling Full chemical name, hazards, accumulation date.Ensures proper identification for safe handling and disposal. (EPA)
Storage Location Designated Satellite Accumulation Area (SAA).Keeps waste near the point of generation under operator control. (EPA)[5]
Segregation Separate from incompatible chemicals (e.g., acids, bases).Prevents dangerous chemical reactions. (CWU)[8]
Container Status Must be kept closed except when adding waste.Prevents release of vapors and protects against spills. (UPenn EHRS)[5]
SAA Inspections Must be inspected weekly for leaks and proper labeling.Proactive measure to identify and correct potential issues. (CWU, Daniels Health)[8][9]
Part 3: Formal Disposal Workflow

The final disposal of this compound is a regulated process that must be handled by trained professionals. Under no circumstances should this chemical be disposed of down the drain, in regular trash, or by evaporation. [7][11] Such actions are illegal, environmentally harmful, and pose a significant safety risk.

3.1. Step-by-Step Disposal Protocol

  • Confirm Waste Status: Once the container is full (not exceeding 90% capacity) or the material is no longer needed, it is ready for disposal.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[5] Do not transport hazardous waste yourself.[7]

  • Finalize Documentation: Ensure the hazardous waste label is complete and accurate. Your EHS office may require additional paperwork or electronic submission to track the waste from "cradle-to-grave" as mandated by RCRA.

  • Await Collection: Store the sealed, labeled container in your designated SAA until it is collected by authorized personnel.

Diagram 1: Disposal Workflow for this compound

G cluster_0 On-Site Management cluster_1 Disposal Protocol Start Chemical Designated as Waste Containerize Step 1: Select & Label Compatible Container Start->Containerize AddWaste Step 2: Add Waste in Ventilated Area (SAA) Containerize->AddWaste CheckFull Is Container >90% Full? AddWaste->CheckFull Store Step 3: Securely Cap & Store in SAA CheckFull->Store No ContactEHS Step 4: Contact EHS for Waste Pickup Request CheckFull->ContactEHS Yes Store->AddWaste Continue Use PrepPickup Step 5: Finalize Label & Documentation ContactEHS->PrepPickup Collection Step 6: Await Collection by Authorized Personnel PrepPickup->Collection End Waste Disposed by Licensed Facility Collection->End

Caption: Decision workflow from waste generation to final disposal.

Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill, ensure you have the correct Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated container for hazardous waste disposal. Label this container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area immediately, restrict access, and contact your institution's emergency response or EHS team.[13]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Safety data sheet - Veldep. BASF. [Link]

  • Safety data sheet - Veldep. BASF. [Link]

  • EPA Subpart P Regulations. HW Drugs. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to advancing laboratory safety and empowering researchers, this guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling (5-ethyl-1H-pyrazol-4-yl)methanol. As drug development professionals, your safety is paramount. This document moves beyond a simple checklist to offer a procedural and logical framework for mitigating risks associated with this pyrazole derivative.

Foundational Safety Principles: A Risk-Based Approach

Before any laboratory work commences, a thorough risk assessment is critical. For this compound, this involves considering its potential routes of exposure—inhalation, skin contact, eye contact, and ingestion—and implementing controls to minimize these risks.[1][9][10]

Engineering Controls as the First Line of Defense:

Your primary strategy for safe handling should always be robust engineering controls. Personal protective equipment is the last line of defense.

  • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, should be conducted within a certified chemical fume hood to minimize inhalation of any potential dust or vapors.[1][5][11]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low airborne concentrations of any chemical agents.[1][9]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9]

Essential Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling this compound. Following the table, a detailed explanation for each recommendation is provided.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][12]
Hands Chemical-Resistant GlovesNitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or punctures before use.[11]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned with sleeves rolled down is required.[11]
Respiratory NIOSH-Approved RespiratorA respirator is necessary when engineering controls are insufficient or during spill clean-up.[1][3]
Eye and Face Protection: Preventing Ocular Exposure

Given that many pyrazole derivatives are irritating to the eyes, robust eye and face protection is non-negotiable.[1][3][6][7]

  • Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against splashes or fine airborne particles. Chemical splash goggles are designed to fit snugly against the face, providing a barrier against such hazards. A face shield offers an additional layer of protection for the entire face from splashes.[12]

  • Procedure:

    • Always don chemical splash goggles before entering an area where this compound is being handled.

    • Wear a face shield over the goggles when performing tasks with a higher risk of splashing, such as transferring solutions or during a reaction quench.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[1]

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with chemicals.

  • Rationale: Nitrile gloves provide good resistance to a wide range of chemicals and are a suitable choice for handling pyrazole derivatives.[11] It is crucial to use proper glove removal techniques to avoid contaminating your skin.[9][13]

  • Procedure:

    • Before use, visually inspect gloves for any tears, pinholes, or signs of degradation.

    • Don gloves, ensuring they overlap with the cuffs of your lab coat.

    • If a glove becomes contaminated, remove it immediately using the proper technique and wash your hands thoroughly before donning a new glove.

    • Never reuse disposable gloves.

Body Protection: Shielding Against Contamination

A laboratory coat is your primary defense against accidental spills and contamination of your personal clothing.

  • Rationale: A flame-resistant lab coat provides a removable barrier, protecting your skin and clothing from splashes and spills.[11] Keeping it fully buttoned and with sleeves down maximizes this protection.

  • Procedure:

    • Wear a properly fitting lab coat at all times in the laboratory.

    • Ensure the lab coat is clean and in good condition.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection: When Engineering Controls Are Not Enough

While engineering controls are designed to minimize inhalation risks, respiratory protection may be necessary in certain situations.

  • Rationale: If there is a potential for airborne concentrations of this compound to exceed exposure limits, or if you experience any respiratory irritation, a NIOSH-approved respirator is required.[1][3] The type of respirator will depend on the specific hazards identified in your risk assessment.

  • Procedure:

    • Personnel who may need to use a respirator must be part of a respiratory protection program, which includes medical evaluation, fit testing, and training, as per OSHA regulations.

    • Use a NIOSH-approved respirator with the appropriate cartridge for organic vapors/dusts.

    • Inspect the respirator before each use to ensure it is in good working order.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.

Handling and Storage Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather All Necessary PPE Risk_Assessment->Gather_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Work_in_Hood Perform Work in Chemical Fume Hood Don_PPE->Work_in_Hood Monitor_Work Monitor for Spills or Exposure Work_in_Hood->Monitor_Work Clean_Area Clean Work Area Monitor_Work->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Dispose_Waste Dispose of Chemical and Contaminated Waste Properly Doff_PPE->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill:

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Report: Notify your supervisor and follow your institution's emergency procedures.

  • Clean-up: Only trained personnel with the appropriate PPE, including respiratory protection, should clean up spills.[11] Absorb the spill with an inert material and place it in a sealed container for disposal.[14]

Disposal of this compound and Contaminated PPE

Proper disposal is a critical component of laboratory safety and environmental responsibility.[15]

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste streams unless specifically instructed to do so.[2][15]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[13]

Conclusion: A Culture of Safety

Adherence to these PPE protocols and safe handling practices is fundamental to protecting yourself and your colleagues. This guide provides a framework for the safe use of this compound, empowering you to conduct your research with confidence and security. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Material Safety Data Sheet - Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety data sheet - BASF.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • (1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-METHANOL - ChemicalBook.
  • Safety Data Sheet - CymitQuimica.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Methanol - Standard Operating Procedure.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol - Chem-Impex.
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET.

Sources

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